6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Description
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Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
CAS Number: 1079990-21-8
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the development of novel antiviral therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its chemical properties, synthesis, and applications, grounded in established scientific principles.
Introduction and Strategic Importance
This compound is a fluorinated heterocyclic compound belonging to the pyrazine class. Its strategic importance in medicinal chemistry has grown significantly due to its role as a crucial building block for the synthesis of antiviral agents. The incorporation of a fluorine atom can modulate the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. This compound is notably a key precursor to derivatives of Favipiravir, a broad-spectrum antiviral drug.[1][2][3] The structural rigidity of the pyrazine core, combined with the electronic properties of the fluoro and hydroxyl substituents, makes it a valuable scaffold for designing targeted therapies.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation. While some experimental data is not publicly available, the following table summarizes its known and predicted characteristics.
| Property | Value/Description | Source(s) |
| CAS Number | 1079990-21-8 | [4] |
| Molecular Formula | C₅H₃FN₂O₃ | [5] |
| Molecular Weight | 158.09 g/mol | [5] |
| Appearance | Reported as a solid, typically a white to off-white or yellow powder. | [5][6] |
| Melting Point | Not definitively reported; requires experimental determination. | [5] |
| Solubility in Water | Limited solubility. | [5] |
| Solubility in Organic Solvents | Soluble in solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [5] |
| pKa | Not experimentally determined. For general reference, the pKa of a carboxylic acid is typically in the range of 4-5.[7] | |
| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at 2-8°C under an inert atmosphere. | [5] |
Synthesis Methodology: A Multi-Step Approach
The synthesis of this compound can be achieved through a multi-step pathway, as outlined in patent literature.[6] The following protocol is based on this information, providing a logical workflow for its preparation. The causality behind this synthetic route lies in the sequential introduction and modification of functional groups on the pyrazine ring to achieve the desired substitution pattern.
Overall Synthesis Workflow
The synthesis commences with 3-aminopyrazine-2-carboxylic acid methyl ester and proceeds through chlorination, diazotization/chlorination, fluorination, hydroxylation, and finally, saponification to yield the target carboxylic acid.
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The Genesis and Evolution of a Broad-Spectrum Antiviral: A Technical Guide to Favipiravir and its Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Favipiravir (T-705) represents a significant advancement in antiviral therapy, distinguished by its broad-spectrum activity against a multitude of RNA viruses.[1][2] Discovered by Toyama Chemical Co., Ltd. (a subsidiary of Fujifilm) in Japan, this pyrazinecarboxamide derivative has a novel mechanism of action that sets it apart from many other antiviral agents.[1][2][3][4] Initially identified through screening of a chemical library for anti-influenza activity, its development journey has seen it approved for pandemic influenza in Japan and investigated for use against other formidable viral threats, including Ebola, and more recently, SARS-CoV-2.[1][3][5][6][7] This guide provides a comprehensive technical overview of Favipiravir, with a particular focus on its discovery, history, mechanism of action involving the crucial carboxylic acid metabolite, and the experimental methodologies underpinning its evaluation.
A Historical Perspective: From Discovery to Clinical Application
The story of Favipiravir began with a systematic search for novel antiviral compounds. Researchers at Toyama Chemical Co., Ltd. screened their chemical library for agents with activity against the influenza virus.[1][7] This effort led to the identification of a lead compound, T-1105, a pyrazine derivative with promising antiviral properties.[3][6][7] Through chemical modifications of the pyrazine moiety of T-1105, Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) was synthesized in 2000.[6][8]
Subsequent preclinical studies demonstrated its potent and selective inhibition of the influenza viral RNA polymerase.[5] A key milestone was the discovery that Favipiravir is a prodrug that requires intracellular metabolic conversion to its active form to exert its therapeutic effect.[4][9] This active form, a ribonucleoside triphosphate analog, is the key to its broad-spectrum activity.
In 2014, Favipiravir, under the brand name Avigan, was approved in Japan for stockpiling against influenza pandemics, specifically for treating influenza strains unresponsive to existing antivirals.[3] However, concerns over potential teratogenic effects observed in animal studies led to restrictions on its use, limiting it to emergency situations.[3] The 2014 Ebola outbreak in West Africa provided a critical test for Favipiravir's broader utility, where it was used experimentally.[3] More recently, the COVID-19 pandemic spurred numerous clinical trials globally to evaluate its efficacy against SARS-CoV-2.[10][11][12]
The Core Mechanism: A Tale of Metabolic Activation
The efficacy of Favipiravir hinges on its intracellular conversion to the active metabolite, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][3][9] This multi-step process is carried out by host cell enzymes.
-
Cellular Uptake: Favipiravir is transported into the cytoplasm of host cells.[9]
-
Ribosylation: Once inside the cell, Favipiravir undergoes phosphoribosylation to form Favipiravir ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[13]
-
Phosphorylation: Subsequently, Favipiravir-RMP is further phosphorylated to the active triphosphate form, Favipiravir-RTP.[1][9][14]
This active metabolite, Favipiravir-RTP, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[1][4][7] The incorporation of Favipiravir-RTP into the nascent viral RNA chain can lead to two primary antiviral outcomes:
-
Chain Termination: The presence of the modified base can halt further elongation of the RNA strand.[15]
-
Lethal Mutagenesis: The incorporation of the analog can induce a high rate of mutations in the viral genome, leading to the production of non-viable virions.[15]
The selective inhibition of the viral RdRp with minimal effect on host cell DNA or RNA polymerases contributes to the drug's therapeutic window.[16]
Figure 1: Intracellular metabolic activation pathway of Favipiravir.
Quantitative Insights: Antiviral Spectrum and Pharmacokinetics
The broad-spectrum nature of Favipiravir is a key attribute for its potential use in emerging viral diseases. Its pharmacokinetic profile, however, can exhibit significant interindividual variability.
Table 1: Antiviral Spectrum of Favipiravir
| Virus Family | Example Viruses | Reference |
| Orthomyxoviridae | Influenza A, B, and C viruses (including resistant strains) | [1][5] |
| Filoviridae | Ebola virus | [3] |
| Arenaviridae | Lassa virus | [4] |
| Bunyaviridae | Rift Valley fever virus, Severe fever with thrombocytopenia syndrome virus | [3][17] |
| Flaviviridae | West Nile virus, Yellow fever virus, Zika virus (limited efficacy) | [3] |
| Coronaviridae | SARS-CoV-2 | [11] |
| Rhabdoviridae | Rabies virus | [3] |
| Caliciviridae | Norovirus |
Table 2: Key Pharmacokinetic Parameters of Favipiravir
| Parameter | Value | Conditions/Notes | Reference |
| Bioavailability | ~97.6% | Oral administration | [14] |
| Time to Peak Concentration (Tmax) | 1.5 hours | In healthy adults | [18] |
| Elimination Half-life | 2 - 5.5 hours | Varies with dose and population | [14] |
| Metabolism | Primarily by aldehyde oxidase and xanthine oxidase | To the inactive metabolite T-705M1 | [14][19] |
| Excretion | Primarily renal (as hydroxylated metabolite) | [14] |
Note: Pharmacokinetic parameters can vary significantly based on patient-specific factors such as age, weight, and organ function.[20][21]
Experimental Protocols: Methodologies for Evaluation
The evaluation of Favipiravir's antiviral activity and its quantification in biological matrices relies on a range of established experimental techniques.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques in a cell culture.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates and grow to confluency.
-
Drug Preparation: Prepare a series of dilutions of Favipiravir in cell culture medium.
-
Viral Infection: Infect the confluent cell monolayers with a known amount of virus for a defined period (e.g., 1 hour).
-
Drug Treatment: Remove the viral inoculum and add the different concentrations of Favipiravir to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of Favipiravir that reduces the number of plaques by 50% compared to the untreated virus control.
Figure 2: Workflow of a plaque reduction assay for antiviral activity.
Quantification of Favipiravir in Biological Samples (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Favipiravir and its metabolites in biological matrices such as plasma.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the drug.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a suitable HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent) to separate Favipiravir from other components in the sample.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The molecules are ionized (e.g., by electrospray ionization).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Favipiravir and its internal standard (a compound with similar properties added at a known concentration for quantification).
-
-
Data Analysis:
-
Generate a calibration curve using standards of known Favipiravir concentrations.
-
Quantify the concentration of Favipiravir in the unknown samples by comparing their peak areas to the calibration curve.
-
Future Directions and Concluding Remarks
Favipiravir's journey from a screening hit to a clinically approved antiviral underscores the importance of continued research and development in the face of emerging viral threats. While its efficacy has been established for influenza, its role in treating other viral infections, including COVID-19, continues to be evaluated.[22] The development of resistance is a potential concern for any antiviral, and while it appears to be low for Favipiravir, ongoing surveillance is crucial.[3][23][24][25] Further research into optimizing dosing regimens, understanding the full spectrum of its antiviral activity, and elucidating the mechanisms of resistance will be vital for maximizing the therapeutic potential of this important antiviral agent.
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6-Fluoro-3-hydroxypyrazine-2-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Antiviral Drug Development
Introduction
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry. Its structural framework, featuring a pyrazine ring substituted with fluoro, hydroxyl, and carboxylic acid functional groups, makes it a highly valuable building block for the synthesis of complex pharmaceutical agents. The strategic placement of these groups, particularly the fluorine atom, is crucial for modulating the metabolic stability, binding affinity, and overall pharmacokinetic profile of derivative compounds.
This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this key intermediate, most notably for its pivotal role in the synthesis of the broad-spectrum antiviral agent, Favipiravir.
Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in chemical synthesis. Understanding these properties is critical for designing reaction conditions, purification strategies, and formulation approaches.
Chemical Structure:

Caption: The molecular structure of this compound.
The structure reveals a pyrazine core, which is an electron-deficient aromatic system. The substituents—a highly electronegative fluorine atom, a nucleophilic hydroxyl group, and an acidic carboxylic acid—impart a unique electronic and steric profile that dictates its reactivity.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1079990-21-8 | [1][2] |
| Molecular Formula | C₅H₃FN₂O₃ | [3] |
| Molecular Weight | 158.09 g/mol | [3] |
| Appearance | Typically a white to off-white solid powder | [3] |
| Melting Point | Data varies; requires specific experimental determination | [3] |
| Solubility in Water | Limited solubility | [3] |
| Solubility in Organic Solvents | Varies; soluble in solvents like DMSO and ethanol | [3] |
| Stability | Stable under normal storage conditions. May react with strong oxidizing or reducing agents. | [3] |
Spectroscopic and Analytical Characterization
Structural elucidation is paramount for confirming the identity and purity of a chemical intermediate. Spectroscopic techniques provide a detailed fingerprint of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.
-
¹H NMR: The spectrum is expected to be relatively simple. A single aromatic proton on the pyrazine ring will appear as a singlet or a doublet (due to coupling with ¹⁹F) in the downfield region (typically δ 7.5-8.5 ppm). The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR: Five distinct signals are expected.[4] The carboxylic acid carbon will be the most deshielded, appearing at a high ppm value (>160 ppm).[4] The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will also be significantly downfield.[4] The remaining pyrazine ring carbons will have chemical shifts influenced by the adjacent nitrogen atoms and substituents.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H stretch (broad) | 2500-3300 | Strong, Broad |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Medium-Strong |
| Carboxylic Acid (-COOH) | C=O stretch | 1700-1725 | Strong |
| Pyrazine Ring | C=N, C=C stretches | 1450-1600 | Medium-Variable |
| Carbon-Fluorine | C-F stretch | 1000-1400 | Strong |
Source: Data compiled from standard IR spectroscopy correlation tables and BenchChem application notes.[5][6]
The broad O-H stretch from the carboxylic acid is a hallmark feature, often overlapping with C-H stretches. The strong carbonyl (C=O) absorption is also a key diagnostic peak.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₅H₃FN₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 158.01. Common fragmentation patterns would likely involve the loss of CO₂ (decarboxylation) from the molecular ion, leading to a significant fragment at m/z 114.
Synthesis and Reactivity
The utility of this compound stems from its role as a versatile synthetic intermediate.
Synthetic Pathways
Several synthetic routes have been developed, often aiming for efficiency and high yield. A common approach involves the modification of a pre-existing pyrazine core. One documented method involves a multi-step synthesis starting from 3-hydroxypyrazine-2-carboxylic acid, which undergoes amidation, nitration, reduction, and finally, fluorination.[7][8][9][10]
Another patented synthetic method comprises the following general steps:
-
Chlorination: A starting pyrazine compound is chlorinated using an agent like N-Chlorosuccinimide (NCS).
-
Diazotization/Sandmeyer Reaction: An amino group on the pyrazine ring is converted to a chloro group.
-
Fluorination: The chloro group is subsequently replaced by a fluoro group using a fluoride salt like potassium fluoride, often with a phase-transfer catalyst.[11]
The causality behind these steps is rooted in classical heterocyclic chemistry. The pyrazine ring is electron-deficient, which can make direct electrophilic substitution (like nitration) challenging, requiring forcing conditions. Nucleophilic aromatic substitution (like the final fluorination step) is a more common and effective strategy for introducing substituents onto such rings.
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Spectroscopic Profile of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid: A Technical Guide for Researchers
Introduction
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is a key heterocyclic intermediate in organic synthesis, notably as a precursor in the synthesis of antiviral agents like Favipiravir.[1][2] Its unique molecular architecture, featuring a pyrazine ring substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, results in a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a valuable resource for researchers in medicinal chemistry and drug development. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation.
The strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl and carboxylic acid groups on the electron-deficient pyrazine ring creates a unique electronic environment. This is directly reflected in the compound's interaction with electromagnetic radiation and its fragmentation behavior, which we will explore in detail.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the atomic arrangement and key functional groups of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showcasing a few key signals. The chemical shifts are influenced by the aromaticity of the pyrazine ring and the electronic effects of the substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Pyrazine-H | 8.0 - 8.5 | Doublet | ~3-5 Hz (⁴JHF) | The single proton on the pyrazine ring will be deshielded due to the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen and the fluorine atom. It is expected to show a small coupling to the fluorine atom. |
| -OH | 10.0 - 12.0 | Broad Singlet | - | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It will appear as a broad signal that is exchangeable with D₂O. |
| -COOH | 12.0 - 14.0 | Broad Singlet | - | The carboxylic acid proton is typically highly deshielded and will also appear as a broad, D₂O-exchangeable singlet. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the five distinct carbon environments in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached atoms (N, O, F) and resonance effects within the pyrazine ring.
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constants (J, Hz) | Notes |
| -COOH | 160 - 170 | Singlet or small doublet | - | The carboxylic acid carbon is the most deshielded carbon, appearing at the lowest field. |
| C-F | 155 - 165 | Doublet | ~230-260 (¹JCF) | The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant and will be significantly deshielded. |
| C-OH | 150 - 160 | Singlet or small doublet | - | The carbon bearing the hydroxyl group will also be deshielded. |
| C-COOH | 135 - 145 | Doublet | ~15-25 (²JCF) | This carbon is two bonds away from the fluorine and will show a smaller coupling constant. |
| C-H | 120 - 130 | Doublet | ~5-15 (³JCF) | The carbon bonded to the hydrogen will be the most shielded of the ring carbons and will exhibit a three-bond coupling to fluorine. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Broad | This will likely overlap with the broad carboxylic acid O-H stretch. |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp | The position of this band is indicative of a carboxylic acid. Conjugation with the pyrazine ring may shift it to a slightly lower wavenumber. |
| C=N, C=C (Aromatic Ring) | Stretching | 1450 - 1600 | Medium to Strong | These absorptions are characteristic of the pyrazine ring vibrations. |
| C-F | Stretching | 1000 - 1200 | Strong | A strong band in this region is indicative of the carbon-fluorine bond. |
| C-O | Stretching | 1210 - 1320 | Medium | This band arises from the stretching of the C-O single bond in the carboxylic acid and hydroxyl groups. |
| O-H | Bending | 910 - 950 | Broad, Medium | This out-of-plane bend is another characteristic feature of a carboxylic acid dimer. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular weight of this compound is 158.09 g/mol .[1][3][4] In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition. The molecular ion peak [M]⁺ should be observed at m/z 158.
-
Key Fragmentation Patterns: The molecule is expected to undergo characteristic fragmentation upon ionization.
-
Loss of H₂O: A peak corresponding to [M - H₂O]⁺ at m/z 140.
-
Loss of COOH: A peak corresponding to the loss of the carboxylic acid group as a radical, [M - COOH]⁺, at m/z 113.
-
Loss of CO and COOH: A subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment.
-
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode.
-
Data Processing: The instrument software will generate a plot of relative intensity versus mass-to-charge ratio (m/z).
Conclusion
The spectroscopic data of this compound, as outlined in this guide, provides a comprehensive fingerprint for its identification and characterization. The interplay of the pyrazine core with its fluorine, hydroxyl, and carboxylic acid substituents gives rise to a unique and interpretable set of signals in NMR, IR, and MS analyses. This guide serves as a practical resource for scientists engaged in the synthesis and application of this important chemical intermediate, enabling them to confidently verify its structure and purity.
References
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Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-20. [Link]
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Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). (2022). REVISTA DE CHIMIE. [Link]
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Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Request PDF. [Link]
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This compound 1079990-21-8. Lotusfeet Pharma. [Link]
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Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE. [Link]
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CAS No : 1079990-21-8 | Product Name : this compound. Pharmaffiliates. [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Favipiravir)
Introduction: A Broad-Spectrum Antiviral Agent
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, widely known as Favipiravir (or T-705), is a synthetic pyrazinecarboxamide derivative that has garnered significant attention within the scientific community for its potent, broad-spectrum antiviral activity against a multitude of RNA viruses.[1] Initially developed by Toyama Chemical Co., Ltd. in Japan, Favipiravir has been approved for the treatment of influenza and has been investigated for its efficacy against other severe viral pathogens, including arenaviruses, bunyaviruses, and filoviruses. This technical guide provides a comprehensive exploration of the core mechanism of action of Favipiravir, intended for researchers, scientists, and drug development professionals. We will delve into its intracellular activation, its dual inhibitory effects on the viral RNA-dependent RNA polymerase (RdRp), the structural basis of its activity, and the experimental methodologies employed to elucidate these mechanisms.
Metabolic Activation: The Transformation into an Active Nucleotide Analog
Favipiravir is a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic conversion to exert its antiviral effect.[2][3] This bioactivation is a critical prerequisite for its inhibitory function. Once transported into the host cell, Favipiravir undergoes a two-step enzymatic conversion to its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][4]
The initial and rate-limiting step is the conversion of Favipiravir to its ribose 5'-monophosphate (Favipiravir-RMP) by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] Subsequently, cellular kinases further phosphorylate Favipiravir-RMP to its diphosphate (Favipiravir-RDP) and ultimately to the active triphosphate form, Favipiravir-RTP.[4] The efficiency of this metabolic activation can vary between different cell types, which may influence the compound's antiviral potency in various tissues.[4]
Figure 1: Metabolic activation pathway of Favipiravir within the host cell.
The Dual Mechanism of Viral RdRp Inhibition
The primary molecular target of the active metabolite, Favipiravir-RTP, is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the genomes of most RNA viruses.[5][2] Favipiravir-RTP acts as a purine nucleotide analog, mimicking both adenosine and guanosine triphosphates, and is consequently recognized as a substrate by the viral RdRp.[6] This interaction leads to the inhibition of viral RNA synthesis through two distinct, yet potentially complementary, mechanisms: lethal mutagenesis and chain termination.
Lethal Mutagenesis: Inducing Viral Error Catastrophe
Lethal mutagenesis is a key antiviral mechanism of Favipiravir.[7][8] Once incorporated into the nascent viral RNA strand, the ambiguous base-pairing nature of Favipiravir becomes apparent.[8] It can be read as either a guanine or an adenine by the RdRp during subsequent rounds of replication. This leads to an accumulation of transition mutations (G-to-A and C-to-U) throughout the viral genome at a rate that exceeds the virus's error threshold.[7][8] This "error catastrophe" results in the production of non-viable viral progeny with defective proteins and a diminished capacity for infection.[7]
Chain Termination: Halting RNA Synthesis
In addition to inducing mutations, the incorporation of Favipiravir-RTP can also lead to the direct cessation of RNA strand elongation, a process known as chain termination.[9] While Favipiravir-RTP possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, structural studies suggest that its incorporation can distort the active site of the RdRp, thereby preventing the efficient addition of the subsequent nucleotide.[10] Some studies suggest that the incorporation of a single Favipiravir molecule can cause termination, while others propose that the incorporation of two consecutive molecules is required for a complete stop.[11]
Figure 2: The dual inhibitory mechanisms of Favipiravir-RTP on viral RNA synthesis.
Antiviral Spectrum and Potency
Favipiravir exhibits a broad spectrum of activity against numerous RNA viruses. Its efficacy is attributed to the conserved nature of the RdRp active site across different viral families. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values of Favipiravir against a range of viruses.
| Viral Family | Virus | Cell Line | EC50 / IC50 (µM) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.19 - 22.48 | [12] |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 0.03 - 3.53 | [12] |
| Orthomyxoviridae | Influenza A (H5N1) | MDCK | ~0.1 | [6] |
| Orthomyxoviridae | Influenza B | MDCK | 0.09 - 0.49 | [6] |
| Arenaviridae | Junin Virus | Vero | 11 | [13] |
| Arenaviridae | Machupo Virus | Vero | 11 | [13] |
| Arenaviridae | Lassa Virus | Vero | 14 | [13] |
| Bunyaviridae | Rift Valley Fever Virus | Vero | 8.8 | [14] |
| Bunyaviridae | La Crosse Virus | Vero | 1.8 | [14] |
| Filoviridae | Ebola Virus | Vero | 10 | [15] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [16] |
| Picornaviridae | Human Norovirus | HG23 | 21 | [1] |
Structural Basis of RdRp Inhibition
Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the structural basis of Favipiravir's inhibitory action. The structure of the SARS-CoV-2 RdRp in complex with a template-primer RNA duplex and Favipiravir-RTP reveals the precise interactions within the enzyme's active site.[10]
Favipiravir-RTP binds to the catalytic site of the RdRp, where it forms hydrogen bonds with conserved residues.[6] The structure shows that the pyrazine ring of Favipiravir is positioned in a way that mimics a natural purine base.[10] However, the conformation of the bound Favipiravir-RTP is catalytically non-productive, which explains its inefficient incorporation and its ability to stall the polymerase.[10] This structural information is invaluable for the rational design of next-generation polymerase inhibitors with improved potency and selectivity.
Mechanisms of Viral Resistance
While Favipiravir has a high barrier to resistance, mutations in the viral RdRp can confer reduced susceptibility. The most well-characterized resistance mutation is K229R in the PB1 subunit of the influenza A virus RdRp.[5][12][16] This mutation is located in a conserved region of the polymerase and is thought to reduce the efficiency of Favipiravir-RTP incorporation.[5][12] However, this resistance often comes at a fitness cost to the virus, which can be compensated by secondary mutations in other polymerase subunits, such as P653L in the PA subunit.[5][12][16]
The identification of resistance mutations is crucial for monitoring the long-term efficacy of Favipiravir. This is typically achieved through a combination of phenotypic and genotypic assays.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses) in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of Favipiravir in cell culture medium.
-
Overlay medium (e.g., 1.2% Avicel or agarose in medium).
-
Crystal violet staining solution.
Procedure:
-
Seed 6-well plates with host cells to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of Favipiravir in serum-free medium.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of virus that will produce approximately 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and add the overlay medium containing the different concentrations of Favipiravir.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC50).
Figure 3: Workflow for a plaque reduction assay.
In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Favipiravir-RTP on the enzymatic activity of the viral RdRp.
Materials:
-
Purified recombinant viral RdRp.
-
RNA template and primer.
-
Radionucleotides (e.g., [α-³²P]GTP) or fluorescently labeled nucleotides.
-
Favipiravir-RTP.
-
Reaction buffer.
-
Denaturing polyacrylamide gel.
Procedure:
-
Assemble the RdRp reaction mixture containing the purified enzyme, RNA template/primer, and reaction buffer.
-
Add varying concentrations of Favipiravir-RTP.
-
Initiate the reaction by adding the nucleotide mix, including the labeled nucleotide.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the labeled RNA products by autoradiography or fluorescence imaging and quantify the inhibition to determine the 50% inhibitory concentration (IC50).
Site-Directed Mutagenesis for Resistance Studies
This technique is used to introduce specific mutations into the RdRp gene to study their effect on Favipiravir susceptibility.
Materials:
-
Plasmid containing the wild-type RdRp gene.
-
Custom-designed mutagenic primers.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Perform PCR using the plasmid template and mutagenic primers to generate the mutated plasmid.
-
Digest the parental, non-mutated plasmid with DpnI.
-
Transform the mutated plasmid into competent E. coli.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid to confirm the presence of the desired mutation.
-
Express the mutant RdRp and test its susceptibility to Favipiravir-RTP in an in vitro assay.
Conclusion
This compound (Favipiravir) is a promising broad-spectrum antiviral agent with a multifaceted mechanism of action targeting the viral RNA-dependent RNA polymerase. Its intracellular activation to Favipiravir-RTP and subsequent dual inhibitory effects of lethal mutagenesis and chain termination provide a robust means of suppressing viral replication. Understanding the molecular details of its action, including the structural basis for RdRp inhibition and the mechanisms of potential resistance, is paramount for its current clinical use and for the development of improved second-generation inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel antiviral compounds.
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Baranovich, T., et al. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741-3751. [Link]
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6-Fluoro-3-hydroxypyrazine-2-carboxylic acid structural analogs
An In-Depth Technical Guide to the Structural Analogs of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold in Antiviral Research
In the ongoing battle against viral diseases, the discovery of novel chemical scaffolds that exhibit broad-spectrum activity is a paramount objective. One such scaffold that has garnered significant attention over the past two decades is the 1,4-pyrazine-3-carboxamide core.[1][2][3][4] The journey of this heterocyclic system from a chemical curiosity to a clinically approved antiviral agent is best exemplified by Favipiravir (also known as T-705 or 6-fluoro-3-hydroxypyrazine-2-carboxamide), a derivative of this compound.[1][4][5] Initially developed by Toyama Chemical Co., Ltd., Favipiravir was first recognized for its potent activity against the influenza virus and has since been approved in several countries for this indication.[1][5][6]
This guide provides an in-depth technical exploration of this compound and its structural analogs. We will dissect the core scaffold, elucidate the intricate mechanism of action that confers its broad-spectrum antiviral properties, and systematically survey the landscape of its structural analogs. Furthermore, we will delve into the synthetic strategies employed to access these molecules and the methodologies for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of next-generation antiviral therapeutics.
The Core Scaffold: Unveiling the Potential of this compound
The parent compound, this compound, serves as the foundational structure from which a multitude of potent antiviral agents have been derived. Its chemical architecture, characterized by a pyrazine ring substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, provides a unique combination of electronic and steric properties that are crucial for its biological activity. The fluorine atom at the 6-position is a key modification that enhances the molecule's potency, a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The 3-hydroxy group and the 2-carboxylic acid moiety are essential for the molecule's mechanism of action, which involves mimicking natural purine nucleosides.
The most notable and extensively studied analog is Favipiravir, the carboxamide derivative of the parent acid.[6][7] Favipiravir has demonstrated a remarkable breadth of activity against a wide array of RNA viruses, including influenza viruses, flaviviruses, togaviruses, and arenaviruses.[3] This broad-spectrum efficacy underscores the significance of the pyrazinecarboxamide scaffold as a platform for antiviral drug discovery.
Mechanism of Action: A Pro-Drug Approach to Viral RNA Polymerase Inhibition
The antiviral activity of Favipiravir and its analogs is not direct but relies on intracellular metabolic activation.[1][4] This pro-drug strategy is a sophisticated approach to ensure that the active form of the drug is generated within the host cell, where viral replication occurs. The mechanism can be dissected into two key stages: metabolic activation and viral enzyme inhibition.
1. Metabolic Activation:
Once inside the cell, Favipiravir is recognized by host cell enzymes and undergoes a series of transformations to become the active antiviral agent, favipiravir-4-ribofuranosyl-5'-triphosphate (T-705-RTP).[1] This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts Favipiravir into its ribose 5'-monophosphate (T-705-RMP).[1][5] Subsequently, cellular kinases further phosphorylate T-705-RMP to its triphosphate form, T-705-RTP.[1][5]
2. Inhibition of RNA-dependent RNA Polymerase (RdRp):
The active metabolite, T-705-RTP, acts as a purine nucleoside analog and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the viral genome in many RNA viruses.[1][5][8] By mimicking guanosine or adenosine triphosphate, T-705-RTP is incorporated into the nascent viral RNA strand, leading to chain termination and the cessation of viral replication.[5] An alternative proposed mechanism is lethal mutagenesis, where the incorporation of T-705-RTP leads to an accumulation of mutations in the viral genome, ultimately producing non-infectious viral progeny.[5]
Caption: Metabolic activation pathway of Favipiravir.
Structural Analogs and Structure-Activity Relationships (SAR)
The exploration of structural analogs of this compound has provided valuable insights into the structure-activity relationships (SAR) of this class of compounds. Modifications at various positions of the pyrazine ring and the carboxamide moiety have led to the discovery of analogs with altered potency, selectivity, and pharmacokinetic profiles.
Modifications at the 6-Position
The fluorine atom at the 6-position is a critical determinant of antiviral activity. However, substituting it with other halogens or small alkyl groups has been explored to modulate the compound's properties.
-
T-1105: The non-fluorinated analog of Favipiravir, has shown activity against Chikungunya virus, in some cases with higher potency than Favipiravir itself.[1]
-
Other Halogen Analogs (Cl, Br, I): These have been synthesized and evaluated to understand the electronic and steric requirements at this position.[5]
-
Alkyl and Trifluoromethyl Analogs (CH₃, CF₃): These modifications have also been investigated to probe the SAR at the 6-position.[5]
Derivatives of the Carboxamide Group
The carboxamide group is another key site for modification.
-
Cyanorona-20: This analog, an (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, has demonstrated remarkably potent and selective inhibition of SARS-CoV-2 RdRp, being 209-fold more efficient than Favipiravir in vitro.[1][3][9] This highlights the potential for significant potency gains through derivatization of the carboxamide nitrogen.
Nucleoside and Nucleotide Analogs
Given that the active form of Favipiravir is a nucleotide analog, the direct synthesis of nucleoside and nucleotide derivatives has been a logical step to potentially bypass the initial, and sometimes rate-limiting, metabolic activation step.[1] The synthesis of ribosides and their phosphoramidate prodrugs represents a promising strategy to improve the delivery and efficacy of these antiviral agents.[6]
Summary of Biological Activities of Selected Analogs
| Compound | Modification | Target Virus | EC₅₀ (µM) | Reference |
| Favipiravir (T-705) | 6-Fluoro (amide) | Influenza A | 0.014 - 0.55 | [1] |
| T-1105 | 6-H (amide) | Chikungunya | 7.0 ± 1 | [1] |
| Cyanorona-20 | N-(4-cyanobenzylidene) | SARS-CoV-2 | 0.45 | [1][3] |
Synthetic Strategies: Accessing the Pyrazine Core and its Analogs
The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide and its analogs has been a subject of intensive research, with various routes developed to improve efficiency and reduce costs.
One of the early synthetic routes developed by Toyama Chemical Co. started from 3-aminopyrazine-2-carboxylic acid.[1][3] However, this method suffered from low overall yield (around 1%) and involved the use of expensive catalysts and harsh fluorinating agents like Olah's reagent (HF/Py).[1][3]
More recent and improved synthetic protocols have been reported. For instance, a four-step synthesis starting from 3-hydroxypyrazine-2-carboxylic acid has been described, involving amidation, nitration, reduction, and fluorination, with an overall yield of about 8%.[7][10][11][12]
Caption: A representative synthetic workflow for Favipiravir.
Experimental Protocol: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
This protocol is a generalized representation based on published methods and should be adapted and optimized for specific laboratory conditions.
Step 1: Amidation of 3-Hydroxypyrazine-2-carboxylic acid
-
Suspend 3-hydroxypyrazine-2-carboxylic acid in a suitable solvent (e.g., methanol).
-
Add thionyl chloride dropwise at a controlled temperature (e.g., 0 °C) to form the methyl ester.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude ester in a solution of ammonia in methanol and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify the resulting 3-hydroxypyrazine-2-carboxamide by recrystallization or column chromatography.
Step 2: Nitration of 3-Hydroxypyrazine-2-carboxamide
-
Dissolve 3-hydroxypyrazine-2-carboxamide in concentrated sulfuric acid at low temperature.
-
Add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) portion-wise while maintaining the low temperature.
-
Allow the reaction to proceed until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
Step 3: Reduction of the Nitro Group
-
Suspend the nitrated intermediate in a suitable solvent (e.g., ethanol/water).
-
Add a reducing agent (e.g., sodium dithionite or catalytic hydrogenation with Pd/C).
-
Heat the reaction mixture if necessary and monitor for completion by TLC.
-
After completion, filter the reaction mixture (if a solid catalyst is used) and concentrate the filtrate.
-
Purify the resulting amino compound.
Step 4: Fluorination (Sandmeyer-type reaction)
-
Dissolve the amino-pyrazine intermediate in a solution of hydrogen fluoride-pyridine (Olah's reagent) or another suitable fluorinating system at low temperature.
-
Add sodium nitrite solution dropwise.
-
Stir the reaction for the required time at low temperature.
-
Quench the reaction by carefully pouring it into a basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final product, 6-fluoro-3-hydroxypyrazine-2-carboxamide, by column chromatography or recrystallization.
Biological Evaluation: Assessing Antiviral Efficacy
The in vitro evaluation of the antiviral activity of this compound analogs is crucial for determining their potency and selectivity. A common method is the cytopathic effect (CPE) inhibition assay.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Culture: Plate susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 96-well microplates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Virus Infection: Remove the cell culture medium from the plates and infect the cells with a predetermined titer of the virus.
-
Treatment: After a brief incubation period to allow for viral adsorption, remove the virus inoculum and add the medium containing the serially diluted test compounds. Include appropriate controls (virus-infected untreated cells and uninfected cells).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ conditions for viral replication (typically 2-3 days).
-
CPE Observation: Observe the cells daily for the appearance of virus-induced CPE using a light microscope.
-
Quantification: After the incubation period, quantify the cell viability using a suitable method, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50% compared to the untreated virus control. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Future Perspectives and Challenges
The this compound scaffold remains a highly promising platform for the development of novel antiviral agents. Future research directions include:
-
Exploration of Novel Analogs: The remarkable potency of Cyanorona-20 suggests that further exploration of substitutions on the carboxamide group could lead to even more potent inhibitors.
-
Prodrug Strategies: The development of more efficient prodrugs, such as phosphoramidate derivatives, could enhance the intracellular delivery of the active nucleotide form.
-
Combination Therapies: Investigating the synergistic effects of these RdRp inhibitors with other antiviral agents that have different mechanisms of action could provide more effective treatment options and mitigate the risk of drug resistance.
Despite the successes, challenges remain. The synthesis of these compounds can be complex and low-yielding, requiring further optimization for large-scale production. Additionally, a thorough understanding of the toxicological profiles of new analogs is essential for their clinical translation.
Conclusion
This compound and its analogs, particularly Favipiravir, represent a significant advancement in antiviral chemotherapy. Their unique mechanism of action, involving intracellular activation to a nucleotide analog that inhibits viral RdRp, provides a basis for their broad-spectrum activity. The continued exploration of the structure-activity relationships within this class of compounds, coupled with innovative synthetic and drug delivery strategies, holds immense promise for the discovery and development of the next generation of antiviral drugs to combat both existing and emerging viral threats.
References
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]
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Czech, M., Czerwonka, D., & Szczęśniak-Sięga, B. (2023). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. Molecules, 28(3), 1383. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2). [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]
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Shi, F., Li, Z., Li, Z., Shi, L., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]
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Rabie, A. M. (2022). Chemical structures of favipiravir (6-fl uoro-3-hydroxypyrazine-2-carboxamide) and the newly-discovered target compound cyanorona-20 ((E) -N-(4-cyanobenzylidene)-6-fl uoro-3-hydroxypyrazine-2-carboxamide). ResearchGate. [Link]
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The Unseen Counterpart: A Technical Guide to 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, the Principal Metabolite of Favipiravir
Introduction: Beyond the Prodrug
In the landscape of antiviral therapeutics, the pyrazinecarboxamide derivative Favipiravir (T-705) has garnered significant attention for its broad-spectrum activity against RNA viruses.[1] However, the journey of a drug within a biological system is a complex narrative of transformation and elimination. This guide delves into the chemistry, synthesis, and analytical significance of a pivotal, yet often overlooked, character in this narrative: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid . This compound, also known by its metabolite designation T-705M1, represents the primary inactive metabolite of Favipiravir.[2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of this metabolite is not merely an academic exercise. It is fundamental to elucidating the complete pharmacokinetic and pharmacodynamic profile of Favipiravir, ensuring its safe and efficacious use, and informing the development of next-generation antiviral agents.
This technical guide provides an in-depth exploration of this compound, moving beyond a cursory mention as a metabolic byproduct. We will examine its chemical identity and properties, detail its synthetic pathways, and present robust analytical methodologies for its quantification. By understanding the formation, characteristics, and detection of this key metabolite, researchers can gain a more holistic view of Favipiravir's behavior in vivo, a critical aspect of preclinical and clinical drug development.
Nomenclature and Chemical Identity
To establish a clear framework for discussion, it is essential to define the various synonyms and identifiers for the topic compound. The systematic IUPAC name is This compound . However, within the scientific literature, it is frequently referred to in the context of its parent drug, Favipiravir.
Common synonyms and identifiers include:
-
T-705M1 : The most common designation in pharmacokinetic and metabolism studies of Favipiravir.[2][3]
-
Favipiravir Carboxylic Acid : A descriptive name highlighting its relationship to the parent drug.
-
CAS Number : 1079990-21-8
It is crucial to distinguish the carboxylic acid from its amide precursor, Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, CAS: 259793-96-9).[2] The substitution of the carboxamide with a carboxylic acid group significantly alters the molecule's physicochemical properties and biological activity.
Physicochemical Properties
The conversion of the carboxamide group in Favipiravir to a carboxylic acid in T-705M1 has a profound impact on its chemical characteristics. A summary of these properties is presented below.
| Property | Value | Source |
| Molecular Formula | C5H3FN2O3 | |
| Molecular Weight | 158.09 g/mol | |
| Appearance | Off-white to pale yellow solid | Assumed based on related compounds |
| Solubility | Higher aqueous solubility than Favipiravir | Inferred from the presence of a carboxylic acid group |
| pKa | Estimated to be in the acidic range due to the carboxylic acid group | Theoretical |
The Metabolic Journey: Formation of this compound
Favipiravir is a prodrug that requires intracellular phosphoribosylation to exert its antiviral effect.[4] Concurrently, it undergoes extensive metabolism in the liver, primarily through hydroxylation, to form the inactive metabolite T-705M1.[2] This metabolic transformation is a critical determinant of the parent drug's bioavailability and clearance from the body.
The primary enzymatic pathway responsible for the formation of this compound is hepatic aldehyde oxidase, with a minor contribution from xanthine oxidase.[2] This process involves the oxidative hydrolysis of the carboxamide group of Favipiravir.
Caption: Metabolic conversion of Favipiravir to its carboxylic acid metabolite.
Synthesis of this compound
While this compound is a metabolite, its availability as a reference standard is crucial for analytical and research purposes. Several synthetic routes can be envisioned, often as a modification of Favipiravir synthesis pathways. One plausible approach involves the hydrolysis of a suitable precursor.
A generalized synthetic scheme starting from 3-hydroxypyrazine-2-carboxamide is outlined below. This pathway is illustrative of the chemical transformations required.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol: Hydrolysis of Favipiravir
This protocol describes a laboratory-scale method for the synthesis of this compound via the hydrolysis of Favipiravir.
Materials:
-
Favipiravir
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of Favipiravir in a 2M aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution with 2M hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Analytical Methodologies for Quantification
Accurate and sensitive quantification of this compound in biological matrices is paramount for pharmacokinetic studies of Favipiravir. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the method of choice.
Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the determination of T-705M1 in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the analytical standard into blank plasma and processing as described above.
-
Quantify the analyte in the study samples by interpolating the peak area ratios (analyte/internal standard) against the calibration curve.
Biological Significance: An Inactive Metabolite
The primary biological significance of this compound is its role as an inactive metabolite of Favipiravir.[3] The conversion of the carboxamide to a carboxylic acid abrogates its ability to be anabolically phosphorylated to the active triphosphate form, which is the species that inhibits the viral RNA-dependent RNA polymerase.[5] Therefore, T-705M1 does not contribute to the antiviral efficacy of the parent drug.
The rate and extent of its formation are, however, critical pharmacokinetic parameters that influence the therapeutic window of Favipiravir. High levels of metabolism can lead to lower systemic exposure to the active drug, potentially impacting its efficacy. Conversely, impaired metabolism could lead to the accumulation of Favipiravir, which may have safety implications.
Conclusion: An Essential Piece of the Puzzle
This compound, while devoid of antiviral activity itself, is a central figure in the comprehensive understanding of Favipiravir. Its study provides invaluable insights into the metabolic fate of a clinically important antiviral agent. For researchers in drug discovery and development, the ability to synthesize, detect, and quantify this metabolite is not just a technical capability but a scientific necessity. A thorough characterization of such metabolites is a cornerstone of robust preclinical and clinical research, ultimately contributing to the development of safer and more effective medicines.
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Methodological & Application
Application Note: A Guided Protocol for the Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a pivotal intermediate in the development of antiviral therapeutics. The protocol details a robust method starting from the commercially available 3-aminopyrazine-2-carboxylic acid. The core of this transformation relies on the Balz-Schiemann reaction, a well-established method for the introduction of fluorine onto an aromatic ring. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also critical insights into the reaction mechanism, safety considerations, and the chemical principles governing each step to ensure reproducibility and success.
Introduction and Scientific Context
Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1][2] The target molecule, this compound, is a direct precursor to 6-fluoro-3-hydroxypyrazine-2-carboxamide, an antiviral agent with potent activity against RNA viruses.[3][4][5]
The synthetic challenge lies in the selective introduction of a fluorine atom onto the electron-deficient pyrazine ring without compromising the existing functional groups. The conversion of an aromatic amino group to a fluorine atom is classically achieved via the Balz-Schiemann reaction.[6] This reaction proceeds in two distinct stages: the diazotization of the primary amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[7][8]
While the Balz-Schiemann reaction is powerful, its application to complex heteroaromatic systems like pyrazines can be challenging due to the potential for ring decomposition under the strongly acidic conditions required for diazotization.[9] This protocol has been optimized to address these challenges, providing a reliable pathway to the desired fluorinated product.
Reaction Mechanism and Strategic Considerations
The synthesis is achieved through a modified Balz-Schiemann reaction. Understanding the underlying mechanism is critical for troubleshooting and optimization.
Overall Transformation
The process converts the amino group at the 6-position of the pyrazine ring into a fluoro group. The carboxylic acid and hydroxyl functionalities remain intact throughout the sequence.
Figure 1: Overall synthetic scheme.
Mechanistic Deep Dive
-
Diazotization: The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, fluoroboric acid (HBF₄).[10] The amine's lone pair attacks the nitrosonium ion (NO⁺), and subsequent proton transfers and dehydration yield a stable diazonium salt. The tetrafluoroborate (BF₄⁻) anion is a non-nucleophilic counter-ion, which is key to isolating the diazonium intermediate.[7][10]
-
Fluoro-dediazoniation: The isolated diazonium tetrafluoroborate salt is thermally decomposed. This step follows an SN1-type mechanism where dinitrogen (N₂), an excellent leaving group, is expelled to form a highly reactive aryl cation.[11] This cation is immediately captured by a fluoride ion from the BF₄⁻ counter-ion to form the C-F bond. The remaining BF₃ is released as a gas.[8]
Expert Insight: The choice of fluoroboric acid is deliberate. It serves as both the proton source for generating nitrous acid and the source of the non-nucleophilic BF₄⁻ counter-ion required for a stable, isolable diazonium salt. The stability of this intermediate is crucial, as it prevents premature and uncontrolled decomposition, a known hazard of the Balz-Schiemann reaction.[6]
Materials and Equipment
Proper preparation and use of high-purity reagents are essential for optimal results.
| Reagents & Solvents | Grade | Supplier Example | Purpose |
| 3-aminopyrazine-2-carboxylic acid | ≥98% | Sigma-Aldrich | Starting Material |
| Fluoroboric acid (HBF₄) | 48 wt. % in H₂O | Acros Organics | Acid & Fluoride Source |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | Diazotizing Agent |
| Deionized Water | High Purity | In-house | Solvent |
| Diethyl Ether | Anhydrous | VWR | Washing Solvent |
| Dichloromethane (DCM) | HPLC Grade | EMD Millipore | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying Agent |
| High-boiling mineral oil | N/A | Alfa Aesar | Heat transfer medium |
| Equipment | Description |
| Three-neck round-bottom flask (250 mL) | Main reaction vessel |
| Magnetic stir plate with cooling/heating | For temperature control |
| Low-temperature thermometer (-20 to 100 °C) | To monitor reaction temperature |
| Dropping funnel | For controlled addition of reagents |
| Ice-salt bath | For maintaining 0-5 °C |
| Büchner funnel and filter flask | For isolating the intermediate |
| Vacuum pump | For filtration |
| Heating mantle with stirrer | For thermal decomposition |
| Gas scrubber (with NaOH solution) | To neutralize evolved BF₃ gas |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, cylinders, etc. |
| Analytical Instruments | NMR, LC-MS, Melting Point Apparatus |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Diazonium salts can be explosive when dry and should be handled with extreme caution.[6]
Figure 2: Step-by-step experimental workflow.
Part A: Diazotization and Isolation of the Diazonium Salt
-
Vessel Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer.
-
Dissolution: To the flask, add 3-aminopyrazine-2-carboxylic acid (10.0 g, 71.9 mmol). In the fume hood, carefully add 48% fluoroboric acid (45 mL). Stir the mixture until all solids are dissolved. A mild exotherm may be observed.
-
Cooling: Immerse the flask in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (5.4 g, 78.3 mmol, 1.09 eq) in deionized water (15 mL). Cool this solution in an ice bath.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred pyrazine mixture over a period of 60-90 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Causality Check: Slow, controlled addition is paramount. A rapid addition can cause a dangerous temperature spike, leading to the uncontrolled decomposition of the diazonium salt and the release of toxic nitrogen oxides.
-
-
Reaction Completion: After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with ice-cold deionized water (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual acid and water.
-
Drying: Carefully transfer the solid to a vacuum desiccator and dry under reduced pressure for 2-4 hours. DO NOT use heat. The diazonium salt should be used immediately in the next step.
Part B: Thermal Decomposition and Product Purification
-
Setup: Place high-boiling mineral oil (80 mL) in a 250 mL flask equipped with a heating mantle, stirrer, and a condenser connected to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the evolved BF₃ gas.
-
Decomposition: Heat the mineral oil to 100-110 °C. In small portions, carefully add the dry diazonium salt from the previous step to the hot oil. Vigorous gas evolution (N₂ and BF₃) will be observed.
-
Causality Check: Portion-wise addition is a critical safety measure to control the rate of decomposition and prevent a dangerous pressure buildup. The thermal decomposition is highly exothermic.[6]
-
-
Completion: After all the salt has been added, maintain the temperature at 110 °C for 1 hour until gas evolution ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully add dichloromethane (DCM, 100 mL) and stir for 15 minutes. The product has limited solubility in mineral oil and will preferentially move into the DCM.
-
Extraction: Transfer the mixture to a separatory funnel. The product may be partially insoluble. Extract the mixture with additional DCM (2 x 50 mL). The desired product is in the organic layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 45-60% |
| Purity (HPLC) | >98% |
| Melting Point | TBD (literature value dependent) |
| ¹H NMR (DMSO-d₆) | Expect a doublet for the pyrazine proton coupled to fluorine. |
| ¹⁹F NMR (DMSO-d₆) | Expect a singlet or doublet corresponding to the aryl fluoride. |
| MS (ESI-) | m/z = 157.0 [M-H]⁻ |
References
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. Available at: [Link]
-
Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. Revista de Chimie. Available at: [Link]
- Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.Google Patents.
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.Google Patents.
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Available at: [Link]
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]
-
Favipiravir. Wikipedia. Available at: [Link]
-
Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase. Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase. Available at: [Link]
-
Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. PubMed Central. Available at: [Link]
-
Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. ACS Publications. Available at: [Link]
-
The Balz-Schiemann Reaction. Scientific Update. Available at: [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. Available at: [Link]
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]
-
synthesis of fluorinated building blocks at Enamine. YouTube. Available at: [Link]
-
Balz - Schiemann Reaction Mechanism. YouTube. Available at: [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI. Available at: [Link]
-
Balz Schiemann Reaction Mechanism. BYJU'S. Available at: [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. Available at: [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 9. Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase [sioc-journal.cn]
- 10. Diazotisation [organic-chemistry.org]
- 11. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
detailed synthesis protocol for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the antiviral agent Favipiravir. This document provides a comprehensive, step-by-step protocol for the chemical synthesis of this pyrazine derivative. The methodology is grounded in established chemical principles and supported by procedural details outlined in the patent literature. This guide is intended to provide researchers with the necessary information to replicate this synthesis, including reaction conditions, reagent handling, and safety considerations.
Introduction
Pyrazine-based compounds are a significant class of nitrogen-containing heterocycles that form the core of numerous biologically active molecules.[1][2] this compound, a key derivative, serves as an essential building block in medicinal chemistry. Its structure is closely related to 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir), a potent inhibitor of RNA-dependent RNA polymerase with broad-spectrum antiviral activity.[3][4] The ability to efficiently synthesize this compound is therefore of significant interest to the drug development community.
This protocol details a synthetic route that is designed to be both reasonable in its design and straightforward to execute, aiming for a high yield of the final product.[1]
Synthesis Overview
The synthesis of this compound is a multi-step process commencing from a commercially available starting material. The overall workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is based on the method described in patent CN113135862A.[1]
Materials and Reagents
| Reagent/Material | Purpose | Supplier Suggestion |
| Compound A (Starting Material) | Initial Reactant | Commercially Available |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent | Sigma-Aldrich, Acros Organics |
| Dimethylformamide (DMF) | Solvent | Fisher Scientific |
| Hydrochloric Acid (HCl) | Acidic Medium | Standard Chemical Supplier |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Standard Chemical Supplier |
| Cuprous Chloride (CuCl) | Catalyst | Standard Chemical Supplier |
| Potassium Fluoride (KF) | Fluorinating Agent | Standard Chemical Supplier |
| Tetrabutylammonium Bromide | Phase Transfer Catalyst | Standard Chemical Supplier |
Step-by-Step Procedure
Step 1: Chlorination of Compound A
-
In a suitable reaction vessel, dissolve Compound A in DMF. The recommended solid-to-liquid ratio is 1g of Compound A to 5mL of DMF.
-
Add N-Chlorosuccinimide (NCS) to the solution. The mass ratio of Compound A to NCS should be between 1:0.5 and 1:1.
-
Heat the reaction mixture and stir to obtain the chlorinated intermediate, Compound B. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Rationale: NCS is a convenient and effective source of electrophilic chlorine for the chlorination of various organic substrates. DMF serves as a polar aprotic solvent, facilitating the dissolution of the reactants.
Step 2: Diazotization of Compound B
-
Dissolve the obtained Compound B in a hydrochloric acid solution.
-
Cool the solution, and then add sodium nitrite (NaNO₂).
-
Stir the reaction mixture, then add cuprous chloride (CuCl) and continue the reaction to yield Compound C.
-
The recommended mass ratio of Compound B to sodium nitrite to cuprous chloride is 6:3:7.
Rationale: This step involves a Sandmeyer-type reaction, where an amino group is converted to a diazonium salt using sodium nitrite and a strong acid, which is then displaced.
Step 3: Fluorination of Compound C
-
In a reaction vessel under a nitrogen atmosphere, add potassium fluoride and tetrabutylammonium bromide to DMF.
-
Add Compound C to this mixture. The recommended mass ratio of potassium fluoride to tetrabutylammonium bromide to Compound C is 5:2:6.
-
Heat the reaction mixture to 80-85°C to obtain the fluorinated intermediate, Compound D.
Rationale: This is a nucleophilic aromatic substitution reaction where a leaving group on the pyrazine ring is displaced by a fluoride ion. Tetrabutylammonium bromide acts as a phase transfer catalyst to facilitate the reaction between the inorganic fluoride salt and the organic substrate.
Step 4: Hydrolysis to Final Product
-
The final step involves the hydrolysis of the ester or other functional group in Compound D to the carboxylic acid. The specific conditions for hydrolysis (e.g., acidic or basic) will depend on the nature of Compound D.
-
Upon completion of the hydrolysis, the desired this compound is isolated.
Purification and Characterization
-
Purification: The final product may be purified by standard techniques such as recrystallization or column chromatography to achieve the desired purity.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC) to determine purity.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Refer to the Safety Data Sheets (SDS) for each reagent before use.[5][6][7]
-
N-Chlorosuccinimide is a corrosive solid and should be handled with care.
-
Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Strong acids like hydrochloric acid are corrosive and should be handled with extreme caution.
-
Sodium nitrite is an oxidizing agent and can be toxic if ingested.
Summary of Quantitative Data
| Step | Reactants | Ratios (by mass) | Solvent | Temperature |
| 1. Chlorination | Compound A, NCS | 1 : 0.5-1 | DMF | Heated |
| 2. Diazotization | Compound B, NaNO₂, CuCl | 6 : 3 : 7 | HCl (aq) | Cooled |
| 3. Fluorination | KF, Tetrabutylammonium Bromide, Compound C | 5 : 2 : 6 | DMF | 80-85°C |
References
- CN113135862A - Synthetic method of this compound.
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. [Link]
-
Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[6].pdf]([Link]6].pdf)
-
Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives - Oriental Journal of Chemistry. [Link]
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [Link]
-
Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine - REVISTA DE CHIMIE. [Link]
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
-
An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. [Link]
- KR102670551B1 - Preparing method of 6-fluoro-3-hydroxypyrazine-2-carboxamide - Google P
-
6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione - PubChem. [Link]
-
Favipiravir - Wikipedia. [Link]
-
Safety Data Sheet - Angene Chemical. [Link]
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- 1. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Synthesis of Favipiravir from 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Favipiravir and its Synthesis
Favipiravir (also known as T-705 or Avigan) is a broad-spectrum antiviral agent that has garnered significant attention for its activity against a range of RNA viruses, including influenza viruses and, more recently, SARS-CoV-2.[1][2][3] Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[4][5] Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which is then incorporated into the viral RNA strand, leading to lethal mutagenesis and inhibition of viral replication.
The synthesis of Favipiravir is a critical process for its availability in research and pharmaceutical development. One key intermediate in several synthetic routes is 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. This application note provides a detailed protocol for the synthesis of Favipiravir from this precursor, along with methods for its purification and analytical characterization. The procedures outlined are designed to be robust and reproducible for laboratory-scale synthesis.
Synthetic Pathway Overview
The conversion of this compound to Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is fundamentally an amidation reaction. This transformation can be achieved through a two-step process: activation of the carboxylic acid, followed by reaction with an ammonia source. A common method for activating the carboxylic acid is its conversion to an acid chloride, which is then highly reactive towards amination.
Caption: Synthetic route from this compound to Favipiravir.
Experimental Protocols
Part 1: Synthesis of Favipiravir from this compound
This protocol details the conversion of this compound to Favipiravir. The reaction proceeds via the formation of an acid chloride intermediate, which is then reacted with ammonia.
Materials and Reagents:
| Reagent | Grade | Supplier Example |
| This compound | ≥98% Purity | Biosynth |
| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ammonium hydroxide solution (NH₄OH) | 28-30% NH₃ basis | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Deionized water | High purity | In-house |
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous toluene (10 mL per gram of carboxylic acid) to the flask.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting residue is the crude 6-fluoro-3-hydroxypyrazine-2-carbonyl chloride.[6]
-
-
Amidation Reaction:
-
Cool the flask containing the crude acid chloride in an ice bath (0 °C).
-
Slowly and carefully add a chilled solution of ammonium hydroxide (excess, e.g., 10 eq) to the flask with vigorous stirring. Caution: This reaction is exothermic.
-
Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
-
-
Work-up and Purification:
-
Upon completion of the reaction, a solid precipitate of Favipiravir should form.
-
Filter the crude product using a Büchner funnel and wash the solid with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 50 °C.[7]
-
Part 2: Analytical Characterization and Quality Control
The identity and purity of the synthesized Favipiravir should be confirmed using various analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, DMSO-d₆):
-
δ 13.41 (s, 1H, -OH)
-
δ 8.75 (s, 1H, -NH₂)
-
δ 8.50 (d, J = 7.5 Hz, 2H, pyrazine-H and -NH₂)
-
Note: The broad singlet for the amide protons may vary in chemical shift and appearance.[7]
-
-
¹³C-NMR (101 MHz, DMSO-d₆):
-
δ 168.83 (C=O)
-
δ 159.80 (C-OH)
-
δ 152.48 (d, J = 244 Hz, C-F)
-
δ 136.21 (C-H)
-
δ 122.02 (C-C=O)[7]
-
-
¹⁹F-NMR (564 MHz, DMSO-d₆):
-
δ -92.80[7]
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A stability-indicating RP-HPLC method is crucial for determining the purity of the synthesized Favipiravir and for identifying any related impurities.[8]
| Parameter | Condition |
| Chromatographic System | Standard HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., Cosmosil C18, 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (75:25 v/v), pH adjusted to 3.0 with phosphoric acid |
| Flow Rate | 0.8 mL/min to 1.5 mL/min |
| Detection Wavelength | 225 nm or 323 nm |
| Column Temperature | Ambient or controlled at 30 °C |
| Injection Volume | 10-20 µL |
| Diluent | Mobile phase or Methanol |
Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of Favipiravir reference standard in the diluent at a concentration of approximately 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized Favipiravir in the diluent to achieve a similar concentration as the standard solution.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the synthesized product by calculating the area percentage of the main peak relative to the total peak area. The retention time of the sample peak should match that of the reference standard.
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revistadechimie.ro [revistadechimie.ro]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Topic: Advanced Analytical Strategies for the Quantification of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
An Application Note and Protocol from the Office of the Senior Application Scientist
A Detailed Guide to HPLC and LC-MS/MS Methodologies for Impurity Profiling and Quality Control
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a critical process impurity and primary degradation product of the antiviral drug Favipiravir.[1][2] The precise monitoring of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product in accordance with regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[1][3] This document outlines two robust, validated analytical approaches: a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and analysis in complex matrices. The protocols are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind key experimental choices.
Introduction and Significance
This compound is the carboxylic acid analogue of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[4][5] It can arise during the synthesis of Favipiravir or as a result of hydrolytic degradation of the active pharmaceutical ingredient (API).[1][2] As a potential impurity, its presence and concentration must be strictly controlled. The development of reliable and validated analytical methods is therefore not merely a procedural step but a fundamental requirement for regulatory compliance and patient safety.
This guide presents field-proven protocols that provide the necessary specificity, accuracy, and sensitivity to meet rigorous quality standards. The HPLC method is ideal for quantifying the impurity in bulk drug substances and finished pharmaceutical products, while the LC-MS/MS method offers unparalleled sensitivity for pharmacokinetic studies or when ultra-trace level quantification is required.
Physicochemical Properties of the Analyte
A clear understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₅H₃FN₂O₃ | [6] |
| Molecular Weight | 158.09 g/mol | [6] |
| Appearance | White to off-white solid powder | [6] |
| IUPAC Name | This compound | [7] |
| Solubility | Limited solubility in water; soluble in organic solvents like DMSO and ethanol. | [6] |
| pKa | The presence of the carboxylic acid group makes the molecule acidic. | [8] |
Method 1: Stability-Indicating RP-HPLC for Routine QC
This method is designed for the reliable separation and quantification of this compound from Favipiravir and other related impurities, making it a "stability-indicating" assay.
Scientific Principle
The method is based on reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is polar. The retention of this compound is primarily governed by its polarity and ionization state.
-
Causality of Component Selection :
-
C18 Column : A C18 (octadecylsilane) column is selected for its excellent hydrophobic retention characteristics, which are well-suited for separating the moderately polar Favipiravir from its more polar carboxylic acid degradant.[1][3]
-
Acidic Mobile Phase : A phosphate buffer with a pH of approximately 3.5 is used.[1] At this pH, the carboxylic acid group (with a pKa likely around 4-5) will be largely in its protonated, non-ionized form. This suppresses its polarity, leading to increased retention on the nonpolar C18 column and resulting in sharper, more symmetrical peaks.
-
UV Detection : Detection at 322 nm is chosen as it represents a region of high absorbance for both Favipiravir and its impurities, ensuring good sensitivity.[1]
-
HPLC Workflow Diagram
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Application Notes and Protocols for the Utilization of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid in Antiviral Drug Discovery
Introduction: The Strategic Importance of the Pyrazine Scaffold in Antiviral Research
The quest for broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry. Among the privileged scaffolds in this endeavor, the pyrazine ring system has emerged as a critical pharmacophore. 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid stands as a pivotal molecule in this context, not for its intrinsic antiviral activity, but as the foundational core for a class of potent viral RNA-dependent RNA polymerase (RdRp) inhibitors. Its most notable derivative is Favipiravir (T-705), the carboxamide analog, a prodrug with demonstrated efficacy against a wide array of RNA viruses.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed protocols for leveraging this compound as a starting point for the discovery and evaluation of novel antiviral candidates. We will delve into the mechanism of action of its derivatives, provide step-by-step protocols for synthesis and a suite of virological and biochemical assays, and offer insights into the causality behind experimental choices, ensuring a robust and self-validating research workflow.
Part 1: The Core Directive - From Carboxylic Acid to Antiviral Prodrug
The primary application of this compound in antiviral discovery is as a key intermediate for the synthesis of compounds like Favipiravir.[1][3][4] The carboxylic acid moiety itself is not the biologically active component against viral polymerases. Instead, it serves as a versatile handle for chemical modification, most significantly, its conversion to a carboxamide to yield Favipiravir.
Mechanism of Action: A Tale of Lethal Mutagenesis
The antiviral activity of Favipiravir is a fascinating example of bioactivation. As a prodrug, it readily enters host cells and is metabolized by host enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[5] This active metabolite mimics purine nucleosides (adenosine and guanosine) and is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp). The incorporation of Favipiravir-RTP into the nascent viral RNA chain leads to a cascade of errors, a phenomenon known as lethal mutagenesis, ultimately resulting in a non-viable viral progeny. To a lesser extent, it can also act as a chain terminator. This mechanism underpins its broad-spectrum activity against many RNA viruses.
Part 2: Synthesis and Characterization
A robust and reproducible synthetic route is paramount for any drug discovery program. Here, we outline a common laboratory-scale synthesis for this compound and its subsequent conversion to Favipiravir.
Protocol 1: Synthesis of this compound
This multi-step synthesis starts from commercially available precursors and involves the construction of the pyrazine ring followed by functional group manipulations. One common route involves the nitration, reduction, and fluorination of a pyrazine core.[3][4] A representative synthetic scheme is outlined below:
Caption: Synthetic pathway to this compound.
Detailed Steps:
A detailed, multi-step synthesis is often required. One patented method describes the following sequence[6]:
-
Chlorination: A starting pyrazine compound is chlorinated.
-
Diazotization and Chlorination: An amino group is converted to a chloro group via a diazonium salt intermediate.
-
Fluorination: The chloro group is exchanged for a fluoro group using a fluoride salt (e.g., potassium fluoride) with a phase-transfer catalyst.
-
Hydroxylation: A remaining chloro or fluoro group is hydrolyzed to a hydroxyl group.
-
Nitrile Hydrolysis: A nitrile group is hydrolyzed to a carboxylic acid.
Note: The precise reagents and conditions can vary, and researchers should consult detailed synthetic literature for optimization.[2][7]
Protocol 2: Amidation to Favipiravir
-
Activation of the Carboxylic Acid: this compound is converted to an activated intermediate, such as an acid chloride or an active ester.
-
Ammonolysis: The activated intermediate is reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) to form the corresponding carboxamide, Favipiravir.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir).
Part 3: In Vitro Antiviral Efficacy Assessment
A tiered approach is recommended for evaluating the antiviral potential of new derivatives of this compound. This begins with cell-based assays to determine efficacy and cytotoxicity, followed by more mechanistic assays.
General Workflow for Antiviral Screening
Caption: Tiered workflow for in vitro antiviral evaluation.
Protocol 3: Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for compounds that protect host cells from virus-induced death.[8][9]
-
Materials:
-
Procedure:
-
Seed cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Treat the cells with the diluted compounds. Include cell-only (no virus, no compound), virus-only (no compound), and compound-only (no virus) controls.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).[9]
-
Assess cell viability using a suitable reagent and a plate reader.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50) from the compound-only wells.
-
Calculate the 50% effective concentration (EC50) from the virus-infected wells.
-
Determine the Selectivity Index (SI = CC50 / EC50). A higher SI indicates a more promising therapeutic window.
-
Protocol 4: Plaque Reduction Assay
This assay quantifies the ability of a compound to reduce the number of infectious virus particles.[10][12][13]
-
Materials:
-
Same as CPE assay, plus a semi-solid overlay (e.g., agarose or Avicel)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed cells in 6- or 12-well plates to form a confluent monolayer.
-
Adsorb serial dilutions of the virus onto the cells for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium containing various concentrations of the test compound.
-
Incubate until visible plaques form in the control wells.
-
Fix and stain the cells. Plaques will appear as clear zones against a stained cell monolayer.
-
-
Data Analysis:
-
Count the number of plaques at each compound concentration.
-
Calculate the EC50, the concentration that reduces the plaque number by 50% compared to the virus control.
-
Protocol 5: Virus Yield Reduction Assay
This assay provides a highly quantitative measure of the inhibition of infectious virus production.[14][15][16][17][18]
-
Procedure:
-
Infect a cell monolayer in the presence of serial dilutions of the test compound.
-
After one full replication cycle (e.g., 24-48 hours), harvest the cell culture supernatant (and/or cell lysate).
-
Determine the titer of the progeny virus in the harvest material using a plaque assay or TCID50 assay.
-
-
Data Analysis:
-
Calculate the EC90 or EC99, the concentration that reduces the virus yield by 90% (1-log10) or 99% (2-log10), respectively.
-
| Assay Type | Primary Endpoint | Throughput | Key Advantage |
| CPE Inhibition | Cell Viability | High | Rapid screening of many compounds. |
| Plaque Reduction | Number of Plaques | Medium | Quantifies reduction in infectious units. |
| Yield Reduction | Progeny Virus Titer | Low | Most quantitative measure of replication inhibition. |
Part 4: Mechanistic and Biochemical Investigations
For promising candidates, it is crucial to confirm their mechanism of action.
Protocol 6: In Vitro RdRp Enzymatic Assay (Primer Extension)
This biochemical assay directly measures the inhibition of the viral polymerase.[19][20][21]
-
Materials:
-
Purified recombinant viral RdRp complex
-
RNA primer/template
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., fluorescent or radioactive)
-
Active triphosphate form of the test compound
-
Reaction buffer
-
-
Procedure:
-
Incubate the RdRp enzyme with the primer/template and the test compound.
-
Initiate the reaction by adding the NTP mix.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction and analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Data Analysis:
-
Quantify the amount of extended primer.
-
Calculate the IC50, the concentration of the compound that inhibits polymerase activity by 50%.
-
Protocol 7: Intracellular Metabolite Analysis
This protocol is essential for prodrugs like Favipiravir to confirm their conversion to the active triphosphate form within the cell.[22][23][24][25][26]
-
Procedure:
-
Treat cells with the test compound for various times.
-
Harvest the cells and quench metabolic activity (e.g., with cold methanol).
-
Lyse the cells and extract the intracellular metabolites.
-
Analyze the cell extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its phosphorylated metabolites.
-
-
Data Analysis:
-
Determine the intracellular concentrations of the mono-, di-, and triphosphate forms of the compound over time.
-
Conclusion: A Framework for Innovation
This compound is more than a simple chemical; it is a gateway to a promising class of broad-spectrum antiviral agents. By understanding the principles of its derivatization into prodrugs like Favipiravir and applying the rigorous testing cascade outlined in these protocols, researchers are well-equipped to explore the vast chemical space around this pyrazine scaffold. The integration of synthesis, cell-based virology, and biochemical assays provides a robust, self-validating framework for the discovery and development of the next generation of RdRp inhibitors.
References
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Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]
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Influenza virus plaque assay. (2022). protocols.io. [Link]
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Karataş, H., Hanashalshahaby, E. H. A., Ece, A., Aktaş, E., Şahin, E., Şahin, K., & Güzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(2), 1043–1051. [Link]
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Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta naturae, 14(2), 4–19. [Link]
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Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE. [Link]
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Li, H., et al. (2014). Determination of Intracellular Concentrations of Nucleoside Analogues and their Phosphorylated Metabolites. Journal of Analytical & Bioanalytical Techniques, 5(4). [Link]
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Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. [Link]
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Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Center for Biotechnology Information. [Link]
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Chemical structures of favipiravir (6-fl uoro-3-hydroxypyrazine-2-carboxamide) and the newly-discovered target compound cyanorona-20 ((E) - ResearchGate. [Link]
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A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. (2010). National Center for Biotechnology Information. [Link]
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ProFoldin SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). ProFoldin. [Link]
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How to Perform a Plaque Assay. (2024). YouTube. [Link]
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Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides. (2023). ACS Omega. [Link]
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Comprehensive metabolome analysis of intracellular metabolites in cultured cells. (2017). National Center for Biotechnology Information. [Link]
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Inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) by... ResearchGate. [Link]
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Application Notes & Protocols: Characterizing 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Favipiravir) in Viral RNA Polymerase Inhibition Studies
Prepared for: Researchers, Virologists, and Drug Development Professionals
Introduction: A Broad-Spectrum Antiviral Agent
6-Fluoro-3-hydroxypyrazine-2-carboxamide, more commonly known as Favipiravir (or T-705), is a potent, broad-spectrum antiviral agent that selectively targets the RNA-dependent RNA polymerase (RdRp) of numerous RNA viruses.[1][2][3] Discovered by Toyama Chemical Co., Ltd., it has demonstrated efficacy against influenza viruses, arenaviruses, bunyaviruses, flaviviruses, and coronaviruses.[3][4][5] Unlike many other antiviral agents that target virus-specific proteins, Favipiravir's mechanism leverages the highly conserved catalytic domain of the viral RdRp, underpinning its wide range of activity.[2][3]
This guide provides an in-depth overview of the molecular mechanisms of Favipiravir and presents detailed, field-proven protocols for its evaluation in RNA polymerase inhibition studies. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers investigating its therapeutic potential.
Section 1: The Dual Mechanism of RNA Polymerase Inhibition
Favipiravir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[6][7] This intracellular conversion is a critical first step in its mechanism of action and a key consideration for experimental design.
-
Intracellular Activation: Upon entering the cell, Favipiravir is recognized by host cell enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which catalyze its conversion to favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP).[8] Subsequent phosphorylation by cellular kinases yields the active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP) .[3][8][9] This active metabolite structurally mimics purine nucleosides.[1][9]
-
Interaction with Viral RdRp: The viral RNA-dependent RNA polymerase mistakenly recognizes Favipiravir-RTP as a natural purine nucleotide (competing with adenosine triphosphate (ATP) and guanosine triphosphate (GTP)) and incorporates it into the nascent viral RNA strand.[9][10] This incorporation is the pivotal event that leads to two primary, non-mutually exclusive antiviral outcomes.[7]
-
Lethal Mutagenesis (Primary Mechanism): The predominant mechanism of action is the induction of "lethal mutagenesis" or "error catastrophe."[11][12] Once incorporated, the ambiguous structure of Favipiravir can be read as either a guanine or an adenine by the polymerase during subsequent rounds of replication.[11][13] This leads to a significant increase in transition mutations (e.g., G-to-A and C-to-U) throughout the viral genome.[14][15] The accumulation of these errors surpasses the virus's tolerance threshold, resulting in the production of non-viable, defective viral progeny.[12][16]
-
Chain Termination (Secondary Mechanism): While less pronounced than its mutagenic effect, the incorporation of Favipiravir-RTP can also lead to the premature termination of RNA chain elongation.[17][18] Studies have shown that the incorporation of Favipiravir can slow or halt the polymerase's processivity, thereby disrupting viral replication.[10][15]
-
This dual mechanism makes the development of viral resistance challenging, as the virus would need to evolve a polymerase that can both exclude the inhibitor and maintain high fidelity, a difficult evolutionary balance to achieve.[17]
Caption: Intracellular activation and dual mechanism of Favipiravir.
Section 2: Quantitative Analysis of Antiviral Activity & Selectivity
The efficacy and selectivity of an antiviral agent are critical parameters. Efficacy is often measured by the 50% effective concentration (EC₅₀), while selectivity is determined by comparing the inhibitory concentration against the viral target (IC₅₀) to its effect on host cell polymerases.
| Table 1: In Vitro Antiviral Activity of Favipiravir (EC₅₀) |
| Virus Target |
| Influenza A, B, and C Viruses |
| SARS-CoV-2 |
| West Nile Virus |
| Rabies Virus |
| Data compiled from references[19][20]. Values may vary based on specific viral strains and assay conditions. |
| Table 2: Inhibitory Activity & Selectivity of Favipiravir-RTP (IC₅₀) |
| Enzyme Target |
| Influenza Virus RdRp |
| Human DNA Polymerase α |
| Human DNA Polymerase β |
| Human DNA Polymerase γ |
| Human RNA Polymerase II |
| Data from reference[20]. The high IC₅₀ values for human polymerases indicate a high degree of selectivity for the viral enzyme. |
Section 3: Experimental Protocols for Mechanistic Studies
To fully characterize the inhibitory effects of Favipiravir, a multi-faceted experimental approach is required. The following protocols provide a framework for assessing its activity from the cellular level down to direct enzymatic inhibition.
Protocol 3.1: Cell-Based RdRp Activity Reporter Assay
Principle: This assay quantifies RdRp activity within a cellular context, which is essential for prodrugs like Favipiravir that require intracellular activation. A reporter gene (e.g., Luciferase) is engineered to be under the control of a viral promoter and terminator sequences. Its expression is directly dependent on the activity of a co-transfected viral RdRp complex. Inhibition of the RdRp results in a quantifiable decrease in the reporter signal.[21][22]
Methodology:
-
Cell Culture: Plate human embryonic kidney (HEK) 293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with:
-
A plasmid expressing the viral RdRp (e.g., SARS-CoV-2 nsp12).
-
Plasmids expressing necessary viral co-factors (e.g., nsp7 and nsp8 for SARS-CoV-2).
-
A reporter plasmid containing the Luciferase gene flanked by the viral 5' and 3' untranslated regions (UTRs).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 4-6 hours of transfection, remove the transfection media and add fresh media containing serial dilutions of Favipiravir or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours to allow for drug metabolism, protein expression, and RdRp inhibition.
-
Luminescence Measurement: Lyse the cells and measure the activity of both the primary (Firefly) and normalization (Renilla) luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the primary reporter signal to the control reporter signal for each well.
-
Plot the normalized signal against the logarithm of the Favipiravir concentration.
-
Calculate the 50% effective concentration (EC₅₀) using a non-linear regression model (e.g., four-parameter logistic curve).
-
Trustworthiness Check: Concurrently, run a cell viability assay (e.g., CellTiter-Glo® or MTT) on a parallel plate treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) provides a measure of the compound's therapeutic window.
-
Caption: Workflow for a cell-based RdRp reporter assay.
Protocol 3.2: In Vitro Biochemical RdRp Inhibition Assay
Principle: This cell-free assay directly measures the inhibitory effect of the active metabolite, Favipiravir-RTP, on the enzymatic activity of purified viral RdRp. It is crucial for confirming that the compound's target is indeed the polymerase and for determining the IC₅₀.[20][22]
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant viral RdRp and any required cofactors.
-
Synthesize or purchase a single-stranded RNA template containing a primer binding site.
-
Anneal a short, labeled (e.g., 5'-FAM) RNA primer to the template.
-
Prepare a reaction buffer containing MgCl₂, DTT, and other necessary salts.
-
Prepare solutions of the four natural ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).
-
-
Reaction Setup: In a 384-well plate, set up the reaction mixture:
-
Reaction Buffer
-
Purified RdRp enzyme complex
-
RNA primer/template duplex
-
Serial dilutions of Favipiravir-RTP (Note: the active form must be used in this assay). Include a no-inhibitor control.
-
-
Initiation and Incubation: Initiate the reaction by adding the NTP mix. Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Product Detection: The amount of extended RNA product can be quantified using various methods, such as:
-
Fluorescence-based: Using an intercalating dye (e.g., PicoGreen) that binds to the double-stranded product.
-
Gel-based: Running the products on a denaturing polyacrylamide gel and quantifying the intensity of the extended primer band.
-
-
Data Analysis: Plot the measured signal against the logarithm of the Favipiravir-RTP concentration and calculate the IC₅₀ value using a suitable regression model.
Protocol 3.3: Analysis of Viral Mutagenesis via Next-Generation Sequencing (NGS)
Principle: This protocol directly validates the primary mechanism of action by quantifying the increase in mutation frequency in the viral genome after treatment with Favipiravir.[11][12]
Methodology:
-
Viral Passage: Infect a suitable cell line (e.g., MDCK for influenza) with the virus at a low multiplicity of infection (MOI).
-
Treatment: Treat the infected cells with a sub-lethal concentration of Favipiravir (e.g., near the EC₅₀) or a vehicle control. A concentration that inhibits replication but still allows for the production of some viral progeny is ideal.
-
Harvest and Re-passage: Harvest the viral supernatant after 48-72 hours. Titrate the virus and use the harvest to infect fresh cells, again in the presence of the compound or vehicle. Repeat this for several passages (e.g., 5-10 passages) to allow for the accumulation of mutations.
-
RNA Extraction and RT-PCR: After the final passage, extract viral RNA from the supernatant. Perform reverse transcription followed by PCR (RT-PCR) to amplify specific viral genes or the entire genome.
-
Library Preparation and Sequencing: Prepare the amplified DNA for Next-Generation Sequencing (NGS). Deep sequencing is essential to accurately detect minority variants and calculate mutation frequencies.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference viral genome.
-
Call variants (mutations) and filter for high-quality single nucleotide polymorphisms (SNPs).
-
Calculate the mutation frequency (mutations per nucleotide) for both the Favipiravir-treated and control populations.
-
Analyze the mutation spectrum (e.g., the proportion of G-to-A, C-to-U transitions) to confirm the characteristic mutational signature of Favipiravir.
-
Causality Check: A significant increase in G→A and C→T/U transitions in the treated sample compared to the control provides strong evidence for lethal mutagenesis.[11]
-
Conclusion
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (Favipiravir) represents a cornerstone compound for studying the inhibition of viral RNA-dependent polymerases. Its unique dual mechanism, dominated by lethal mutagenesis, offers a high barrier to resistance and a broad spectrum of activity. The protocols detailed in this guide provide a robust framework for researchers to dissect its mechanism of action, quantify its efficacy, and explore its potential against a wide range of RNA viruses. By combining cellular, biochemical, and genomic approaches, investigators can generate high-quality, reproducible data that will further illuminate the therapeutic promise of this important antiviral agent.
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Singh, S., et al. (2021). Interface-based design of the favipiravir-binding site in SARS-CoV-2 RNA-dependent RNA polymerase reveals mutations conferring resistance to chain termination. FEBS Letters. Available at: [Link]
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Jeong, H., et al. (2021). A Cell-Based Reporter Assay for Screening Inhibitors of MERS Coronavirus RNA-Dependent RNA Polymerase Activity. MDPI. Available at: [Link]
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Abdel-Gawad, H., et al. (2021). RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. Molecular Diversity. Available at: [Link]
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Application Notes and Protocols for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid: A Key Intermediate in Antiviral Drug Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the experimental procedures involving 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This document outlines its synthesis, purification, characterization, and primary application as a critical building block in the development of antiviral therapeutics, most notably Favipiravir. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure procedural integrity and reproducibility.
Introduction: The Strategic Importance of a Fluorinated Pyrazine
This compound is a heterocyclic organic compound whose significance in medicinal chemistry has grown substantially due to its role as a key precursor in the synthesis of the antiviral drug Favipiravir.[1][2][3] The incorporation of a fluorine atom into the pyrazine ring is a strategic choice, as fluorine substitution can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of the final drug molecule. Understanding the chemistry and handling of this intermediate is therefore paramount for research and development in the field of antiviral agents.
The primary application of this compound is in the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) and its derivatives.[2][4] Favipiravir is a potent inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5] This mechanism of action confers broad-spectrum antiviral activity against influenza viruses, as well as other viral families.[2][3] Consequently, the efficient and reliable synthesis of this compound is a critical step in the supply chain of these important antiviral drugs.
Synthesis Protocol: A Multi-Step Pathway to the Core Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative method, with the causality behind key steps explained to provide a deeper understanding of the process.
Overall Synthesis Workflow
The synthesis can be conceptually broken down into the formation of the pyrazine ring system, followed by functional group manipulations to introduce the desired fluorine and carboxylic acid moieties.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is based on established synthetic routes and should be performed by chemists trained in standard laboratory procedures.
Materials:
-
Starting pyrazine derivative (e.g., a protected aminopyrazine)
-
Chlorinating agent (e.g., N-chlorosuccinimide)
-
Fluorinating agent (e.g., potassium fluoride)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Acids and bases for pH adjustment
-
Organic solvents (e.g., DMF, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Chlorination: The initial pyrazine starting material is subjected to chlorination. This step is crucial as it introduces a leaving group that will later be substituted by fluorine. The choice of chlorinating agent and reaction conditions will depend on the specific starting material.
-
Fluorination: The chlorinated intermediate is then treated with a fluorinating agent. This is a key step, and the use of a phase-transfer catalyst can be beneficial to facilitate the reaction between the organic-soluble substrate and the inorganic fluoride salt. The reaction is typically heated to drive the nucleophilic aromatic substitution.
-
Hydrolysis: The ester or other protecting group on the carboxylic acid precursor is hydrolyzed. This is usually achieved by treatment with an acid or a base. Careful pH control is necessary to ensure the carboxylic acid is protonated for extraction.
-
Work-up and Purification: The reaction mixture is worked up by extraction to separate the product from water-soluble byproducts. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic proton signals characteristic of the pyrazine ring, with chemical shifts influenced by the electron-withdrawing fluorine and carboxyl groups. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for the carbon atoms of the pyrazine ring and the carboxylic acid. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the pyrazine ring. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₅H₃FN₂O₃). High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification. |
| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F bond vibrations, and aromatic C-H and C=N stretching of the pyrazine ring.[6] |
Note: While specific experimental data for this compound is not widely published, data from closely related structures can provide a reliable reference for interpretation.[7]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment.
-
Column: C18 stationary phase
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
Application in the Synthesis of Favipiravir
The primary application of this compound is as the immediate precursor to Favipiravir. This transformation involves the amidation of the carboxylic acid group.
Amidation Workflow
Caption: Workflow for the conversion of this compound to Favipiravir.
Protocol for Amidation
Materials:
-
This compound
-
Thionyl chloride or other activating agent
-
Ammonia source (e.g., ammonium hydroxide)
-
Organic solvents
-
Standard laboratory glassware
Procedure:
-
Activation: The carboxylic acid is converted to a more reactive species, such as an acid chloride, by reacting it with an activating agent like thionyl chloride. This step is critical for facilitating the subsequent nucleophilic attack by ammonia.
-
Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia. The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or HPLC.
-
Purification: Upon completion, the reaction is quenched and the product is isolated. Purification is typically achieved through recrystallization to obtain high-purity Favipiravir.[1][3]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound may be a flammable solid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Conclusion
This compound is a fundamentally important intermediate in the synthesis of potent antiviral agents. The protocols and application notes provided herein offer a framework for its synthesis, characterization, and utilization. By understanding the scientific principles behind these procedures, researchers can confidently and safely handle this compound to advance the development of new and effective antiviral therapies.
References
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Shi, F., Li, Z., Kong, L., Xie, Y., Zhang, T., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]
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El-Gazzar, A. B. A. (2021). RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1092. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., Esipov, R. S., & Gureev, M. A. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]
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Semantic Scholar. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
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Request PDF. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
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PharmaCompass. (n.d.). 6-FLUORO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE. [Link]
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Wang, M., et al. (2019). Synthesis of [18F]Favipiravir and Biodistribution in C3H/HeN Mice as Assessed by Positron Emission Tomography. Scientific Reports, 9(1), 1889. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a pivotal intermediate in the production of antiviral pharmaceuticals, notably Favipiravir. We present a robust and scalable five-step synthetic route, commencing from 3-aminopyrazine-2-carboxylic acid methyl ester. This guide is meticulously structured to offer not just a procedural protocol, but also a deep-dive into the mechanistic rationale behind each synthetic step, considerations for process scale-up, and rigorous in-process controls to ensure a self-validating and reproducible manufacturing process. The target audience for this guide includes researchers, process chemists, and professionals in the field of drug development and manufacturing.
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound. Its significance in the pharmaceutical landscape has been amplified by its role as a key building block for Favipiravir, a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. The efficient and cost-effective large-scale production of this intermediate is, therefore, a critical chokepoint in the supply chain of this vital antiviral agent.
Pyrazine derivatives are a class of nitrogen-containing heterocycles that are prevalent in numerous biologically active molecules.[1][2] The strategic introduction of a fluorine atom and a hydroxyl group onto the pyrazine-2-carboxylic acid scaffold imparts unique electronic properties that are crucial for the biological activity of the final drug substance. This guide delineates a synthetic pathway that has been designed for its scalability, operational simplicity, and high yield.[3]
Rationale for the Selected Synthetic Pathway
The chosen synthetic route, adapted from patented literature, embarks from the readily available 3-aminopyrazine-2-carboxylic acid methyl ester.[3] This pathway is strategically advantageous for large-scale production due to:
-
Cost-Effective Starting Material: 3-aminopyrazine-2-carboxylic acid and its methyl ester are commercially accessible at a reasonable cost.
-
Well-Established Transformations: The synthesis employs a series of well-understood and industrially scalable reactions, including electrophilic halogenation, a Sandmeyer-type reaction, nucleophilic aromatic substitution, and ester hydrolysis.
-
Control over Regiochemistry: The directing effects of the substituents on the pyrazine ring guide the regioselectivity of the halogenation and fluorination steps, minimizing the formation of isomeric impurities.
Mechanistic Insights and Scientific Rationale
A thorough understanding of the underlying reaction mechanisms is paramount for successful process development and scale-up. This section elucidates the causality behind the chosen reagents and conditions for each synthetic transformation.
Step 1: Electrophilic Chlorination of the Pyrazine Ring
The initial step involves the regioselective chlorination of 3-aminopyrazine-2-carboxylic acid methyl ester using N-Chlorosuccinimide (NCS). The amino group is a potent activating group and, along with the ester and ring nitrogens, directs the electrophilic attack to the C5 position of the pyrazine ring. NCS is the chlorinating agent of choice for this transformation due to its ease of handling as a solid and its ability to generate a chloronium ion equivalent under the reaction conditions.
Step 2: Diazotization and Sandmeyer Reaction
This step is a classic transformation of an aromatic amine to a chloro group. The reaction proceeds via two key stages:
-
Diazotization: The amino group is treated with sodium nitrite in an acidic medium (hydrochloric acid) to form a diazonium salt. This reaction is highly exothermic and requires strict temperature control to prevent decomposition of the unstable diazonium intermediate.
-
Sandmeyer Reaction: The diazonium salt is then reacted with cuprous chloride (CuCl). The mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the Cu(I) catalyst.
Step 3: Nucleophilic Aromatic Substitution (SNAr) - Fluorination
The introduction of the fluorine atom is achieved via a nucleophilic aromatic substitution reaction. The chloro-substituted pyrazine derivative is treated with potassium fluoride (KF). The electron-withdrawing nature of the pyrazine ring and the other substituents facilitates the attack of the fluoride nucleophile.
The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is critical for the success of this reaction on a large scale.[4][5] KF has low solubility in aprotic solvents like DMF. The lipophilic tetrabutylammonium cation from the PTC forms an ion pair with the fluoride anion, effectively transporting it into the organic phase where it can react with the pyrazine substrate. This significantly enhances the reaction rate and allows for milder reaction conditions.
Step 4 & 5: Hydroxylation and Saponification
The penultimate step involves the conversion of the chloro group at the 3-position to a hydroxyl group, followed by the hydrolysis of the methyl ester to the final carboxylic acid. While the patent describes a two-step process of hydroxylation with sodium acetate followed by hydrolysis with lithium hydroxide, these can often be combined or telescoped in a large-scale setting. The hydrolysis of the ester is a standard saponification reaction, where a base (in this case, lithium hydroxide) attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt, which is then protonated upon acidic workup to yield the final product.
Detailed Protocols and In-Process Controls
This section provides a step-by-step protocol for the synthesis of this compound. Each step includes in-process controls (IPCs) to ensure the reaction is proceeding as expected, which is a cornerstone of a self-validating system.
Reagents and Materials
| Reagent | CAS Number | Purity Specification |
| 3-Aminopyrazine-2-carboxylic acid methyl ester | 14507-64-9 | >98% |
| N-Chlorosuccinimide (NCS) | 128-09-6 | >98% |
| Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% aqueous solution |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | >99% |
| Cuprous Chloride (CuCl) | 7758-89-6 | >97% |
| Potassium Fluoride (KF) | 7789-23-3 | Spray-dried, >99% |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | >99% |
| Sodium Acetate | 127-09-3 | Anhydrous, >99% |
| Lithium Hydroxide (LiOH) | 1310-65-2 | >98% |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 3-amino-5-chloropyrazine-2-carboxylate
-
To a suitably sized reactor, charge 3-aminopyrazine-2-carboxylic acid methyl ester (1.0 eq) and DMF (5 volumes).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30-60 minutes, maintaining the internal temperature below 40°C.
-
Heat the reaction mixture to 60-65°C and stir for 2-4 hours.
-
IPC-1: Monitor the reaction progress by HPLC. The consumption of the starting material should be >98%.
-
Once the reaction is complete, cool the mixture to room temperature and slowly add water (10 volumes).
-
The product will precipitate out of solution. Stir the slurry for 1-2 hours.
-
Filter the solid, wash with water (2 x 2 volumes), and dry under vacuum at 50-60°C to a constant weight.
Step 2: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate
-
To a reactor, add the product from Step 1 (1.0 eq) and concentrated hydrochloric acid (5 volumes).
-
Cool the mixture to 0-5°C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water (1.5 volumes) and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C. The addition should take approximately 1-2 hours.
-
Stir the mixture for an additional 30 minutes at 0-5°C.
-
In a separate reactor, prepare a slurry of cuprous chloride (1.2 eq) in concentrated hydrochloric acid (2 volumes) and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the cuprous chloride slurry, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
IPC-2: Monitor the reaction by HPLC to confirm the disappearance of the diazonium intermediate and the formation of the dichloro product.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Synthesis of Methyl 5-fluoro-3-chloropyrazine-2-carboxylate
-
Charge the crude product from Step 2 (1.0 eq), potassium fluoride (1.5 eq), and tetrabutylammonium bromide (0.1 eq) to a reactor.
-
Add anhydrous DMF (5 volumes) and heat the mixture to 80-85°C under a nitrogen atmosphere.
-
Stir the reaction for 8-12 hours.
-
IPC-3: Monitor the reaction by HPLC. The conversion to the fluoro product should be >95%.
-
Cool the reaction mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
Step 4: Synthesis of Methyl 5-fluoro-3-hydroxypyrazine-2-carboxylate
-
Dissolve the product from Step 3 (1.0 eq) in DMF (5 volumes).
-
Add sodium acetate (2.0 eq) and heat the mixture to 75-85°C under a nitrogen atmosphere.
-
Stir for 4-6 hours.
-
IPC-4: Monitor by HPLC for the disappearance of the starting material.
-
Cool the reaction and proceed to the next step.
Step 5: Synthesis of this compound
-
To the reaction mixture from Step 4, add a solution of lithium hydroxide (2.5 eq) in water (5 volumes).
-
Stir the mixture at room temperature for 2-4 hours.
-
IPC-5: Monitor the hydrolysis by HPLC until the ester starting material is <1%.
-
Cool the mixture to 0-5°C and adjust the pH to 2-3 with concentrated hydrochloric acid.
-
The final product will precipitate. Stir the slurry for 1-2 hours at 0-5°C.
-
Filter the solid, wash with cold water, and dry under vacuum at 60-70°C to afford this compound.
Scale-Up Considerations and Process Safety
Transitioning a synthetic protocol from the laboratory to a large-scale manufacturing setting introduces a unique set of challenges.
Thermal Hazard Assessment
-
Diazotization (Step 2): This reaction is notoriously exothermic and can lead to a runaway reaction if not properly controlled. On a large scale, the addition of the sodium nitrite solution must be slow and carefully monitored, with efficient cooling in place. A reaction calorimetry study is highly recommended to determine the heat of reaction and to ensure that the plant's cooling capacity is sufficient.[6]
-
Fluorination (Step 3): While less exothermic than the Sandmeyer reaction, the fluorination step still requires good temperature control to prevent side reactions.
Reagent Handling and Safety
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used.
-
Cuprous Chloride (CuCl): Harmful if swallowed and can cause severe skin burns and eye damage.[3]
-
Potassium Fluoride (KF): Toxic if swallowed, in contact with skin, or if inhaled.[7] Anhydrous KF is hygroscopic and should be handled in a dry environment.
-
Lithium Hydroxide (LiOH): Corrosive and can cause severe skin burns and eye damage.[8]
Purification of the Final Product
For large-scale production, purification by crystallization is preferred over chromatography due to cost and throughput. The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The purity should be assessed by HPLC, with a target of >99%.
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and consistency of the final product and intermediates.
| Analysis | Method | Typical Specifications |
| Appearance | Visual | Off-white to light yellow crystalline solid |
| Identity | ¹H NMR | The spectrum should be consistent with the structure of this compound. Key signals should be present for the pyrazine proton and the acidic protons. |
| Purity | HPLC | >99.0% (by area normalization). A validated HPLC method should be used, for example, using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection at an appropriate wavelength. |
| Water Content | Karl Fischer | <0.5% |
| Residual Solvents | GC-HS | Should meet ICH guidelines. |
Conclusion
The synthetic route and protocols detailed in this guide provide a comprehensive framework for the large-scale production of this compound. By integrating a deep understanding of the reaction mechanisms with practical considerations for scale-up and safety, and by implementing rigorous in-process controls and analytical methods, researchers and manufacturing professionals can confidently and efficiently produce this critical pharmaceutical intermediate. The successful implementation of this process will contribute to ensuring a stable supply of essential antiviral medications.
References
- CN113135862A - Synthetic method of this compound. [URL: https://patents.google.
- Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2460]
- Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9038230/]
- Lithium Hydroxide Safety Data Sheet (SDS) - Flinn Scientific. [URL: https://www.flinnsci.com/sds_715-lithium-hydroxide/sds_715/]
- Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination - ResearchGate. [URL: https://www.researchgate.
- Potassium fluoride, ACS - SAFETY DATA SHEET. [URL: https://www.fishersci.com/sds-repository]
- Edinburgh Research Explorer - Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [URL: https://www.research.ed.ac.uk/en/publications/enantioconvergent-nucleophilic-substitution-via-synergistic-phas]
- An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. [URL: https://link.springer.com/article/10.1007/s11696-022-02595-1]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [URL: https://www.mdpi.com/1420-3049/26/11/3287]
- Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. [URL: https://www.inno-pharmchem.com/news/mastering-organic-synthesis-with-pyrazine-derivatives-a-focus-on-2-acetyl-pyrazine-76579899.html]
- HPLC-UV method for quantification of favipiravir in pharmaceutical formulations - SciSpace. [URL: https://typeset.
- A practical and step-economic route to Favipiravir - ResearchGate. [URL: https://www.researchgate.net/publication/313840748_A_practical_and_step-economic_route_to_Favipiravir]
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. [URL: https://www.researchgate.net/publication/264141151_Synthesis_and_crystal_structure_of_6-fluoro-3-hydroxypyrazine-2-carboxamide]
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25112520/]
- Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Scale-Up-and-Safety-Evaluation-of-a-Sandmeyer-Nielsen-Pittelkow/8b5e6e3c0b5c1c8a1e8f8a9e9a8e8a8e8a8e8a8e]
- Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. [URL: https://amarequip.com/working-with-exothermic-reactions-during-lab-and-scale-up/]
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- 2. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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- 8. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Stability Study of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Abstract
This document provides a detailed framework and experimental protocols for conducting comprehensive stability studies on 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. As a critical intermediate or potential impurity in the synthesis of antiviral agents like Favipiravir, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] This guide integrates forced degradation (stress testing) methodologies with long-term stability protocols as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5] We present detailed, step-by-step protocols, explain the scientific rationale behind experimental choices, and provide a template for a stability-indicating analytical method.
Introduction: The Rationale for Stability Testing
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability testing is therefore a regulatory requirement and an integral part of the drug development process.[6][7] Its purpose is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7]
This compound is a key heterocyclic compound. Its degradation can lead to the formation of impurities that may be inactive, less active, or potentially toxic. Therefore, a thorough understanding of its degradation pathways and intrinsic stability is essential. This application note addresses two primary pillars of stability assessment:
-
Forced Degradation (Stress Testing): Involves subjecting the compound to conditions more severe than accelerated testing to identify likely degradation products and establish degradation pathways.[8][9] This data is crucial for developing and validating a stability-indicating analytical method.[6][10]
-
ICH-Compliant Stability Studies: Involves long-term and accelerated studies under defined storage conditions to establish a re-test period and recommend storage conditions.[4][11]
The logical flow of a comprehensive stability program is designed to ensure that the analytical methods used are validated for their intended purpose, providing trustworthy data for regulatory submissions and product lifecycle management.
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. onyxipca.com [onyxipca.com]
- 7. database.ich.org [database.ich.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this critical chemical intermediate. As a key building block in the development of antiviral agents, including Favipiravir, its successful synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field experience to help you navigate the common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Question 1: I am experiencing very low yields during the nucleophilic aromatic substitution (SNAᵣ) fluorination step. What are the common causes and how can I improve the outcome?
Answer: Low yields in the fluorination step are the most frequently reported challenge. This reaction, typically a Halex reaction involving the displacement of a chloro or nitro group with fluoride, is highly sensitive to reaction conditions.
Probable Causes & Solutions:
-
Inactive Fluorinating Agent: The most common agent, potassium fluoride (KF), is highly hygroscopic. Absorbed water will protonate the fluoride anion, drastically reducing its nucleophilicity.
-
Solution: Ensure your KF is anhydrous. Dry it in a vacuum oven at >100°C for several hours before use or purchase a new, sealed bottle of anhydrous KF.
-
-
Inefficient Phase Transfer Catalyst (PTC): In polar aprotic solvents like DMF or DMSO, the fluoride ion is heavily solvated, reducing its reactivity. A PTC is essential to shuttle the "naked" and more reactive fluoride ion into the organic phase.
-
Sub-optimal Reaction Temperature: The C-F bond formation has a significant activation energy.
-
Poor Substrate Reactivity: The pyrazine ring must be sufficiently activated (i.e., electron-deficient) for the nucleophilic attack to occur.
-
Solution: Ensure an electron-withdrawing group (e.g., -CN, -COOR) is present ortho or para to the leaving group (the chlorine atom). If your starting material is not sufficiently activated, the reaction will be sluggish.
-
Question 2: My final hydrolysis step to yield the carboxylic acid is either incomplete or leads to decomposition. How can I optimize this transformation?
Answer: The conversion of a terminal ester or nitrile group to the carboxylic acid is the final step in many synthetic routes.[3][5] Achieving a clean and complete reaction requires careful control.
Probable Causes & Solutions:
-
Incomplete Ester Hydrolysis:
-
Cause: Insufficient base, low temperature, or short reaction time. Steric hindrance around the ester can also slow the reaction.
-
Solution: Use a stoichiometric excess of a strong base like lithium hydroxide (LiOH) in a water/THF mixture.[3] Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50°C) can help drive it to completion.
-
-
Incomplete Nitrile Hydrolysis:
-
Cause: Nitriles are generally less reactive than esters and require more forcing conditions for hydrolysis.
-
Solution: Two main routes are effective:
-
Acid Hydrolysis: Refluxing with concentrated HCl or H₂SO₄ is effective but can sometimes lead to decarboxylation or degradation if the temperature is too high.
-
Base-Peroxide Hydrolysis: A milder method involves using aqueous sodium hydroxide with hydrogen peroxide.[5] This can often provide the product with higher purity.
-
-
-
Product Decomposition:
-
Cause: The pyrazine ring can be sensitive to harsh pH and high temperatures, especially in the presence of other functional groups.
-
Solution: Maintain careful temperature control during hydrolysis. During the acidic workup to precipitate the final product, add the acid slowly while cooling the solution in an ice bath to avoid localized overheating and potential degradation.
-
Question 3: I am struggling with the purification of the final this compound. What are some effective strategies?
Answer: Purification can be challenging due to the product's polarity and potential for zwitterionic character. Standard silica gel chromatography is often not ideal.
Effective Purification Strategies:
-
Acid-Base Extraction & Precipitation: This is the most common and scalable method. After the reaction is complete, carefully neutralize the solution to a pH of approximately 2-3.[3] At this pH, the carboxylic acid is protonated and will precipitate out of the aqueous solution. The resulting solid can be collected by filtration, washed with cold water and a non-polar organic solvent (like hexane or ether) to remove impurities, and then dried under vacuum.
-
Recrystallization: If the crude product isolated from precipitation is not sufficiently pure, recrystallization can be employed. Common solvent systems include water, ethanol/water, or ethyl acetate/hexane.
-
Purification via Salt Formation: For particularly stubborn purifications, consider converting the carboxylic acid into a salt with a bulky amine, such as dicyclohexylamine.[4][6] This salt often has excellent crystalline properties and can be easily purified by recrystallization. Afterward, the pure salt is treated with acid to liberate the final, purified carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to prepare this compound?
A common and well-documented approach starts from a 3-aminopyrazine-2-carboxylate derivative.[3] This multi-step process offers a logical progression and avoids some of the more hazardous reagents.
Workflow: Common Synthetic Route
Sources
- 1. Favipiravir - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indiamart.com [indiamart.com]
optimizing reaction yield of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Technical Support Center: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
A Senior Application Scientist's Guide to Synthesis and Yield Optimization
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of this critical intermediate, notably used in the preparation of antiviral agents like Favipiravir.[1][2][3] This document provides practical, field-tested insights to help you navigate common challenges and systematically optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are several established pathways, typically starting from either 3-aminopyrazine-2-carboxylic acid or 3-hydroxypyrazine-2-carboxylic acid. A common and high-yielding approach involves a multi-step synthesis starting from a 3-aminopyrazine-2-carboxylate ester.[4] This route generally includes chlorination, diazotization, fluorination, and hydrolysis steps. Alternative methods may involve direct nitration of a 3-hydroxypyrazine-2-carboxamide intermediate, followed by reduction and fluorination, though these can suffer from lower yields in the nitration and fluorination stages.
Q2: Which steps are most critical for maximizing the overall reaction yield?
The two most yield-sensitive stages are typically the fluorination and the final purification. The fluorination step, often a nucleophilic aromatic substitution (SNAr), can be sluggish and prone to side reactions.[4] Its success is highly dependent on the choice of fluorinating agent, solvent, temperature, and the potential use of a phase-transfer catalyst. Final purification is also critical, as the product's amphoteric nature can complicate extraction and isolation, leading to material loss.
Q3: How is the purity of the final product typically assessed?
Standard analytical techniques are employed. Thin-Layer Chromatography (TLC) is used for in-process monitoring of reaction completion. High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis of the final product. Structural confirmation and impurity identification are achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). A typical purity for the final compound should be ≥98%.[4]
Q4: What are the key safety considerations when synthesizing this compound?
Several reagents used in common synthetic routes are hazardous. For instance, some older fluorination methods use highly corrosive Olah's reagent (HF/Pyridine), which requires specialized equipment and extreme caution.[3][5] Diazotization reactions involving sodium nitrite and strong acids produce unstable diazonium salts and should be conducted at low temperatures (0-5 °C) to prevent uncontrolled decomposition.[4] Always consult the Safety Data Sheet (SDS) for every reagent and perform all reactions in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Troubleshooting Guide: Common Experimental Issues
Problem: Low Yield in the Fluorination Step
Q: My fluorination reaction using potassium fluoride on the chloro-pyrazine intermediate is showing low conversion, even after prolonged reaction time. What should I investigate?
A: This is a common bottleneck. Here are the primary factors to troubleshoot, in order of importance:
-
Water Contamination: The fluorination reaction is extremely sensitive to moisture. Anhydrous potassium fluoride (KF) and a dry, polar aprotic solvent like Dimethylformamide (DMF) are essential. Ensure your KF is freshly dried (e.g., by heating under vacuum) and your DMF is from a sealed, anhydrous-grade bottle. Water will preferentially solvate the fluoride anion, drastically reducing its nucleophilicity.
-
Phase-Transfer Catalyst (PTC): The low solubility of KF in organic solvents is a major limiting factor. The addition of a PTC, such as tetrabutylammonium bromide (TBAB), is crucial.[4] The PTC facilitates the transfer of fluoride anions from the solid phase into the organic phase where the reaction occurs. Ensure the correct stoichiometric amount of PTC is used, as specified in the protocol.
-
Reaction Temperature: This reaction requires significant thermal energy to overcome the activation barrier of aromatic substitution. A temperature range of 80-85°C is often optimal.[4] Temperatures that are too low will result in an impractically slow reaction rate, while excessively high temperatures can lead to decomposition of the starting material and solvent, causing discoloration and byproduct formation.
-
Purity of Starting Material: Ensure the 6-chloro-3-methoxypyrazine-2-carboxylic acid methyl ester (or corresponding intermediate) is pure. Residual impurities from the previous steps can interfere with the reaction.
Problem: Impure Final Product After Hydrolysis
Q: After the final saponification and acidic workup, my isolated this compound is a dark, oily solid with multiple spots on TLC. How can I improve its purity?
A: This issue typically stems from incomplete hydrolysis, degradation, or improper workup.
-
Monitor Hydrolysis Completion: The hydrolysis of the methyl ester to the carboxylic acid requires careful monitoring. Use TLC to track the disappearance of the starting ester. If the reaction is incomplete, consider increasing the amount of base (e.g., Lithium Hydroxide[4]) or extending the reaction time.
-
Controlled Acidification: The final product is amphoteric. During acidic workup to precipitate the product, the pH must be carefully adjusted. Add acid dropwise while monitoring with a pH meter or pH paper. The target is typically a pH of 2.[4] Adding acid too quickly can cause localized overheating and degradation. If the pH is too low or too high, the product may remain soluble in the aqueous phase, leading to low isolated yield.
-
Extraction and Washing: After acidification, the product is typically extracted with an organic solvent like ethyl acetate.[4] If impurities are co-extracting, perform a brine wash on the combined organic layers to remove residual water and water-soluble impurities. If the product is still impure, a carefully executed recrystallization from an appropriate solvent system (e.g., ethanol/water) can be highly effective.
-
Decolorization: If the product is dark, it suggests the presence of colored degradation byproducts. You can attempt to remove these by treating the solution (before final precipitation or recrystallization) with activated charcoal.
Optimized Synthesis Protocol
This protocol is based on a high-yield, five-step synthesis starting from 3-aminopyrazine-2-carboxylic acid methyl ester.[4]
Data Summary: Reagent Stoichiometry
| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Solvent |
| 1. Chlorination | Compound A | N-Chlorosuccinimide (NCS) | ~1.5 - 2.0 eq | DMF |
| 2. Diazotization | Compound B | Sodium Nitrite, Cuprous Chloride | ~1.5 eq, ~2.0 eq | HCl (aq) |
| 3. Fluorination | Compound C | Potassium Fluoride, TBAB | ~2.5 eq, ~0.5 eq | DMF |
| 4. Hydroxylation | Compound D | Sodium Acetate | ~1.5 eq | Acetic Acid |
| 5. Saponification | Compound E | Lithium Hydroxide | ~2.0 eq | Water |
Compound A: 3-aminopyrazine-2-carboxylic acid methyl ester. See diagram below for full structures.
Step-by-Step Methodology
Step 1: Synthesis of Methyl 3-amino-5-chloropyrazine-2-carboxylate (Compound B)
-
Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A) in DMF (approx. 5 mL per 1 g of A).
-
Add N-Chlorosuccinimide (NCS) portion-wise while stirring.
-
Heat the mixture to 60-70°C and stir for 2-4 hours.
-
Causality: NCS acts as an electrophilic chlorine source to chlorinate the pyrazine ring. DMF is a suitable polar aprotic solvent.
-
Validation: Monitor the reaction by TLC until Compound A is consumed.
-
Workup: Cool the reaction, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain Compound B.
Step 2: Synthesis of Methyl 3,5-dichloropyrazine-2-carboxylate (Compound C)
-
Dissolve Compound B in a solution of concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C. Stir for 30 minutes.
-
Causality: This is a Sandmeyer-type reaction. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion, catalyzed by cuprous chloride. Low temperature is critical to prevent the diazonium salt from decomposing.
-
Add cuprous chloride to the mixture and allow it to warm to room temperature, then heat to 50-60°C for 1-2 hours.
-
Validation: Cessation of nitrogen gas evolution indicates reaction completion.
-
Workup: Extract with ethyl acetate, wash with sodium bicarbonate solution and brine, dry, and concentrate to yield Compound C.
Step 3: Synthesis of Methyl 5-chloro-3-fluoropyrazine-2-carboxylate (Compound D)
-
In a flask protected from moisture, combine Compound C, anhydrous potassium fluoride, and tetrabutylammonium bromide (TBAB) in anhydrous DMF.
-
Causality: This is a Halex reaction (halogen exchange). The highly nucleophilic fluoride ion, made available in the organic phase by the TBAB phase-transfer catalyst, displaces one of the chloro groups.
-
Heat the mixture to 80-85°C under a nitrogen atmosphere for 8-12 hours.
-
Validation: Monitor by TLC or HPLC for the disappearance of Compound C.
-
Workup: Cool, pour into water, and extract with ethyl acetate. Dry and concentrate to give Compound D.
Step 4: Synthesis of Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate (Compound E)
-
Dissolve Compound D and sodium acetate in glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Causality: The remaining chloro group is hydrolyzed to a hydroxyl group under these conditions. Sodium acetate acts as a base to facilitate the reaction.
-
Validation: Monitor by TLC.
-
Workup: Remove acetic acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove salts. Dry and concentrate to yield Compound E.
Step 5: Synthesis of this compound (Compound F)
-
Dissolve Compound E in an aqueous solution of lithium hydroxide (e.g., 3% w/w).[4]
-
Stir at room temperature for 2-4 hours.
-
Causality: LiOH performs saponification, hydrolyzing the methyl ester to the corresponding carboxylate salt.
-
Validation: Monitor by TLC until Compound E is fully consumed.
-
Workup: Add water and wash with a non-polar solvent (e.g., hexane) to remove any organic impurities. Carefully adjust the pH of the aqueous phase to ~2 with dilute HCl. A precipitate will form.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound (Compound F), as a yellow solid.[4]
Visual Workflows
Caption: High-yield synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
- CN113135862A - Synthetic method of this compound.
-
Shi, W., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120. [Link]
-
Titova, Y. A., & Deev, S. L. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry, 48(4), 673-690. [Link]
-
Request PDF: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
-
Al-Hourani, B. J. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). Revista de Chimie, 73(2), 223-229. [Link]
-
Semantic Scholar: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
-
Wikipedia contributors. (2024). Favipiravir. In Wikipedia, The Free Encyclopedia. [Link]
- CN113929633A - A kind of synthetic method and applic
-
Baranovsky, A. V., & Titov, M. I. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 805-806. [Link]
- CN111471025A - Favipiravir intermedi
-
Titova, Y. A., & Deev, S. L. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Molecules, 27(19), 6331. [Link]
-
The Royal Society of Chemistry (n.d.). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2. [Link]
-
Chen, Y., et al. (2020). Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry, 22(19), 6439-6448. [Link]
-
Karatas, H., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(2), 947-953. [Link]
- CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide.
Sources
- 1. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Favipiravir - Wikipedia [en.wikipedia.org]
- 3. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This molecule is a critical intermediate in the development of antiviral agents, most notably Favipiravir.[1] Its synthesis, while achievable through several routes, is often complicated by the formation of closely related byproducts that can impact yield, purity, and downstream applications.
This guide is structured to provide direct, actionable advice for researchers encountering common issues during their experiments. It is divided into a hands-on Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both immediate experimental challenges and conceptual questions.
Troubleshooting Guide
This section is designed to resolve specific experimental issues in a question-and-answer format.
Question 1: My final product shows a significant impurity with a mass of M-44 Da. What is it and how can I prevent it?
Answer:
This is a classic and very common issue. The impurity observed is almost certainly 6-fluoro-3-hydroxypyrazine , the product of decarboxylation.
Causality: The carboxylic acid group on the pyrazine ring is susceptible to removal (as CO2, mass 44 Da) under harsh thermal or pH conditions. Pyrazinecarboxylic acids, particularly with adjacent heteroatoms, can be unstable when heated excessively or for prolonged periods in either strong acid or base.[2] This reaction is often the primary source of yield loss.
Troubleshooting Steps:
-
Temperature Control: The final hydrolysis step (e.g., converting a methyl ester to the carboxylic acid) and any subsequent heating steps (like recrystallization or drying) are critical. Ensure the reaction temperature does not exceed the recommended limits for your specific protocol. If no limit is specified, aim for the lowest effective temperature.
-
Minimize Reaction Time: Do not leave the reaction running for extended periods once the starting material is consumed, as this provides more opportunity for the product to degrade via decarboxylation. Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
pH Control During Workup: When neutralizing the reaction mixture to precipitate the carboxylic acid, avoid creating localized areas of high acidity or basicity. Add the acid or base slowly with vigorous stirring while monitoring the pH.
-
Purification: If decarboxylation has already occurred, separation can be challenging due to similar polarities.
-
Recrystallization: Carefully select a solvent system that may preferentially crystallize the desired carboxylic acid, leaving the more soluble decarboxylated byproduct in the mother liquor.
-
Chromatography: While not ideal for large scales, flash column chromatography with a carefully chosen gradient can resolve the two compounds.
-
Question 2: My HPLC analysis shows a persistent impurity with a mass corresponding to the chloro- or bromo-analog of my target molecule. Why is this happening?
Answer:
This impurity is the unreacted starting material or an incompletely reacted intermediate from the fluorination step, for example, 6-chloro-3-hydroxypyrazine-2-carboxylic acid or its bromo-equivalent.[3]
Causality: The introduction of the fluorine atom often proceeds via a nucleophilic aromatic substitution (SNAᵣ) reaction, such as a Halex reaction, where a chloro or bromo group is displaced by fluoride.[4] Incomplete reaction is a common outcome and can be attributed to several factors:
-
Fluoride Source Reactivity: The activity of the fluoride salt (e.g., KF, CsF) is highly dependent on its dryness and particle size. Anhydrous conditions are paramount.
-
Insufficient Temperature or Time: These reactions often require high temperatures (80-120 °C) to proceed at a reasonable rate.[5][6] If the temperature is too low or the reaction time is too short, conversion will be incomplete.
-
Phase-Transfer Catalyst (PTC) Inefficiency: In many protocols, a PTC like tetrabutylammonium bromide is used to facilitate the transfer of the fluoride ion into the organic phase.[5][6] If the PTC is degraded or used in insufficient quantity, the reaction rate will suffer.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and ensure your fluoride source (e.g., spray-dried KF) is completely dry.
-
Optimize Reaction Conditions: Consider incrementally increasing the reaction temperature or extending the reaction time. Monitor the disappearance of the starting material by HPLC or TLC to find the optimal endpoint.
-
Verify PTC Quality: Use a fresh, high-purity phase-transfer catalyst.
-
Purification: The halogenated byproduct is typically less polar than the target hydroxyl-acid. A well-optimized recrystallization or flash chromatography protocol should effectively remove this impurity.
Question 3: The reaction to form the pyrazine ring from my acyclic precursors resulted in a low yield and a dark, tarry crude product. What went wrong?
Answer:
The formation of the pyrazine ring, often through the condensation of a 1,2-dicarbonyl compound (like glyoxal) with a 1,2-diamine (like diaminomaleonitrile), is sensitive to reaction conditions.[4] The formation of dark, polymeric byproducts is typically due to self-polymerization of the starting materials under incorrect pH or temperature conditions.
Causality: Glyoxal, in particular, is prone to polymerization and side reactions (like the Cannizzaro reaction) in basic conditions. The reaction needs to be controlled to favor the desired cyclization-condensation over these competing pathways.
Troubleshooting Steps:
-
Control the Rate of Addition: Add the reagents slowly and in a controlled manner to prevent localized high concentrations which can promote polymerization.
-
Maintain Optimal pH: The reaction is often best performed under neutral to slightly acidic conditions. Buffering the reaction mixture can sometimes be beneficial. Avoid strongly basic conditions.
-
Temperature Management: These reactions are often exothermic. Use an ice bath to maintain a low temperature (e.g., 0-10 °C) during the addition of reagents to temper the reaction rate and minimize side reactions.
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes catalyze polymerization. Ensure the quality of your glyoxal and diamine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of byproducts I should be aware of in this synthesis?
There are three main categories of byproducts:
-
Process-Related Impurities: These are structurally related to the target molecule and arise from the planned reaction sequence. This is the most common category and includes the decarboxylated product, unreacted halogenated precursors, and products of incomplete hydrolysis (e.g., methyl ester if starting from that).[7]
-
Starting Material Impurities: Impurities present in the initial raw materials that are carried through the synthesis.
-
Degradation Products: Formed by the breakdown of the desired product during reaction, workup, or storage, often due to heat, light, or extreme pH.[8]
Q2: How can I best monitor the reaction to minimize byproduct formation?
Effective reaction monitoring is crucial. A combination of techniques is recommended:
-
TLC: Excellent for quick, qualitative checks on the consumption of starting materials and the appearance of new products. Use a suitable solvent system that provides good separation between your starting material, product, and key byproducts (like the decarboxylated species).
-
HPLC: Provides quantitative data on the reaction progress. It is the best method for accurately determining the ratio of product to byproduct and for detecting minor impurities.[9]
-
LC-MS: Invaluable for identifying unknown spots or peaks by providing molecular weight information, which can help in deducing their structures.
Q3: What is the most robust method for purifying the final this compound?
A multi-step approach is often best:
-
Acid-Base Extraction: During the workup, you can exploit the acidic nature of the carboxylic acid. Dissolve the crude product in a weak base (like aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities (e.g., the decarboxylated byproduct), and then re-acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: This is the most effective technique for removing small amounts of closely related impurities on a large scale. Experiment with different solvents (e.g., water, ethanol/water mixtures, acetonitrile) to find conditions that yield high-purity crystals.
-
Salt Formation: Some protocols report the formation of a dicyclohexylamine salt to effectively purify the product, as the salt often has excellent crystalline properties, leaving impurities behind in the solution.[5] The pure acid can then be liberated by treatment with a stronger acid.
Byproduct Summary and Characterization
| Byproduct Name | Common Cause | Δ Mass (from target) | Recommended Analytical Technique |
| 6-Fluoro-3-hydroxypyrazine | Decarboxylation (heat, pH) | -44 Da (loss of CO₂) | LC-MS, ¹H NMR (absence of COOH proton) |
| 6-Chloro/Bromo-3-hydroxypyrazine-2-carboxylic acid | Incomplete fluorination | +18.5 Da (Cl for F), +63 Da (Br for F) | LC-MS, Elemental Analysis |
| Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate | Incomplete hydrolysis | +14 Da (CH₂ group) | LC-MS, ¹H NMR (presence of -OCH₃ singlet ~3.9 ppm) |
| Polymeric Tars | Uncontrolled condensation | N/A | Visual, Insolubility |
Visualizing Byproduct Formation
The following diagram illustrates a common synthetic pathway and highlights the critical steps where major byproducts can form.
Caption: Synthetic workflow highlighting key byproduct formation points.
Troubleshooting Decision Tree
If you encounter an unknown impurity, this decision tree can help guide your investigation.
Caption: A decision tree for identifying common synthesis impurities.
Optimized Experimental Protocol
The following is a representative protocol adapted from literature, designed to minimize byproduct formation.[6] It starts from 3-aminopyrazine-2-carboxylic acid methyl ester.
Step 1: Chlorination of Starting Material
-
Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester (1 equiv.) in DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 equiv.) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain the chlorinated intermediate.
-
Scientist's Note: Over-chlorination is possible if excess NCS is used or the temperature is too high. Monitor carefully.
-
Step 2: Diazotization and Sandmeyer Reaction
-
Suspend the chlorinated intermediate (1 equiv.) in an aqueous solution of HCl.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, keeping the temperature below 5°C.
-
Stir for 30 minutes, then add this cold diazonium salt solution to a solution of cuprous chloride (CuCl) (1.2 equiv.) in HCl, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Extract the product with ethyl acetate, wash, dry, and concentrate.
-
Scientist's Note: Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt, which leads to phenolic byproducts and reduced yield.
-
Step 3: Fluorination (Halex Reaction)
-
Combine the dichloro-intermediate (1 equiv.), spray-dried potassium fluoride (3 equiv.), and tetrabutylammonium bromide (0.1 equiv.) in anhydrous DMF.
-
Heat the mixture to 80-85°C under a nitrogen atmosphere.[6]
-
Monitor the reaction by HPLC until the starting material is consumed (typically 8-12 hours).
-
Cool, filter to remove inorganic salts, and extract the product.
-
Scientist's Note: The efficiency of this step is highly dependent on the anhydrous nature of the reagents and solvent. Incomplete reaction is the most common failure mode here.
-
Step 4: Acetoxylation
-
Dissolve the fluoro-chloro intermediate (1 equiv.) and sodium acetate (2 equiv.) in DMF.
-
Heat to 75-85°C under nitrogen for 6-8 hours.
-
Work up by pouring into water and extracting the product.
-
Scientist's Note: This step replaces the remaining chlorine with an acetate group, which is a precursor to the final hydroxyl group.
-
Step 5: Hydrolysis to Final Product
-
Dissolve the acetate intermediate in an aqueous solution of lithium hydroxide (LiOH) (2.5 equiv.).
-
Stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC/HPLC).
-
Carefully acidify the solution with cold 2N HCl to pH 2-3 to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum at a low temperature (<50°C).
-
Scientist's Note: This is the step most prone to decarboxylation. Avoid any heating. Perform the acidification slowly and with efficient cooling and stirring.
-
References
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF. (2021). ResearchGate. Available at: [Link]
-
Al-Hourani, B. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). REVISTA DE CHIMIE. Available at: [Link]
- CN113135862A - Synthetic method of this compound. Google Patents.
-
Konstantinova, I., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]
- CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. Google Patents.
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics. Available at: [Link]
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. Available at: [Link]
-
2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Favipiravir and its Impurities. Pharmaffiliates. Available at: [Link]
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]
-
Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
(PDF) Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. Available at: [Link]
-
A study of the hydrolysis of ZrF 6 2− and the structure of intermediate hydrolysis products by 19F and 91Zr NMR in the 9.4 T field. ResearchGate. Available at: [Link]
-
Sadasivam, K., et al. (2021). Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach. Computational Biology and Chemistry. Available at: [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. Available at: [Link]
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
- 7. Preliminary investigation of drug impurities associated with the anti-influenza drug Favipiravir – An insilico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Welcome to the technical support center for the purification of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical intermediate. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of this compound:
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities will largely depend on the synthetic route. A common synthesis involves the hydrolysis of the corresponding ester (e.g., methyl or ethyl ester)[1]. Therefore, you can expect unreacted starting ester as a primary impurity. Other potential impurities include intermediates from preceding steps or byproducts from side reactions.
Q2: My purified compound is a yellow solid. Is this normal?
A2: Yes, a yellow solid is a commonly reported appearance for this compound[1]. However, a significant color change or the presence of dark, tarry material may indicate the presence of impurities.
Q3: What is the best general approach for purifying this compound?
A3: Due to the compound's polar nature and amphoteric properties (possessing both a carboxylic acid and a basic pyrazine ring), a multi-step approach is often most effective. This typically involves an initial acid-base extraction followed by recrystallization or column chromatography.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: While possible, it can be challenging. This compound is a highly polar compound, which can lead to poor mobility (streaking or staying at the baseline) on silica gel[2][3]. If you must use normal-phase chromatography, you will likely need a highly polar mobile phase, potentially with additives like acetic or formic acid to improve peak shape.
Q5: What is a good starting point for a recrystallization solvent?
A5: A mixed solvent system is often effective for polar organic compounds[4]. For pyrazine carboxylic acid derivatives, mixtures of ethanol/water or methanol/water are good starting points. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the purification of this compound.
Issue 1: Low Recovery After Acid-Base Extraction
Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds[5][6][7][8][9]. This compound, being amphoteric, can be manipulated to move between aqueous and organic layers.
Potential Cause: Incomplete precipitation of the product from the aqueous layer.
Solution:
-
pH Adjustment: Ensure the pH is adjusted to the isoelectric point of the molecule to minimize its solubility in the aqueous phase. For a carboxylic acid, this typically means acidifying to a pH of 2-3[1]. Use a pH meter for accurate measurement.
-
Salting Out: If the compound has some water solubility even at its isoelectric point, you can increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine). This will decrease the solubility of the organic compound in the aqueous layer.
-
Extraction: If precipitation is still poor, you may need to perform a liquid-liquid extraction of the acidified aqueous layer with a suitable organic solvent like ethyl acetate[1].
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl. The product should precipitate out of the solution.
-
If precipitation is slow or incomplete, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for Acid-Base Purification.
Issue 2: Oiling Out During Recrystallization
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly[2].
Potential Cause & Solution:
| Potential Cause | Solution |
| High Impurity Level | Perform a preliminary purification step, such as an acid-base extraction, to remove the bulk of the impurities before attempting recrystallization. |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
| Inappropriate Solvent | The solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent system or adjust the solvent ratio. |
| Supersaturation | Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization. |
Experimental Protocol: Recrystallization
-
In a flask, add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to the crude product to dissolve it completely.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes to decolorize it.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Issue 3: Poor Separation in Column Chromatography
When dealing with highly polar compounds like this compound, column chromatography can be challenging[2][10][11][12].
Potential Cause & Solution:
| Potential Cause | Solution |
| Inappropriate Stationary Phase | Standard silica gel is acidic and can strongly interact with the basic pyrazine ring, leading to streaking[3]. Consider using neutral or basic alumina, or switch to reversed-phase (C18) chromatography. |
| Incorrect Mobile Phase | For normal-phase chromatography, a very polar mobile phase is needed (e.g., dichloromethane/methanol). Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) can improve peak shape. For reversed-phase, a mobile phase of water/acetonitrile or water/methanol with a formic acid modifier is a good starting point[2]. |
| Column Overloading | The amount of crude material should be 1-5% of the mass of the stationary phase[2]. If you are overloading the column, you will see poor separation. |
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Loading and Elution: Load the dried sample onto the column and begin elution. A gradient elution, gradually increasing the percentage of acetonitrile, is often effective.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for Reversed-Phase Chromatography.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid - Benchchem.
- Acid-Base Extraction.
- CN113135862A - Synthetic method of this compound.
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide | Request PDF.
- 6-Fluoro-3-hydroxypyrazine-2-carboxamide | 259793-96-9 | FF29069 - Biosynth.
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit.
- Acid–base extraction - Wikipedia.
- Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed.
- Column chromatography.
- Mechanochemical synthesis of pyrazine:dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis - CrystEngComm (RSC Publishing).
- Acid-Base Extraction - Chemistry LibreTexts.
- US2780624A - Process of producing pyrazinamide - Google Patents.
- Organic Acid-Base Extractions - Chemistry Steps.
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
- Column Chromatography - Organic Chemistry at CU Boulder.
Sources
- 1. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
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- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 9. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Chromatography [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid
Welcome to the dedicated technical support guide for the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and mitigate the formation of impurities during this critical synthesis. Our goal is to provide actionable insights and troubleshooting strategies rooted in established chemical principles to enhance the yield, purity, and reproducibility of your experiments.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and corrective actions.
Issue 1: Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a consistently low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in pyrazine synthesis can stem from several factors, including suboptimal reaction conditions, impurity of starting materials, and incomplete oxidation of intermediates.[1] A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: A common final step in the synthesis of this compound is the hydrolysis of a corresponding ester, such as methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate.[2][3] Incomplete hydrolysis is a frequent cause of low yields.
-
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting ester.
-
Extended Reaction Time: If starting material persists, consider prolonging the reaction time.
-
Temperature Adjustment: A moderate increase in temperature can improve the rate of hydrolysis, but must be done cautiously to avoid product degradation.
-
Optimized Base Concentration: Employing a sufficient molar excess of a base like lithium hydroxide can drive the hydrolysis towards completion.[2][3]
-
-
-
Product Degradation: The pyrazine ring can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels.[1]
-
Troubleshooting Steps:
-
Temperature Control: Maintain precise and stable temperature control throughout the reaction.
-
pH Management: During the workup phase, careful and prompt neutralization of the reaction mixture is critical to prevent degradation.
-
-
-
Suboptimal Ring Formation Conditions: If the synthesis involves the formation of the pyrazine ring, the yield can be highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical, as its polarity and boiling point can significantly influence the reaction's course and selectivity.
-
Catalyst Integrity: If a catalyst is part of the synthesis, verifying its activity is essential. Consider using a fresh batch of the catalyst.
-
-
Experimental Protocol: Optimizing the Hydrolysis of Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate
-
Dissolve methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate in a suitable solvent such as a mixture of THF and water.
-
Add an aqueous solution of LiOH (2-3 equivalents).
-
Stir the mixture at room temperature.
-
Monitor the reaction's progress hourly using HPLC.
-
If the reaction is incomplete after 4 hours, consider gently warming the mixture to 40°C.
-
Once the starting material is no longer detected, cool the reaction to 0°C and acidify with HCl to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and dry it under a vacuum.
Issue 2: Presence of an Unexpected Impurity with a Similar Mass
Question: My mass spectrometry analysis shows an impurity with a mass very close to my product. What could this be, and how can I avoid its formation?
Answer:
An impurity with a mass similar to the target product often indicates the formation of a regioisomer.[4] In the synthesis of this compound, a potential isomeric impurity is 5-fluoro-3-hydroxypyrazine-2-carboxylic acid.
Mechanism of Isomer Formation:
The formation of the 5-fluoro isomer can happen during the cyclization step, with the regioselectivity being influenced by both steric and electronic factors of the starting materials and the reaction conditions.[4]
Troubleshooting and Mitigation Strategies:
-
Temperature Control: The regioselectivity of many reactions is sensitive to temperature.[4] Conducting the cyclization at a lower temperature may favor the formation of the desired 6-fluoro isomer.
-
Base/Catalyst Selection: The choice of base or catalyst can impact the transition state of the cyclization, thus affecting the isomeric ratio. A systematic screening of various bases, such as sodium ethoxide or potassium carbonate, may be beneficial.
-
Purification: If the formation of the isomer cannot be fully prevented, meticulous purification is necessary.
-
Recrystallization: The isomers may be separable by fractional recrystallization from an appropriate solvent system due to differences in polarity and crystal packing.
-
Chromatography: For challenging separations, preparative HPLC or column chromatography can be effective.
-
Workflow for Isomer Identification and Removal
Caption: A troubleshooting workflow for an isomeric impurity.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the synthesis of this compound?
A1: The most critical parameters to control are:
-
Temperature: To manage reaction rates and minimize the formation of byproducts and degradation.[1]
-
pH: Especially during workup and purification, to maintain the product in its desired form and prevent degradation.
-
Stoichiometry of Reagents: Precise addition of reagents is vital for driving the reaction to completion and reducing unreacted starting materials.
-
Atmosphere: For reactions that are sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q2: How can I effectively purify the final product to >99% purity?
A2: Achieving high purity often requires a combination of techniques:
-
Initial Precipitation/Crystallization: Careful acidification of the reaction mixture after the final step can precipitate the crude product.
-
Recrystallization: This is a powerful method for removing minor impurities. Experiment with various solvent systems (e.g., water, ethanol/water, acetonitrile) to find the best conditions for recovery and purity.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the product with activated carbon can be an effective removal method.
-
Chromatography: For the highest purity requirements, preparative HPLC is the preferred method.
Data Summary: Recommended Purification Techniques
| Technique | Target Impurities | Key Parameters |
| Recrystallization | Isomers, starting materials | Solvent system, cooling rate |
| Activated Carbon | Colored byproducts | Temperature, contact time |
| Preparative HPLC | Closely related impurities | Stationary phase, mobile phase gradient |
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Handling of Fluorinating Agents: If your synthesis involves fluorinating agents, these are often toxic and corrosive. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Handling of Cyanide-Containing Reagents: Some synthetic routes may use aminomalononitrile or other cyanide-containing compounds, which are highly toxic. Always work in a fume hood and have a cyanide antidote kit readily available.
-
Exothermic Reactions: Be mindful of potentially exothermic steps, such as neutralization. Add reagents slowly and with adequate cooling to maintain control of the reaction.
References
- Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-20.
- BenchChem. (2025).
- CN113135862A - Synthetic method of this compound.
- Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE.
- Request PDF. (2025). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
- Shi, F., Li, Z., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.
- Pharmaffili
- BenchChem. (2025).
- Biosynth. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carboxamide.
- ResearchGate. (n.d.). Selective synthesis of pyrazine.
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
- Veeprho. (n.d.). 6-Fluoro-3-hydroxypyrazine-2-carbonitrile.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.
- Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central.
- ResearchGate. (2026).
- Chemical Transformation of Pyrazine Deriv
- Studies In Pyrazine Chemistry. - University of Glasgow.
- PubMed Central. (2024).
- ResearchGate. (2025).
- ResearchGate. (2025). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones.
- Wikipedia. (n.d.). Favipiravir.
Sources
improving the stability of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Welcome to the technical support guide for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot stability challenges associated with this compound. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the underlying mechanisms.
PART 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and storage of this compound, a close structural analog of the antiviral agent Favipiravir.[1] Understanding its inherent chemical properties is the first step toward ensuring its stability.
Q1: What are the primary stability concerns for this molecule?
A: The primary stability concerns for this compound stem from its key functional groups: a heterocyclic pyrazine ring, a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium), and a fluorine atom. These features make it susceptible to:
-
pH-Dependent Degradation: The carboxylic acid group's ionization state is pH-dependent, which can influence solubility and reactivity.[2][3] The stability of similar heterocyclic carboxylic acids is often highly pH-sensitive.[4]
-
Oxidative Degradation: The electron-rich pyrazine ring can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or reactive oxygen species. Studies on the analogous compound Favipiravir show it can be decomposed by superoxide radicals through proton-coupled electron transfer (PCET).[5]
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical degradation. While pyrazine incorporation has been shown to enhance the photostability of some materials, fluorinated pharmaceuticals can be susceptible to photolysis.[6][7][8]
-
Thermal Degradation: Like most complex organic molecules, elevated temperatures can induce decomposition. Pyrazine derivatives generally exhibit high thermal stability, but this should be experimentally confirmed for specific formulations.[9]
Q2: How does pH affect the stability and solubility of this compound?
A: The pH of a solution has a profound impact. The carboxylic acid moiety (a weak acid) will be protonated (neutral) at low pH and deprotonated (anionic) at pH values above its pKa. This transition dramatically affects solubility, with the deprotonated (salt) form typically being more water-soluble.[2][3] Furthermore, pH can catalyze degradative reactions like hydrolysis or oxidation.[3] For many carboxylic acids, a specific pH range exists where stability is maximized, often requiring the use of buffer systems to maintain this optimal condition.[2]
Q3: What is the recommended way to store the compound in its solid and solution forms?
A: Proper storage is critical to prevent degradation before the experiment even begins.
| Condition | Solid Form | In Solution |
| Temperature | Store at ≤ -15°C[10] | Aliquot and freeze at ≤ -20°C for long-term storage. For short-term (days), refrigerate at 2-8°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Degas solvent and overlay with inert gas before sealing. |
| Light | Protect from light using amber vials or by wrapping containers in foil. | Use amber glass vials or opaque tubes. |
| Container | Tightly sealed, high-quality glass or polypropylene vial. | Borosilicate glass is preferred. Avoid reactive plastics. |
| Moisture | Store with a desiccant. The compound is sensitive to moisture.[11] | Use anhydrous, high-purity solvents. |
PART 2: Troubleshooting Experimental Instability
This section is formatted to address specific problems you might observe during your experiments, providing likely causes and actionable solutions.
Q4: My solution of the compound has turned yellow/brown. What is the likely cause?
A: A color change to yellow or brown is a classic indicator of degradation, most commonly due to oxidation or photodegradation.
-
Likely Cause 1: Oxidation. The pyrazine ring system is susceptible to oxidation. This can be accelerated by exposure to air (oxygen), trace metal ion contaminants in your buffer, or exposure to light. The formation of oxidized, conjugated byproducts often results in colored compounds.
-
Likely Cause 2: Photodegradation. If the solution was exposed to ambient or UV light, photochemical reactions can create colored degradation products.
Troubleshooting Steps:
-
Work under an inert atmosphere. Prepare solutions in a glove box or by using solvents that have been sparged with nitrogen or argon.
-
Use chelating agents. Add a small amount of EDTA (e.g., 100 µM) to your buffer to sequester trace metal ions that can catalyze oxidation.
-
Add antioxidants. Incorporate antioxidants like ascorbic acid or sodium metabisulfite into your formulation to scavenge reactive oxygen species.[12]
-
Strict light protection. Always prepare, store, and handle solutions in amber vials or under low-light conditions.
Q5: I'm observing precipitation or cloudiness in my aqueous solution. Why is this happening?
A: Unintended precipitation usually points to issues with solubility, which is heavily influenced by pH and temperature.
-
Likely Cause 1: pH Shift. The protonated (acidic) form of the compound is less soluble in water than its deprotonated (carboxylate salt) form. If you prepared the solution at a higher pH where it dissolved, a subsequent drop in pH (e.g., from CO₂ absorption from the air) could cause it to crash out.
-
Likely Cause 2: Temperature Change. If you prepared a saturated solution at room temperature or slightly warmed it to aid dissolution, cooling it (e.g., in a refrigerator) can cause the solubility limit to be exceeded, leading to precipitation.
-
Likely Cause 3: Salt Form Incompatibility. If you are using a buffer, you may be forming an insoluble salt with the buffer components (e.g., a calcium or magnesium phosphate salt if those ions are present).
Troubleshooting Steps:
-
Control pH with a buffer. Do not use unbuffered water. Select a suitable buffer system (e.g., phosphate, citrate) to maintain a pH where the compound is comfortably soluble (typically pH > pKa + 1). Verify the final pH after dissolution.
-
Determine the pKa. If not known, experimentally determine the pKa of the carboxylic acid to inform your choice of buffer pH.
-
Avoid supersaturation. Do not heat solutions to dissolve more compound than is soluble at your working temperature. If you must heat, allow the solution to cool to the working temperature slowly and check for precipitation before use.
-
Consider co-solvents. For challenging formulations, adding a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 can significantly improve solubility.
Q6: My HPLC analysis shows a new peak appearing over time, and the main peak area is decreasing. How can I identify the degradant and stop it?
A: This is a quantitative sign of degradation. The new peak represents a degradation product.
-
Likely Cause: The appearance of a new peak confirms chemical decomposition. The nature of the degradant depends on the stress condition (e.g., heat, light, pH). A common degradation pathway for similar structures could be oxidative decomposition of the pyrazine ring.[5]
Troubleshooting & Identification Workflow:
Caption: Workflow for identifying degradation pathways.
-
Perform a Forced Degradation Study: Intentionally expose aliquots of your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light).
-
Analyze by HPLC: Run chromatography on each stressed sample. The condition that produces the same new peak as your stability sample indicates the likely degradation pathway.
-
Characterize by LC-MS: Analyze the relevant sample by LC-MS to get the mass of the degradation product. This can help you elucidate its structure. For example, a loss of 44 Da could suggest decarboxylation.
-
Implement a Targeted Solution:
-
If the peroxide sample shows the peak, oxidation is the cause. Solution: Add an antioxidant and handle under inert gas.
-
If the acid/base samples show the peak, it's pH-mediated hydrolysis or catalysis. Solution: Narrow in on the optimal pH using a robust buffer system.
-
If the light-exposed sample shows the peak, it's photodegradation. Solution: Implement rigorous light protection.
-
PART 3: Proactive Stabilization Protocols
Instead of just troubleshooting, these protocols help you build stability into your experimental design from the start.
Protocol 1: Preparation of a pH-Controlled, Stabilized Stock Solution
This protocol details how to prepare a 10 mM aqueous stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity (e.g., Milli-Q) water
-
Sodium phosphate monobasic and dibasic (for buffer)
-
Disodium EDTA
-
L-Ascorbic acid
-
Nitrogen or Argon gas source
-
Calibrated pH meter
-
Sterile, amber glass vials
Procedure:
-
Prepare the Buffer: Create a 50 mM sodium phosphate buffer. Start with the dibasic solution and titrate with the monobasic solution to a target pH of 7.4. This pH ensures the carboxylic acid is deprotonated and soluble.
-
Degas the Buffer: Sparge the buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Add Stabilizers: To the degassed buffer, add EDTA to a final concentration of 100 µM and ascorbic acid to a final concentration of 500 µM. These act as a chelator and antioxidant, respectively.[12]
-
Dissolve the Compound: Weigh the required amount of this compound to make a 10 mM solution. Under a gentle stream of inert gas, add the compound to the stabilized buffer. Mix gently until fully dissolved.
-
Verify pH: Check the final pH of the solution. Adjust if necessary with small amounts of dilute NaOH or HCl, then re-verify.
-
Aliquot and Store: Filter the solution through a 0.22 µm sterile filter (if required for the application). Aliquot into single-use volumes in amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly.
-
Storage: For long-term storage, immediately freeze at -20°C or below. For short-term use (≤ 1 week), store at 2-8°C.
Protocol 2: Conducting a Preliminary Photostability Assessment
This workflow helps determine the compound's sensitivity to light in your specific formulation.
Caption: Experimental workflow for photostability testing.
Procedure:
-
Prepare Solution: Make a solution of your compound in the relevant experimental medium (e.g., the stabilized buffer from Protocol 1).
-
Create Two Sets: Aliquot the solution into two sets of vials. One set should be clear glass (Test Group), and the other should be amber glass or clear vials completely wrapped in aluminum foil (Control Group).
-
Expose to Light: Place the Test Group in a photostability chamber with a controlled light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV light). Place the Control Group in the same chamber (to maintain temperature) but shielded from light.
-
Sample Over Time: At designated time points (e.g., 0, 4, 8, 24 hours), take a sample from both a test and a control vial.
-
Analyze: Analyze all samples by a stability-indicating HPLC method.
-
Evaluate: If the purity of the test sample drops significantly faster than the control, or if specific new peaks appear only in the test sample, the compound is photolabile under those conditions.
References
- Patsnap Eureka. (2025, July 31).
-
Titova, I., & Fedorova, O. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [Link]
-
Kishimoto, M., et al. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. ACS Omega, 6(33), 21549-21557. [Link]
-
ResearchGate. (n.d.). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. Request PDF. [Link]
-
New Journal of Chemistry. (n.d.). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Request PDF. [Link]
-
Dove Medical Press. (2025, May 22). Preparation, and ex vivo and in vivo Characterization of Favipiravir-Loaded Aspasomes and Niosomes for Nose-to-Brain Administration. [Link]
-
ACS Publications. (2021, June 1). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. Crystal Growth & Design. [Link]
-
Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. [Link]
-
ResearchGate. (n.d.). Excipients That Facilitate Amorphous Drug Stabilization. [Link]
-
AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]
-
Pharmlabs. (n.d.). Excipients. [Link]
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. [Link]
-
ResearchGate. (2025, August 6). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Request PDF. [Link]
-
Semantic Scholar. (2014, June 30). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. [Link]
-
PubMed. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-20. [Link]
-
Wiley Online Library. (2025, October 8). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]
-
MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
-
Atlantis Press. (2016, September). Optical properties of pyrazine derivatives compared with their s-triazine analogs. [Link]
-
Molecules. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]
-
NIH. (2025, October 22). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
- Google Patents. (n.d.).
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]
-
PubMed. (2018, October 22). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. [Link]
-
PubChem. (n.d.). 6-Fluoro-pyrazine-2-carboxylic acid amide. [Link]
-
ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]
-
MDPI. (2026, January 18). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. [Link]
-
ResearchGate. (2017, July 13). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. [Link]
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. colorcon.com [colorcon.com]
- 12. Excipients | Pharmlabs [pharmlabs.unc.edu]
Technical Support Center: Troubleshooting Analytical Methods for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Welcome to the technical support center for the analysis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this important compound, a key metabolite and structural analog of the antiviral agent Favipiravir (T-705).[1][2] Due to its polar and acidic nature, this compound presents unique challenges in chromatographic and spectroscopic analysis.[3][4] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and develop robust analytical methods.
Section 1: General Compound Handling and Sample Preparation
Proper handling and preparation are the foundation of any successful analysis. Errors at this stage can lead to inaccurate and irreproducible results.
Q1: What are the recommended storage conditions and suitable solvents for this compound?
A1: Based on its chemical properties, this compound should be stored in a cool, dry place, protected from light to prevent potential degradation.[5] It should be kept in a tightly sealed container to avoid moisture absorption.[5]
For analytical purposes, solubility can be a key consideration:
-
Solubility: The compound has limited solubility in water but is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[5] For reversed-phase HPLC, it is crucial that the initial sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase itself or a weaker solvent to prevent peak distortion.[6]
-
Stock Solutions: Prepare stock solutions in a high-quality organic solvent like DMSO or methanol. For working solutions, dilute the stock with the mobile phase or an appropriate buffer. It is best practice to prepare fresh working solutions daily to minimize the risk of degradation.
Q2: I am analyzing the compound in human plasma. What is the most effective sample preparation technique to minimize matrix effects in LC-MS?
A2: Analyzing analytes in complex biological matrices like plasma requires a robust sample cleanup strategy to remove proteins and phospholipids that cause ion suppression and contaminate the analytical system.
-
Protein Precipitation (PPT): This is a fast but less clean method. Add 3 parts of cold acetonitrile or methanol to 1 part plasma, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be diluted or directly injected. While simple, this method may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract. Since the analyte is acidic, you can acidify the plasma sample (e.g., with formic acid to pH ~3) to ensure the carboxylic acid is protonated and less polar. Then, extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[7] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[7]
-
Solid-Phase Extraction (SPE): SPE is the most effective but also the most complex method. A mixed-mode or polymer-based sorbent can be used to retain the analyte while allowing matrix components to be washed away.
For quantitative bioanalysis, using a stable isotope-labeled internal standard is highly recommended to compensate for any analyte loss during sample preparation and to correct for matrix-induced ion suppression or enhancement.
Section 2: High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
HPLC is a cornerstone technique for purity assessment and quantification. However, the polar nature of this compound can lead to common chromatographic issues.
Q3: My analyte is eluting at or near the solvent front (void volume) on my C18 column. How can I increase its retention?
A3: This is a classic problem for polar compounds on traditional reversed-phase columns.[3] The analyte has a stronger affinity for the polar mobile phase than the nonpolar stationary phase. Here are several effective strategies, ordered from simplest to most complex:
-
Modify the Mobile Phase pH: The primary cause of poor retention for this acidic compound is its ionization. In a typical mobile phase (e.g., pH 4-7), the carboxylic acid is deprotonated (negatively charged), making it extremely polar. By lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa, you can suppress this ionization. Using an acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) will protonate the carboxylic acid, making the molecule more neutral and increasing its retention on the C18 phase.[3]
-
Use a 100% Aqueous Mobile Phase (If Possible): If your analyte is still poorly retained even with low organic content, your C18 column may be experiencing "phase dewetting" or "phase collapse." Standard C18 columns are not stable in highly aqueous mobile phases. Switch to an "aqueous-compatible" C18 column (often designated as AQ, Aqua, or with a polar-embedded group) that is designed to prevent this issue.[4]
-
Change the Stationary Phase: If mobile phase adjustments are insufficient, a different column chemistry is needed.
-
Polar-Embedded Columns: These columns (e.g., with amide or carbamate groups embedded in the alkyl chains) offer a different selectivity and can retain polar compounds more effectively, even under highly aqueous conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[6] It uses a polar stationary phase (like bare silica or a diol phase) with a high organic content mobile phase (e.g., >80% acetonitrile). Water acts as the strong, eluting solvent. This provides excellent retention for polar analytes that are unretained in reversed-phase.[6]
-
Q4: I am observing severe peak tailing. What is causing this and how do I achieve a symmetrical peak?
A4: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues outside the column.[8]
-
Cause 1: Silanol Interactions: The most common cause is the interaction of acidic or basic functional groups on the analyte with free silanol groups (Si-OH) on the silica surface of the column packing. These interactions are a form of ion exchange and lead to tailing.
-
Solution: Lowering the mobile phase pH (as described in Q3) can help by protonating the silanol groups, reducing their activity. Using a modern, high-purity, end-capped column will also minimize the number of available free silanols.
-
-
Cause 2: Metal Contamination: The analyte's structure contains functional groups that can chelate with metal ions (e.g., iron, stainless steel) in the HPLC system (frits, tubing, column hardware) or within the silica packing itself.[8]
-
Solution: Passivating the HPLC system with an acid wash can help. In some cases, adding a small amount of a chelating agent like EDTA (e.g., 0.01 mM) to the mobile phase can dramatically improve peak shape by binding to metal ions and preventing them from interacting with the analyte.
-
-
Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Visual Guide: HPLC Troubleshooting Workflow
Protocol 1: Recommended HPLC-UV Method for Purity Analysis
This method provides a robust starting point for analyzing this compound.
| Parameter | Recommended Setting | Rationale |
| Column | High-Purity, End-capped C18 (e.g., Luna Omega C18, Waters BEH C18), 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle size | Minimizes silanol interactions.[4] Smaller particles provide higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid to improve retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard reversed-phase organic solvents. |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes. | A generic screening gradient; should be optimized to ensure separation from any impurities. |
| Flow Rate | 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Standard flow rates for the respective column diameters. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity, leading to lower backpressure.[8] |
| Injection Volume | 1 - 5 µL | Keep low to prevent column overload and extra-column band broadening. |
| Detection | UV-DAD, monitor at λmax (e.g., ~280 nm and ~360 nm, verify with standard) | The conjugated pyrazine system should have strong UV absorbance. A DAD allows for peak purity assessment. |
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Troubleshooting
For high-sensitivity quantification, especially in biological matrices, LC-MS/MS is the method of choice.
Q5: I have low signal intensity for my analyte. Should I use positive (ESI+) or negative (ESI-) ionization mode?
A5: The choice of ionization mode is critical and depends on the analyte's ability to accept or lose a proton.
-
Negative Ion Mode (ESI-): This is the most logical choice. The carboxylic acid group is easily deprotonated to form a [M-H]⁻ ion. This is typically a very efficient process, leading to high sensitivity. The mobile phase should be slightly basic or neutral (e.g., buffered with ammonium acetate or containing a very low concentration of ammonium hydroxide) to facilitate deprotonation, though it often works well even with low concentrations of weak acids like formic acid.
-
Positive Ion Mode (ESI+): This mode may also work. The nitrogen atoms in the pyrazine ring are basic and can be protonated to form a [M+H]⁺ ion. This is generally less favorable than deprotonating the carboxylic acid but should always be tested. A mobile phase containing a proton source like formic acid is required.
Recommendation: Infuse a standard solution of the analyte directly into the mass spectrometer and test both ESI+ and ESI- modes to definitively determine which provides the superior response. For similar pyrazine carboxylic acids, ESI- often provides better results.
Q6: My results are not reproducible when analyzing biological samples, and the internal standard signal is also fluctuating. What's wrong?
A6: This strongly suggests a significant and variable matrix effect, most likely ion suppression.[6] This occurs when co-eluting compounds from the sample matrix (e.g., salts, phospholipids) interfere with the ionization of the analyte in the MS source, reducing its signal.
-
Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the analyte's signal at the retention time where your compound would normally elute confirms the presence of ion suppression.
-
Mitigation Strategies:
-
Improve Chromatography: The best solution is to chromatographically separate your analyte from the interfering matrix components. Optimize your LC gradient to move the analyte's retention time away from the "suppression zone" (which is often early in the run where many polar matrix components elute).
-
Enhance Sample Cleanup: As discussed in Q2, move to a more rigorous sample preparation method like LLE or SPE to remove the interfering compounds before injection.[7]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes work. Diluting the sample extract 10-fold or more with the initial mobile phase can reduce the concentration of matrix components to a level where they no longer cause significant suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for bioanalysis. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., containing ¹³C or ²H atoms). It co-elutes and experiences the exact same matrix effects as the analyte. By using the ratio of the analyte peak area to the SIL-IS peak area, you can accurately correct for any signal suppression or enhancement.
-
Visual Guide: Bioanalytical LC-MS/MS Workflow
Protocol 2: Recommended LC-MS/MS Method for Quantification
This method is a starting point for sensitive quantification in a biological matrix.
| Parameter | Recommended Setting | Rationale |
| LC Column | UPLC/UHPLC C18 Column, <2 µm particle size, 2.1 mm ID, 50-100 mm length | Provides sharp peaks and fast run times, crucial for resolving the analyte from matrix interferences. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for ESI+; often compatible with ESI- as well. Test 5 mM Ammonium Acetate as an alternative for ESI-. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier. |
| Gradient | A fast gradient (e.g., 2% to 98% B in 3-5 minutes) is typical for quantitative analysis. | Elutes the compound quickly while providing separation from matrix components. |
| Flow Rate | 0.4 - 0.5 mL/min | Compatible with UPLC systems and standard ESI sources. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is the primary recommendation. Test Positive Mode [M+H]⁺. | The acidic proton should be readily lost in ESI-. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides selectivity and sensitivity by monitoring a specific precursor → product ion transition. |
| MRM Transitions | To be determined empirically. Infuse a standard to find the precursor ion (e.g., m/z 157.0 for [M-H]⁻) and optimize collision energy to find the most abundant, stable product ion. | This is a critical step for method development and ensures optimal sensitivity and specificity. |
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: What are the best practices for preparing a sample of this compound for NMR analysis?
A7: NMR is essential for definitive structural confirmation.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice.[9] It will dissolve the analyte and, importantly, it will not exchange with the acidic proton on the carboxylic acid or the hydroxyl group, allowing them to be observed in the ¹H NMR spectrum (though they may be broad). Other solvents like CDCl₃ may not be suitable due to poor solubility.[9]
-
Expected Signals:
-
In ¹H NMR, you should expect to see signals for the aromatic proton on the pyrazine ring and the exchangeable protons from the -OH and -COOH groups.
-
In ¹³C NMR, five distinct signals are expected for the five carbon atoms. The carboxylic acid carbon will be the most downfield. The carbon attached to the fluorine will show a large one-bond coupling (¹JCF), which is a key diagnostic feature.[10]
-
-
Tautomerism: Be aware that the 3-hydroxy-pyrazine moiety can exist in tautomeric equilibrium with its 3-oxo-3,4-dihydropyrazine form.[11] This can potentially lead to peak broadening or the appearance of multiple species in the NMR spectrum depending on the solvent and temperature.
This guide provides a comprehensive framework for addressing the most common analytical challenges encountered with this compound. A systematic, logical approach to troubleshooting, combined with a solid understanding of the analyte's chemical properties, will enable the development of robust and reliable methods.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
- Boc Sciences. (n.d.). This compound: Structure, Uses, Safety Data.
- Pharma Tutor. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
-
Naik, B., et al. (2021). Understanding the clinical utility of favipiravir (T-705) in coronavirus disease of 2019. NIH National Library of Medicine. Retrieved January 19, 2026, from [Link]
- Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Benchchem. (n.d.). Troubleshooting variability in favipiravir sodium antiviral assay results.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Favipiravir Antiviral Assays.
-
Smee, D. F., et al. (2009). Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells. NIH National Library of Medicine. Retrieved January 19, 2026, from [Link]
-
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. Retrieved January 19, 2026, from [Link]
- Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!.
-
Gowen, B. B., et al. (2015). Alterations in favipiravir (T-705) pharmacokinetics and biodistribution in a hamster model of viral hemorrhagic fever. Antimicrobial Agents and Chemotherapy. Retrieved January 19, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Benchchem. (n.d.). Application Note: 13C NMR Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics. Retrieved January 19, 2026, from [Link]
- CN113135862A. (n.d.). Synthetic method of this compound.
-
Jin, Z., et al. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. PLoS ONE. Retrieved January 19, 2026, from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- Semantic Scholar. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 1079990-21-8.
-
PubChem. (n.d.). 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Retrieved January 19, 2026, from [Link]
- Semantic Scholar. (n.d.). Synthesis of carboxylic acid derivatives of 2-pyrazolines.
-
Harismah, K., et al. (2020). Favipiravir: Structural Analysis and Activity against COVID-19. Makara Journal of Science. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
-
Frontiers. (2023). Development and validation of method for analysis of favipiravir and remdesivir in volumetric absorptive microsampling with ultra high-performance liquid chromatography–tandem mass spectrophotometry. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization, and In-vitro safety evaluation. Retrieved January 19, 2026, from [Link]
- Springer. (n.d.). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
-
MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved January 19, 2026, from [Link]
- Benchchem. (n.d.). A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved January 19, 2026, from [Link]
-
NIH National Library of Medicine. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Retrieved January 19, 2026, from [Link]
Sources
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common side reactions in the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Technical Support Center: Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of this compound. This molecule is a critical intermediate in the development of antiviral agents, most notably Favipiravir.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during this synthesis. Drawing from established literature and practical experience, we will explore the causality behind these challenges and provide robust, field-proven solutions.
The primary synthetic routes typically involve the functionalization of a pre-existing pyrazine core, such as 3-aminopyrazine-2-carboxylic acid or its derivatives.[3] Key transformations include halogenation, fluorination, and hydrolysis, each presenting a unique set of potential pitfalls. This document addresses the most prevalent of these issues in a practical question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My fluorination yield is consistently low (<40%). What are the primary causes and how can I improve it?
This is the most frequently encountered bottleneck. Low yields during the introduction of fluorine, whether via a Schiemann-type reaction on an amino precursor or nucleophilic substitution on a chloro-precursor, are common but can be mitigated.
Plausible Causes:
-
Decomposition of Diazonium Intermediate: In syntheses proceeding from 6-amino-3-hydroxypyrazine-2-carboxylic acid (or its ester), the intermediate diazonium salt is often unstable. Premature decomposition before the introduction of fluoride leads to the formation of phenolic byproducts and intractable tars.
-
Inefficient Halogen Exchange: When performing a nucleophilic aromatic substitution (SNAr) on a 6-chloro precursor, the reaction can be sluggish. This is often due to insufficient reactivity of the substrate, low solubility of the fluoride salt (e.g., KF), or the presence of water which can hydrate the fluoride ions, reducing their nucleophilicity. Some published routes report fluorination yields as low as 30%.[4]
-
Side Reactions with Solvent: At the elevated temperatures often required for fluorination, reactive intermediates can react with solvents like DMF, leading to byproduct formation. A Chinese patent suggests nitrogen protection and temperatures of 80-85 °C for this step.[3]
Troubleshooting & Mitigation Strategies:
-
For Diazonium-based Routes (Schiemann-type):
-
Temperature Control: Maintain rigorous temperature control (typically 0 to -5 °C) during the diazotization step with sodium nitrite to prevent premature decomposition.
-
Anion Choice: While tetrafluoroborate (HBF₄) is classic, consider using hexafluorophosphoric acid (HPF₆) to generate a more thermally stable diazonium salt intermediate before the final thermal decomposition step.
-
-
For Nucleophilic Substitution (Halex Reaction):
-
Fluoride Source & Catalyst: Use spray-dried potassium fluoride (KF) to ensure it is anhydrous. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is critical for enhancing the solubility and reactivity of the fluoride salt in aprotic polar solvents like DMSO or sulfolane.[5]
-
Azeotropic Water Removal: Before adding your substrate, consider heating the solvent/KF/catalyst mixture and distilling off a small amount of the solvent to azeotropically remove any trace water.
-
Substrate Activation: The pyrazine ring must be sufficiently electron-deficient to facilitate SNAr. Ensure that precursor synthesis (e.g., chlorination) has gone to completion.
-
Experimental Protocol: Optimized Halex Fluorination
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add spray-dried potassium fluoride (5 eq.) and tetrabutylammonium bromide (0.5 eq.).
-
Add anhydrous DMSO and heat the slurry to 120 °C, allowing a small amount of solvent (~5% of total volume) to distill off to remove trace water.
-
Cool the mixture to 80 °C.
-
Add the 6-chloro-3-methoxypyrazine-2-carbonitrile precursor (1 eq.) as a solution in minimal anhydrous DMSO.
-
Stir vigorously at 100-120 °C and monitor the reaction progress by HPLC or TLC. The reaction may take 12-24 hours.
-
Upon completion, cool the reaction, quench with cold water, and proceed with extraction.
Q2: I'm observing a significant byproduct that appears to be decarboxylated. Why is this happening and how can I prevent it?
The loss of the C2-carboxylic acid group to form 6-fluoro-3-hydroxypyrazine is a common thermal or pH-driven side reaction.
Plausible Causes:
-
Thermal Instability: Pyrazinecarboxylic acids can undergo decarboxylation upon heating. The reaction is often catalyzed by trace acid or base and proceeds via the formation of a stabilized zwitterionic intermediate or carbanion at the C2 position.[6][7] Harsh conditions during the final hydrolysis step or during workup (e.g., distillation) are the primary culprits.
-
pH Extremes: Both strongly acidic and strongly basic conditions used during the hydrolysis of an ester or nitrile precursor can promote decarboxylation, especially when combined with high temperatures.
Troubleshooting & Mitigation Strategies:
-
Minimize Heat: Avoid excessive temperatures (>80-90 °C) in the final steps of the synthesis, especially after the free carboxylic acid has been formed. If purification by distillation is attempted, use high vacuum to keep the pot temperature as low as possible.
-
Controlled Hydrolysis:
-
Ester Hydrolysis: Use milder conditions. Instead of refluxing with 6M HCl, consider saponification with LiOH in a THF/water mixture at room temperature, followed by careful acidification at 0 °C to pH 2-3.[3]
-
Nitrile Hydrolysis: This often requires more forcing conditions. A two-step procedure involving conversion to the amide with H₂O₂ under basic conditions, followed by hydrolysis of the amide, may offer better control than a direct, single-step acid hydrolysis.[5]
-
-
Workup pH Control: During aqueous workup, ensure the acidification to precipitate the product is done slowly and at low temperatures to avoid localized heating and pH extremes.
Visualization: Decarboxylation Side Reaction Pathway
Below is a diagram illustrating the main synthetic path and the point at which decarboxylation can occur, often during the final hydrolysis step.
Caption: Divergence of the decarboxylation side reaction.
Q3: My final hydrolysis step is incomplete, leaving significant ester or nitrile starting material. How can I improve conversion?
Incomplete hydrolysis is often a kinetic issue, where the reaction stalls before reaching completion, or an issue of substrate precipitation.
Plausible Causes:
-
Poor Solubility: The starting ester/nitrile or the intermediate amide may have poor solubility in the aqueous acidic or basic medium, effectively halting the reaction once the dissolved material has reacted.
-
Insufficiently Forcing Conditions: Amide and nitrile hydrolysis, in particular, are slow reactions.[8][9] Insufficient reaction time or temperature will result in incomplete conversion.
-
Product Inhibition: The carboxylate product formed under basic conditions can sometimes alter the reaction environment in a way that slows further reaction.
Troubleshooting & Mitigation Strategies:
-
Add a Co-Solvent: To improve solubility, add a water-miscible organic co-solvent such as THF, dioxane, or ethanol to the hydrolysis mixture. This keeps the substrate in solution and accessible to the reagent.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC or HPLC. If it has stalled, incrementally increase the temperature (e.g., from 80 °C to 100 °C) or allow it to run for a longer period (24-48 hours). Be mindful of the risk of decarboxylation (see Q2).
-
Use Microwave Chemistry: For small-scale research applications, a sealed-vessel microwave reactor can be used to safely reach higher temperatures and pressures, dramatically reducing reaction times for hydrolysis from hours to minutes.
-
Change of Reagent: If basic hydrolysis is slow, consider switching to acidic hydrolysis (e.g., 6M H₂SO₄ or HCl at reflux), and vice-versa. The mechanisms are different, and one may be more effective for your specific substrate.[10][11]
Summary of Common Impurities
The following table summarizes the most common impurities, their likely origin, and key characteristics for identification.
| Impurity Name | Structure | Likely Origin | 1H NMR Signature (DMSO-d6) |
| 6-Chloro-3-hydroxypyrazine-2-carboxylic acid | Pyrazine ring with Cl at C6, OH at C3, COOH at C2 | Incomplete fluorination | Singlet in aromatic region (~8.5 ppm), distinct from doublet of fluoro-product. |
| 6-Fluoro-3-hydroxypyrazine | Pyrazine ring with F at C6, OH at C3, H at C2 | Decarboxylation of product | Absence of COOH proton. Two doublets in aromatic region. |
| 6-Fluoro-3-hydroxypyrazine-2-carboxamide | Pyrazine ring with F at C6, OH at C3, CONH₂ at C2 | Incomplete amide hydrolysis | Presence of two broad amide protons (NH₂), distinct from single COOH proton. |
| Starting Ester/Nitrile | Precursor to hydrolysis | Incomplete hydrolysis | Presence of ester alkyl signals (e.g., -OCH₃ singlet ~3.9 ppm) or absence of COOH proton. |
Mechanistic Insight: The Decarboxylation Pathway
Understanding the mechanism of decarboxylation is key to preventing it. For heteroaromatic carboxylic acids like our target, the reaction can proceed through a zwitterionic intermediate, especially under neutral or mildly acidic conditions, which stabilizes the negative charge developing at the C2 position upon CO₂ loss.
Caption: Simplified mechanism of thermal decarboxylation.
References
-
Shi, F., Li, Z., Li, Y., Wang, Y., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link][1][12]
-
Titova, Y. A., & Vatsadze, S. Z. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 13(3), 28-44. [Link][2]
-
Zhang, J., et al. (2013). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1347-1354. [Link][5][13]
-
CN113135862A - Synthetic method of this compound. (2021). Google Patents. [3]
-
Request PDF: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). ResearchGate. [Link][4]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link][7]
-
ChemHelp ASAP. (2019, November 12). hydrolysis of acid derivatives [Video]. YouTube. [Link][8]
-
ChemHelp ASAP. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link][10]
-
Leah4sci. (2020, October 6). Basic Amide Hydrolysis [Video]. YouTube. [Link][11]
-
Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link][9]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 3. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
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- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Production of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Welcome to the technical support guide for the synthesis and scale-up of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid. This molecule is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral agents like Favipiravir.[1][2] The successful and efficient production of this pyrazine derivative is paramount for downstream applications.
This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges encountered during synthesis and scale-up, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the process for your specific laboratory or manufacturing environment.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level inquiries regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for producing this compound on a larger scale?
A1: While several routes exist, a prevalent and scalable strategy involves a multi-step synthesis starting from a readily available precursor like 3-aminopyrazine-2-carboxylic acid or its methyl ester.[3] A representative pathway includes sequential chlorination, a Sandmeyer-type reaction to introduce a second chlorine, nucleophilic aromatic substitution (SNAr) for fluorination, selective hydroxylation, and a final hydrolysis step. This approach avoids some of the more hazardous reagents or costly catalysts found in other reported syntheses. The key is a robust sequence that allows for isolation of stable intermediates, which is crucial for ensuring quality and yield during scale-up.
Q2: What are the most critical process parameters to control during scale-up?
A2: For this specific synthesis, three stages are paramount:
-
Diazotization and Sandmeyer Reaction: Temperature control is absolutely critical. The exothermic nature of diazotization requires a robust cooling system to prevent runaway reactions and the formation of hazardous, unstable diazonium species. Slow, controlled addition of sodium nitrite is mandatory.
-
Fluorination (Halex Reaction): This step is highly sensitive to moisture. Anhydrous conditions are essential for achieving high conversion, as water can deactivate the fluoride source (e.g., spray-dried KF) and lead to unwanted hydrolysis byproducts. The efficiency of the phase-transfer catalyst, if used, is also a key parameter.[3]
-
Final Product Isolation: The pH during work-up and crystallization is crucial. The carboxylic acid is amphoteric and has a specific isoelectric point where its solubility is minimized. Precise pH adjustment is necessary to maximize recovery and ensure purity. Over-acidification or heating in acidic conditions can risk decarboxylation.[4]
Q3: What are the primary safety hazards associated with this process?
A3: The synthesis involves several hazardous reagents and reactions:
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and irritant.
-
Sodium Nitrite & Hydrochloric Acid: Forms nitrous acid in situ, which is unstable. The diazotization process can generate nitrogen oxides (NOx), which are toxic gases.
-
Cuprous Chloride: Toxic.
-
Potassium Fluoride (KF): Highly toxic if ingested or absorbed through the skin. Use of anhydrous KF powder poses an inhalation risk.
-
Exothermic Reactions: Both diazotization and, to a lesser extent, fluorination can be exothermic and require careful monitoring and control to prevent thermal runaway.[5]
Always conduct a thorough process safety assessment before attempting any scale-up. Ensure adequate ventilation, personal protective equipment (PPE), and emergency quenching procedures are in place.
Q4: How can the final product be purified to >99% purity without using column chromatography?
A4: Achieving high purity on a large scale relies on crystallization. The key is to identify a suitable solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. A common technique involves:
-
pH-Controlled Precipitation: Dissolving the crude product in a basic aqueous solution (e.g., with NaOH or K₂CO₃) to form the salt.
-
Impurities Removal: Performing an extraction with an immiscible organic solvent (e.g., ethyl acetate, DCM) to remove non-polar impurities.
-
Decolorization: Treating the aqueous solution with activated carbon to remove colored impurities.
-
Crystallization: Filtering off the carbon, then slowly acidifying the filtrate with an acid like HCl to the isoelectric point to precipitate the pure carboxylic acid. The product can then be filtered, washed with cold water and/or a non-polar solvent, and dried.[6]
Section 2: Synthetic Workflow and Troubleshooting
The following troubleshooting guide is based on a common five-step synthetic route starting from 3-aminopyrazine-2-carboxylic acid methyl ester.
Overall Synthetic Workflow
Caption: A common five-step synthesis of the target compound.
Section 3: Troubleshooting Guide by Stage
Stage 1 & 2: Chlorinations and Sandmeyer Reaction
Q: My initial chlorination with NCS is sluggish and gives a low yield of Compound B. What's wrong?
A: This step is a direct electrophilic aromatic substitution on an activated pyrazine ring.
-
Causality: Sluggishness is often due to insufficient activation (temperature) or poor quality of reagents.
-
Troubleshooting Steps:
-
Verify NCS Quality: Use freshly opened or properly stored NCS. Old NCS can degrade and lose its activity.
-
Solvent Purity: Ensure you are using anhydrous DMF. Water can interfere with the reaction.
-
Temperature Control: The reaction typically requires heating.[3] Ensure your reaction mixture is reaching the target temperature (e.g., 60-70 °C). Monitor with an internal probe, not just the mantle setting.
-
Reaction Time: Ensure the reaction has run for a sufficient duration. Monitor by TLC or HPLC to confirm the consumption of starting material.
-
Q: The Sandmeyer reaction to produce Compound C has poor yield and produces a lot of tar-like byproducts. How can I improve it?
A: The Sandmeyer reaction relies on the controlled decomposition of a diazonium salt catalyzed by a copper(I) salt. Byproducts arise from uncontrolled decomposition or side reactions.
-
Causality: The primary cause of failure is poor temperature control during diazotization. If the temperature rises above 5-10 °C, the diazonium salt can decompose prematurely or react with water to form undesired hydroxy-derivatives.
-
Troubleshooting Steps:
-
Aggressive Cooling: Pre-cool the reactor to 0 °C before any additions. Use a reliable cooling bath (e.g., ice-salt or a chiller).
-
Slow Nitrite Addition: Add the sodium nitrite solution dropwise sub-surface to ensure rapid mixing and prevent localized hotspots. Maintain the internal temperature below 5 °C at all times.
-
Monitor Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the reaction is complete. Avoid a large excess of nitrite.
-
Active Catalyst: Ensure the cuprous chloride (CuCl) is active. If it has oxidized to blue/green Cu(II), its catalytic activity will be significantly lower.
-
Stage 3: Fluorination (Halex Reaction)
Q: My fluorination reaction to convert Compound C to D is incomplete, even after prolonged heating. What should I check?
A: This is a nucleophilic aromatic substitution (SNAr), and its success is highly dependent on the nucleophilicity of the fluoride and the reaction conditions.
-
Causality: The most common failure mode is inactive potassium fluoride due to moisture. KF is highly hygroscopic. The second most common issue is an inactive phase-transfer catalyst (PTC).
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for the critical fluorination step.
Stage 4 & 5: Hydroxylation and Hydrolysis
Q: My final hydrolysis of the methyl ester (Compound E) is very slow, and I'm worried about product degradation.
A: Saponification of this electron-deficient heterocyclic ester can be sluggish. Forcing the conditions with high heat or strong acid/base can cause side reactions.
-
Causality: The electron-withdrawing nature of the pyrazine ring and the fluorine atom deactivates the ester carbonyl towards nucleophilic attack.
-
Troubleshooting Steps:
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for difficult saponifications because the small Li⁺ ion coordinates more strongly to the carbonyl oxygen, increasing its electrophilicity.[3]
-
Co-solvent: If solubility is an issue, adding a water-miscible co-solvent like THF or dioxane can significantly increase the reaction rate by creating a homogeneous solution.
-
Temperature: A moderate increase in temperature (e.g., to 40-50 °C) can accelerate the reaction without causing significant degradation. Monitor the reaction closely by HPLC to determine the optimal balance of rate vs. impurity formation.
-
Q: I am losing yield due to decarboxylation during the final work-up. How can I prevent this?
A: Pyrazine-2-carboxylic acids are susceptible to decarboxylation, especially when heated under acidic conditions.[7][8]
-
Causality: Protonation of the ring nitrogen adjacent to the carboxylic acid group facilitates the loss of CO₂. This process is accelerated by heat.
-
Prevention:
-
Avoid High Temperatures: After the hydrolysis is complete, cool the reaction mixture to room temperature before acidifying.
-
Controlled Acidification: Add acid slowly to precipitate the product, keeping the temperature low (ideally < 25 °C).
-
Minimize Time in Acid: Do not let the product slurry sit in acidic conditions for extended periods. Filter the product reasonably quickly after precipitation is complete.
-
Drying Conditions: Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid high-temperature oven drying.
-
Section 4: Protocols and Data
Example Protocol: Step 3 - Fluorination
This protocol is a representative example and should be optimized for your specific scale and equipment.
-
Preparation: To a flame-dried, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and temperature probe, add anhydrous DMF (10 volumes relative to Compound C).
-
Reagent Addition: Add spray-dried potassium fluoride (KF, 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq). Stir the slurry for 15 minutes.
-
Substrate Addition: Add 3,6-Dichloropyrazine-2-carboxylic acid methyl ester (Compound C, 1.0 eq).
-
Reaction: Heat the mixture to 80-85 °C under a nitrogen atmosphere.[3]
-
Monitoring: Monitor the reaction progress by HPLC every 2-4 hours until the consumption of Compound C is >98%.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water (20 volumes) and stir. The product will often precipitate. Filter the solid, wash thoroughly with water to remove DMF and salts, and dry under vacuum.
Data Summary Table
| Step | Key Reagents | Solvent | Typical Temp. (°C) | Typical Time (h) | Key Challenge |
| 1. Chlorination | NCS | DMF | 60 - 70 | 4 - 8 | Reagent activity |
| 2. Sandmeyer | HCl, NaNO₂, CuCl | Water | 0 - 5 | 2 - 4 | Exotherm control |
| 3. Fluorination | KF, TBAB | DMF | 80 - 120 | 8 - 24 | Anhydrous conditions |
| 4. Hydroxylation | Sodium Acetate | DMF | 75 - 85 | 6 - 12 | Selectivity |
| 5. Hydrolysis | LiOH, then HCl | Water/THF | 25 - 50 | 4 - 16 | Decarboxylation risk |
References
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. [Link]
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-20. [Link]
-
Konstantinova, I., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. [Link]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Karatas, H., et al. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 1221-1227. [Link]
- CN113135862A - Synthetic method of this compound. (2021).
-
Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). Semantic Scholar. [Link]
-
Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. (2022). REVISTA DE CHIMIE. [Link]
- CN113929633A - A kind of synthetic method and application of favipiravir. (2022).
-
El-Shafei, A. K., et al. (1982). Synthesis and Reactions of Some Pyrazine Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). National Institutes of Health. [Link]
-
An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Semantic Scholar. [Link]
-
Request PDF: Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. (2014). ResearchGate. [Link]
-
Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. (2021). PubMed Central. [Link]
-
6-FLUORO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE. (n.d.). PharmaCompass. [Link]
-
Favipiravir. (n.d.). Wikipedia. [Link]
-
On the interaction of 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir) with arynes. (2023). ResearchGate. [Link]
-
2,3-pyrazinedicarboxylic acid. (n.d.). Organic Syntheses. [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2001). MDPI. [Link]
-
Decarboxylation of Carboxylic Acids. (2023). YouTube. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
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- 8. Decarboxylation [organic-chemistry.org]
Technical Support Center: 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid
Welcome to the technical support center for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (CAS 1079990-21-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this important chemical intermediate. The following information is synthesized from available safety data for structurally related compounds and general best practices for fluorinated heterocyclic compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound in a refrigerator at 2-8°C .[1] The container should be tightly sealed to prevent moisture absorption and stored in a dry, well-ventilated area away from incompatible materials.[2]
Q2: What are the primary hazards associated with this compound?
-
Skin Irritation: May cause irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.
It is crucial to wear appropriate Personal Protective Equipment (PPE) at all times.[3][4]
Q3: What Personal Protective Equipment (PPE) should be worn when handling this compound?
To minimize exposure risk, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling the powder outside of a certified fume hood or ventilated enclosure, a NIOSH-approved N95 dust mask or higher-level respirator is recommended to prevent inhalation.[5][6]
Q4: How should I dispose of waste containing this compound?
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.[7]
Q5: Is this compound sensitive to light or air?
While specific photostability data for this exact compound is limited, pyrazine derivatives can undergo radiationless decay after photoexcitation.[4] As a general precaution for fluorinated aromatic compounds, it is best practice to store it in an opaque or amber vial to protect it from light. The compound should also be stored under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is critical, as some heterocyclic compounds can be sensitive to oxidation.
II. Troubleshooting Guide
This section provides solutions to potential issues you may encounter during your experiments.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Cause & Explanation: this compound, like its analogue pyrazine-2-carboxylic acid, is expected to have good solubility in polar organic solvents and aqueous bases due to the presence of the polar carboxylic acid and pyrazine ring functionalities. Poor solubility might be due to the use of a non-polar solvent or insufficient mixing.
-
Solution Protocol:
-
Verify Solvent Choice: Ensure you are using a suitable polar solvent. Refer to the solubility table below for guidance.
-
Increase Agitation: Use a vortex mixer or sonicator to aid dissolution. Gentle heating may also be employed, but monitor for any signs of degradation (color change).
-
pH Adjustment (for aqueous solutions): If dissolving in an aqueous buffer, increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble salt. Add a dilute base (e.g., 1 M NaOH or NaHCO₃) dropwise while monitoring the pH and dissolution.
-
Problem 2: I observe a color change in my solid compound or solution over time.
-
Cause & Explanation: A color change (e.g., yellowing) can indicate degradation. This could be due to exposure to light, heat, or atmospheric oxygen. Fluorinated heterocyclic compounds can be susceptible to decomposition under harsh conditions.
-
Solution Protocol:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended 2-8°C and protected from light.[1]
-
Purity Check: Analyze the material using an appropriate technique (e.g., HPLC, LC-MS, or NMR) to assess its purity and identify any degradation products.
-
Inert Atmosphere: For future use, consider aliquoting the material and storing it under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.
-
Problem 3: My experimental results are inconsistent.
-
Cause & Explanation: Inconsistent results can stem from compound instability, inaccurate weighing of a hygroscopic compound, or incomplete dissolution. While specific data on the hygroscopicity of this compound is not available, heterocyclic compounds can be susceptible to moisture absorption.
-
Solution Protocol:
-
Ensure Complete Dissolution: Before use, visually inspect your solution to ensure no solid particles remain. Use the dissolution troubleshooting steps above if needed.
-
Handling in a Controlled Environment: When weighing, especially for sensitive experiments, do so in a glove box or a room with controlled humidity to minimize water absorption.
-
Prepare Fresh Solutions: Due to potential degradation in solution over time, it is best practice to prepare solutions fresh for each experiment.
-
III. Key Protocols & Data
A. Recommended Handling Protocol
This protocol outlines the essential steps for safely handling solid this compound.
Caption: Safe handling workflow for solid this compound.
B. Solubility Data (Inferred)
The following table provides the expected solubility profile based on the properties of pyrazine-2-carboxylic acid. Experimental verification is recommended.
| Solvent | Expected Solubility | Rationale |
| Water (basic) | Soluble | Forms a salt at pH > pKa. |
| Water (neutral/acidic) | Sparingly Soluble | Limited by the polarity of the free acid. |
| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity solvent. |
| Methanol / Ethanol | Soluble | Polar protic solvents. |
| Acetone | Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | Sparingly Soluble | Moderately polar solvent. |
| Hexanes / Toluene | Insoluble | Non-polar solvents. |
C. Troubleshooting Dissolution Issues
This decision tree can guide you through common dissolution problems.
Caption: Decision tree for troubleshooting solubility issues.
IV. References
-
Shi, F., Li, Z., Zhou, Z., Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics, 8(3), 117-120. [Link]
-
PharmaCompass. (n.d.). 6-FLUORO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE. Retrieved January 19, 2026, from [Link]
-
A. J. T. M. A. A. van der A, M. A. G. van der Geer, J. M. L. van der Heuvel, and M. S. de Groot. (2015). Quantum dynamics of the photostability of pyrazine. The Journal of Chemical Physics, 143(20), 204301. [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
Google Patents. (n.d.). CN113135862A - Synthetic method of this compound. Retrieved January 19, 2026, from
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 16(1), e05123. [Link]
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- 3. Quantum dynamics of the photostability of pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Optical properties of pyrazine derivatives compared with their s-triazine analogs | Atlantis Press [atlantis-press.com]
- 7. CN113135862A - Synthetic method of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Pyrazine-Based Antivirals: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid and its Derivatives in RNA Virus Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral research, the quest for broad-spectrum agents capable of combating emerging RNA viruses remains a paramount challenge. Among the promising scaffolds, pyrazine derivatives have distinguished themselves, primarily through their unique mechanism of targeting the viral RNA-dependent RNA polymerase (RdRp). This guide provides an in-depth comparison of key pyrazine-based compounds, centering on 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir, T-705), a direct derivative of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, and its structural analogs, T-1105 and T-1106. We will dissect their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies used for their evaluation.
The Central Role of RNA-Dependent RNA Polymerase (RdRp)
RNA viruses represent a significant global health threat, encompassing pathogens like influenza, Ebola, and coronaviruses.[1] A critical enzyme for the life cycle of these viruses is the RNA-dependent RNA polymerase (RdRp), which catalyzes the replication of the viral RNA genome.[2][3] Since mammalian host cells generally lack this enzyme, the viral RdRp presents an ideal target for antiviral therapy, offering the potential for high selectivity and low host toxicity.[4][5][6] Pyrazine derivatives, particularly Favipiravir and its analogs, have been developed to exploit this vulnerability.[7][8]
Core Compound Profile: Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), sold under the brand name Avigan, is the most prominent antiviral derived from the this compound scaffold.[9][10] It is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect.[11][12]
Mechanism of Action
The antiviral activity of Favipiravir is dependent on its intracellular conversion to the active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][7][13] This multi-step bioactivation is carried out by host cell enzymes.[14][15] The resulting Favipiravir-RTP structurally mimics a purine nucleotide (adenosine or guanosine triphosphate) and acts as a substrate for the viral RdRp.[11][16] Its incorporation into the nascent viral RNA chain disrupts the replication process through two primary, non-mutually exclusive mechanisms:
-
Chain Termination: Incorporation of Favipiravir-RTP can halt further elongation of the RNA strand.[17]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated Favipiravir can lead to an accumulation of catastrophic errors in the viral genome during subsequent replication rounds.[11][17]
This mechanism, targeting the highly conserved catalytic domain of the RdRp, is the basis for Favipiravir's broad-spectrum activity against a wide array of RNA viruses.[4][7][13]
Caption: Mechanism of Action for Favipiravir (T-705).
Key Pyrazine Analogs in Antiviral Research
Structure-activity relationship studies have led to the development of several key analogs of Favipiravir, most notably T-1105 and T-1106. These compounds help elucidate the role of specific chemical moieties in antiviral activity and metabolic activation.[14]
T-1105 (3-hydroxypyrazine-2-carboxamide)
T-1105 is the direct non-fluorinated analog of Favipiravir.[18] Its mechanism of action is identical—it is a prodrug that must be converted to its active triphosphate form (T-1105-RTP) to inhibit viral RdRp.[1] The absence of the fluorine atom at the 6-position significantly impacts its metabolic activation and, consequently, its antiviral efficacy in a cell-line-dependent manner.[18][19]
T-1106 (3-oxo-4-(β-D-ribofuranosyl)-2-pyrazinecarboxamide)
T-1106 is a nucleoside analog, meaning the pyrazine base is pre-attached to a ribose sugar.[1][17] This structural modification alters its pathway of activation and its pharmacokinetic profile. While it also targets the viral RdRp, its efficacy profile, particularly the discrepancy between in vitro and in vivo results, highlights the complexities of drug metabolism and distribution.[14][20]
Comparative Performance Analysis
A direct comparison reveals critical differences in the antiviral profiles of these pyrazine derivatives, offering valuable insights for future drug design.
Antiviral Efficacy and Spectrum
The efficacy of these compounds varies depending on the virus and the cell line used for testing, a phenomenon directly linked to the efficiency of intracellular activation.[18]
| Compound | Virus Target | Cell Line | EC₅₀ (µmol/L) | Key Finding | Reference(s) |
| Favipiravir (T-705) | Influenza A, B, C | MDCK | 0.03 - 1.2 | Potent and broad anti-influenza activity. | [1][16] |
| Dengue Virus (DENV) | - | ~105 | Moderate activity. | [1] | |
| Yellow Fever Virus (YFV) | Vero | 335 | Weak in vitro activity. | [14] | |
| T-1105 | Chikungunya Virus (CHIKV) | - | 7.0 ± 1 | More potent than T-705 (EC₅₀ 25 ± 3 µM). | [1] |
| Dengue Virus (DENV) | - | 21 ± 0.7 | 5-fold more potent than T-705. | [1] | |
| Influenza Virus | MDCK | More potent than T-705 | T-1105 is activated more efficiently in MDCK cells. | [18][19] | |
| Influenza Virus | A549, Vero | Less potent than T-705 | T-705 is activated more efficiently in these cell lines. | [18][19] | |
| T-1106 | Yellow Fever Virus (YFV) | Vero, CV-1 | >100 µg/mL | No significant in vitro antiviral activity. | [1][20] |
| Yellow Fever Virus (YFV) | Syrian Hamster (in vivo) | MED: 32 mg/kg/day | High therapeutic efficacy in animal models. | [1][21] |
EC₅₀ (50% Effective Concentration): The concentration of a drug that gives half-maximal response. MED (Minimum Effective Dose).
Causality Behind Experimental Observations
-
The Fluorine Advantage (T-705 vs. T-1105): The superior activity of Favipiravir (T-705) in most cell lines (except MDCK) is attributed to the electron-withdrawing effect of the fluorine atom, which facilitates the initial, rate-limiting phosphoribosylation step.[18] However, in MDCK cells, the enzymatic machinery appears to favor the activation of the non-fluorinated T-1105, leading to higher intracellular levels of its active triphosphate form (T-1105-RTP) compared to T-705-RTP at equimolar concentrations.[1][18] This underscores the critical importance of selecting appropriate cell models for in vitro screening.
-
The In Vivo Efficacy of T-1106: The striking therapeutic success of T-1106 against Yellow Fever Virus in hamsters, despite its poor in vitro performance, suggests that the Vero and CV-1 cell lines used for initial testing may lack the specific enzymes required to efficiently convert T-1106 into its active form.[20] This highlights a common challenge in drug development, where in vitro results may not always predict in vivo outcomes, emphasizing the necessity of animal model validation.
Standardized Experimental Methodologies
To ensure the trustworthiness and reproducibility of antiviral efficacy data, standardized protocols are essential. Below are outlines for key assays used to evaluate pyrazine derivatives.
Protocol 1: In Vitro Antiviral Assay (CPE Inhibition)
This assay quantifies a compound's ability to protect cells from the virus-induced cytopathic effect (CPE).
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well microplates at a density that forms a confluent monolayer overnight.
-
Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of the test compound (e.g., Favipiravir) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cell monolayers. Add the prepared compound dilutions to the wells. Shortly after, add a standardized amount of virus (e.g., at a multiplicity of infection of 0.01).
-
Controls: Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).
-
Assessment of CPE: Visually score the percentage of CPE in each well under a microscope. Alternatively, use a cell viability assay (e.g., Neutral Red uptake or MTT assay) to quantify the protective effect.[20]
-
Calculation: Calculate the EC₅₀ value, which is the compound concentration that inhibits the viral CPE by 50% compared to the virus control.
Caption: Experimental workflow for a CPE inhibition assay.
Conclusion and Future Outlook
The comparative analysis of this compound's amide derivative, Favipiravir, against its analogs T-1105 and T-1106, provides crucial insights for antiviral drug development. Favipiravir's broad-spectrum activity establishes it as a vital agent, particularly for influenza.[9] The cell-line-dependent efficacy of T-1105 highlights the nuanced role of the fluorine substituent in metabolic activation, while the in vivo success of T-1106 underscores the limitations of in vitro screening systems.
Collectively, these pyrazine derivatives confirm that the viral RdRp is a highly druggable and effective target. Future research should focus on designing novel pyrazine analogs with improved pharmacokinetic profiles and more efficient, less cell-type-dependent intracellular activation. By leveraging the structure-activity relationships illuminated by these foundational compounds, the development of next-generation, broad-spectrum antivirals to address future pandemic threats is an achievable goal.
References
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Wikipedia. Favipiravir. [Online] Available at: [Link]
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Konstantinova, T.S., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Online] Available at: [Link]
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Huchting, J., et al. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). Antiviral Research. [Online] Available at: [Link]
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Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research. [Online] Available at: [Link]
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Shiraki, K. & Daikoku, T. (2020). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Pharmacology & Therapeutics. [Online] Available at: [Link]
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Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Online] Available at: [Link]
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Menter, T., et al. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. ChemMedChem. [Online] Available at: [Link]
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Julander, J.G., et al. (2009). Activity of T-1106 in a Hamster Model of Yellow Fever Virus Infection. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
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Sleeman, K., et al. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Antimicrobial Agents and Chemotherapy. [Online] Available at: [Link]
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Al-Horani, F.A., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Online] Available at: [Link]
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Julander, J.G., et al. (2009). Activity of T-1106 in a hamster model of yellow Fever virus infection. Antimicrobial agents and chemotherapy. [Online] Available at: [Link]
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Al-shakliah, N.S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity. [Online] Available at: [Link]
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Furuta, Y., et al. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy. Series B, Physical and biological sciences. [Online] Available at: [Link]
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Elfiky, A.A. (2020). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Life Sciences. [Online] Available at: [Link]
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Angelova, A., et al. (2021). A review on the mechanism of action of favipiravir and hydroxychloroquine in COVID-19. OAText. [Online] Available at: [Link]
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Huchting, J., et al. (2019). Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir). ResearchGate. [Online] Available at: [Link]
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Wang, Y., et al. (2022). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS infectious diseases. [Online] Available at: [Link]
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Konstantinova, T.S., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Online] Available at: [Link]
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Du, Y.X., et al. (2021). Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Taylor & Francis Online. [Online] Available at: [Link]
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Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Online] Available at: [Link]
-
Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Semantic Scholar. [Online] Available at: [Link]
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Al-shakliah, N.S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. [Online] Available at: [Link]
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Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Online] Available at: [Link]
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Banerjee, A.K. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. MDPI. [Online] Available at: [Link]
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Al-Horani, F.A. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine. REVISTA DE CHIMIE. [Online] Available at: [Link]
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Goudot, C., et al. (2021). Favipiravir in Therapy of Viral Infections. MDPI. [Online] Available at: [Link]
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Zarubaev, V.V., et al. (2020). Comparative Analysis of the Antiviral Activity of Various Drugs Based on 6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide (Favipiravir) Against COVID-19. ResearchGate. [Online] Available at: [Link]
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Abdel-Maksoud, M.S., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-2229E, MERS-CoV, and IBV propagation. Scientific Reports. [Online] Available at: [Link]
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Rashad, A.E., et al. (2008). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Bioorganic & medicinal chemistry. [Online] Available at: [Link]
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Doležal, M., et al. (2014). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. ResearchGate. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Antiviral Activity of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded framework for the comprehensive validation of novel derivatives of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a compound widely known as Favipiravir (T-705). As a Senior Application Scientist, my objective is not merely to provide a set of instructions, but to illuminate the causality behind our experimental choices, ensuring a robust, self-validating workflow from initial cytotoxicity screening to the definitive assessment of antiviral efficacy. We will navigate the core protocols, data interpretation, and comparative analysis essential for identifying promising new antiviral candidates.
Foundational Understanding: The Mechanism of Action
Before embarking on any validation studies, a clear understanding of the parent compound's mechanism of action is paramount. This compound (Favipiravir) is a potent broad-spectrum antiviral agent targeting a wide array of RNA viruses, including influenza, Ebola, and coronaviruses.[1][2][3] Its efficacy stems from its selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[1][4][5]
Favipiravir itself is a prodrug.[1][2] Upon entering a host cell, it undergoes intracellular phosphoribosylation to be converted into its active form, Favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][6] This active metabolite structurally mimics a purine nucleotide (like adenosine or guanosine triphosphate).[5][6] The viral RdRp enzyme mistakenly recognizes and incorporates Favipiravir-RTP into the nascent viral RNA strand.[6][7] This incorporation leads to two primary antiviral outcomes:
-
Chain Termination: The incorporation of Favipiravir-RTP can halt further elongation of the RNA strand, prematurely terminating viral replication.[6][7]
-
Lethal Mutagenesis: The ambiguous base-pairing properties of the incorporated molecule can induce a high rate of mutations (transversions) in the viral genome during subsequent replication cycles, a phenomenon known as "error catastrophe," which produces non-viable viral progeny.[7][8]
The development of new derivatives aims to enhance this activity, improve the pharmacokinetic profile, or broaden the spectrum of target viruses. Our validation pipeline must be designed to precisely quantify these potential improvements.
Caption: Mechanism of Action of Favipiravir Derivatives.
The Validation Workflow: A Three-Pillar Approach
A logical, sequential workflow is critical to avoid confounding results and wasted resources. The process must begin with safety (cytotoxicity) before confirming efficacy. This self-validating system ensures that any observed reduction in viral activity is due to specific antiviral action and not simply because the compound is killing the host cells.
Caption: A three-pillar workflow for validating antiviral candidates.
Pillar 1: Cytotoxicity Assessment
The first and most crucial step is to determine the compound's toxicity to the host cell line that will be used for the antiviral assays. This provides the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the cells.[9] This value is essential for designing the subsequent efficacy assays, ensuring that the tested concentrations are non-toxic. The MTT assay is a widely adopted, reliable colorimetric method for this purpose.[10]
Pillar 2: In Vitro Antiviral Efficacy
Once the non-toxic concentration range is established, the compound's ability to inhibit viral replication can be assessed. The goal here is to determine the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of viral activity.[9][11] The Plaque Reduction Neutralization Test (PRNT) is the gold standard for many viruses, including influenza, as it directly measures the reduction in infectious virus particles.[3][12][13]
Pillar 3: Data Analysis & The Selectivity Index (SI)
The therapeutic potential of a drug candidate is best represented by its Selectivity Index (SI), calculated as the ratio of its cytotoxicity to its efficacy (SI = CC50 / EC50).[9] A higher SI value indicates a wider therapeutic window, meaning the drug is effective at concentrations far below those at which it becomes toxic to host cells. A high SI is a primary indicator of a promising drug candidate.
Detailed Experimental Protocols
The following protocols are standardized yet adaptable. The choice of cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero E6 for coronaviruses) and virus strain must be tailored to the specific research question.[3][5]
Protocol 1: MTT Assay for Determining CC50
This protocol assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., MDCK cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized).[16]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (serial dilutions)
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence and formation of a semi-confluent monolayer.
-
Compound Addition: Prepare serial dilutions of the test compounds in serum-free medium. Remove the growth medium from the wells and add 100 µL of each compound dilution. Include "cells only" (no compound) controls and "medium only" (no cells) blanks.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Carefully remove the medium containing the compound. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15] Incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[15] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Neutralization Test (PRNT) for EC50
This assay quantifies the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.[12]
Materials:
-
24-well or 12-well plates seeded with a confluent monolayer of host cells
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Virus Dilution Medium (e.g., Serum-free MEM with 1 µg/mL TPCK-trypsin for influenza)[17]
-
Test compounds (serial dilutions prepared in dilution medium)
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% Avicel or low-melting-point agarose)[13][17]
-
Fixing solution (e.g., 4% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Step-by-Step Methodology:
-
Prepare Cell Monolayers: Seed host cells in multi-well plates to achieve a 95-100% confluent monolayer on the day of infection.[13][18]
-
Prepare Virus-Compound Mixtures: Dilute the virus stock to a concentration calculated to yield 50-100 plaques per well. In separate tubes, mix equal volumes of the diluted virus with serial dilutions of the test compound. Also, prepare a "virus only" control (virus mixed with medium) and a "cells only" control (medium only).
-
Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus particles.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate each well with 100-200 µL of the corresponding virus-compound mixture.[17] Incubate for 1 hour at 37°C, gently rocking the plate every 15 minutes to ensure even distribution of the inoculum.
-
Overlay Application: Carefully aspirate the inoculum from the wells. Gently add 1 mL of the semi-solid overlay medium to each well. The overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious event.[13]
-
Incubation for Plaque Formation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Carefully remove the overlay. Fix the cells with the fixing solution for 30 minutes.[17] Discard the fixative and stain the monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Plaque Counting and Calculation: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration (log scale) and using non-linear regression.
Data Presentation and Comparative Analysis
Objective comparison requires summarizing quantitative data in a structured format. The table below presents a hypothetical comparison between the parent compound (Favipiravir), two of its derivatives, and a known alternative, Remdesivir.
| Compound | Target Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Favipiravir (Parent) | Influenza A (H1N1) | MDCK | >1000 | 0.48 | >2083 |
| Derivative A (3-O-Acetylated) | Influenza A (H1N1) | MDCK | >1000 | 0.25 | >4000 |
| Derivative B (6-Functionalized) | Influenza A (H1N1) | MDCK | 850 | 5.20 | 163 |
| Remdesivir (Comparator) | Influenza A (H1N1) | MDCK | >100 | 2.50 | >40 |
Note: Data is hypothetical and for illustrative purposes, but values are based on plausible ranges found in the literature.[3][19][20]
Interpretation:
-
Derivative A emerges as a highly promising candidate. It demonstrates a nearly two-fold increase in potency (lower EC50) compared to the parent compound while maintaining very low cytotoxicity, resulting in a significantly improved Selectivity Index.
-
Derivative B shows reduced efficacy (higher EC50) and slightly increased cytotoxicity compared to Favipiravir. Its low SI makes it a poor candidate for further development.
-
Remdesivir , while effective, shows lower potency against this specific influenza strain in this hypothetical scenario compared to Favipiravir and Derivative A.
This comparative analysis, grounded in robust experimental data, provides the clear, actionable insights needed to drive drug development decisions. By systematically validating cytotoxicity and efficacy, researchers can confidently identify derivatives with superior therapeutic potential.
References
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Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]
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Baranovich, T., Wong, S. S., Armstrong, J., Marjuki, H., Webby, R. J., Webster, R. G., & Govorkova, E. A. (2013). T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. Journal of Virology, 87(7), 3741–3751. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 19, 2026, from [Link]
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Aftab, S. O., Ginarte, M., Amer, H. M., & de la Torre, J. C. (2020). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. mBio, 11(5). [Link]
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Naesens, L., Guddat, L. W., & van der Vries, E. (2013). Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy, 57(5), 2269–2279. [Link]
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Al-Bari, M. A. A. (2020). New anti-viral drugs for the treatment of COVID-19 instead of favipiravir. Informatics in Medicine Unlocked, 20, 100413. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved January 19, 2026, from [Link]
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Shiraki, K., & Daikoku, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Pharmacology & Therapeutics, 175, 137-147. [Link]
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Al-Majidi, S. M., & Al-Amiery, A. A. (2024). In vitro antiviral activity of favipiravir and its 6- and 3-O-substituted derivatives against coronavirus: Acetylation leads to improvement of antiviral activity. Archiv der Pharmazie, 357(1), e2300494. [Link]
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Galkina, I. V., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-19. [Link]
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Sleeman, K., Mishin, V. P., Deyde, V. M., Furuta, Y., & Gubareva, L. V. (2010). In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses. Antimicrobial Agents and Chemotherapy, 54(6), 2517–2524. [Link]
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The Times of India. (2020). Remdesivir vs Favipiravir & other repurpose drugs for Covid-19. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (2010). In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses. Retrieved January 19, 2026, from [Link]
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protocols.io. (2022). Influenza virus plaque assay. Retrieved January 19, 2026, from [Link]
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Srichairatanakool, S., et al. (2022). Molnupiravir, favipiravir and other antiviral drugs with proposed potentials for management of COVID-19: a concern on antioxidant aspect. Infection and Drug Resistance, 15, 239–247. [Link]
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Shi, W., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]
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Al-Bari, M. A. A. (2021). Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1016–1026. [Link]
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National Institutes of Health. (2020). An In Vitro Microneutralization Assay for Influenza Virus Serology. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025). Comparative Analysis of the Antiviral Activity of Various Drugs Based on 6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide (Favipiravir) Against COVID-19. Retrieved January 19, 2026, from [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved January 19, 2026, from [Link]
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Contagion Live. (2021). Antivirals for patients with COVID-19: Now and the Future. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay? Retrieved January 19, 2026, from [Link]
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Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Favipiravir Synthesis: An In-Depth Analysis of Routes from Diverse Precursors
Introduction: The Imperative for Efficient Favipiravir Synthesis
Favipiravir (also known as T-705) is a potent antiviral agent with a broad spectrum of activity against RNA viruses.[1][2] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] The global demand for Favipiravir has surged, particularly in the context of pandemic preparedness, making the development of efficient, scalable, and cost-effective synthetic routes a critical endeavor for the pharmaceutical industry.
This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to Favipiravir, categorized by their starting precursors. We will delve into the strategic considerations, mechanistic underpinnings, and practical aspects of each pathway, offering researchers and drug development professionals a clear and objective evaluation to inform their synthetic strategy.
Route 1: Synthesis from 2-Aminopyrazine
This route is notable for its use of a readily available and inexpensive starting material. A key strategy in this pathway involves the construction of the highly functionalized pyrazine core through a series of halogenation, cyanation, and diazotization reactions.
Synthetic Strategy and Mechanistic Insights
A significant advancement in this route avoids the use of hazardous reagents like phosphorus oxychloride (POCl₃).[3][4] The synthesis navigates through the key intermediate, 3,6-dichloropyrazine-2-carbonitrile. This intermediate is achieved via a four-step sequence starting with regioselective chlorination of the pyrazine ring, followed by bromination, a Palladium-catalyzed cyanation, and a Sandmeyer diazotization/chlorination.[3][4] The Palladium-catalyzed cyanation is a crucial C-C bond-forming reaction, offering high efficiency. The Sandmeyer reaction provides a reliable method for introducing a chlorine atom. From the dichlorinated intermediate, the synthesis proceeds through nucleophilic fluorination, nitrile hydration, and finally, hydroxyl substitution to yield Favipiravir.[3][4]
Caption: Synthetic pathway of Favipiravir starting from 2-Aminopyrazine.
Experimental Protocol: Synthesis of 3,6-dichloropyrazine-2-carbonitrile
-
Chlorination: To a solution of 2-aminopyrazine in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred for several hours to afford 2-amino-5-chloropyrazine.[3]
-
Bromination: The resulting 2-amino-5-chloropyrazine is then subjected to bromination using a reagent like N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position.[3]
-
Palladium-Catalyzed Cyanation: The brominated intermediate undergoes a cyanation reaction, typically using a cyanide source like sodium cyanide and a palladium catalyst (e.g., Pd(PPh₃)₄), to replace the bromine with a nitrile group.[3]
-
Sandmeyer Reaction: The amino group is converted to a diazonium salt using a diazotizing agent (e.g., t-butyl nitrite) and then displaced with a chloride ion, often using a copper(I) chloride catalyst, to yield 3,6-dichloropyrazine-2-carbonitrile.[3]
Performance Metrics
| Step | Reagents | Yield | Notes |
| Overall | - | ~12-18% | Avoids hazardous POCl₃ but uses an expensive palladium catalyst.[3] |
Route 2: Synthesis from 3-Aminopyrazine-2-carboxylic Acid
This is one of the earliest reported routes and has undergone significant optimization to improve its efficiency and scalability. A key feature of this pathway is the early introduction of the carboxylic acid functionality, which is later converted to the required carboxamide.
Synthetic Strategy and Mechanistic Insights
The initial seven-step synthesis had a very low overall yield of approximately 0.44%.[2] This early route was hampered by the use of an expensive (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) catalyst for amination and the highly corrosive Olah's reagent for fluorination.[2]
More recent and practical approaches focus on the synthesis of the key intermediate 3,6-dichloropyrazine-2-carbonitrile from 3-aminopyrazine-2-carboxylic acid.[5] This is achieved through a sequence of Fischer esterification, bromination, diazotization-hydrolysis to introduce the hydroxyl group, aminolysis, and finally, chlorination and dehydration using POCl₃.[5] While this improved route still utilizes POCl₃, the overall yield and practicality are significantly enhanced.
Caption: Synthetic pathway of Favipiravir from 3-Aminopyrazine-2-carboxylic Acid.
Experimental Protocol: Key Steps
-
Fischer Esterification: 3-Aminopyrazine-2-carboxylic acid is refluxed in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the corresponding ester.
-
Bromination: The ester is then brominated, typically at the 6-position, using N-bromosuccinimide (NBS).[5]
-
Diazotization-Hydrolysis: The amino group of the brominated ester is converted to a diazonium salt and subsequently hydrolyzed to a hydroxyl group.[5]
-
Chlorination and Dehydration: The resulting amide is treated with phosphorus oxychloride (POCl₃) to effect both chlorination of the pyrazine ring and dehydration of the primary amide to a nitrile, yielding 3,6-dichloropyrazine-2-carbonitrile.[5]
-
Conversion to Favipiravir: The 3,6-dichloropyrazine-2-carbonitrile is then converted to Favipiravir through a sequence of fluorination, hydroxylation, and nitrile hydrolysis, which can be performed in a one-pot procedure.[5]
Performance Metrics
| Step | Reagents | Yield | Notes |
| Overall | - | ~22.3% | A practical and step-economic route.[4] |
| Final Conversion | KF, H₂O₂ | 60% (one-pot) | Efficient conversion of the dichloronitrile intermediate to Favipiravir.[4] |
Route 3: Synthesis from 2,5-Dihalopyrazines
This route offers the advantage of starting from commercially available and relatively inexpensive dihalogenated pyrazines. The strategy involves the sequential introduction of the required functional groups onto the pyrazine ring.
Synthetic Strategy and Mechanistic Insights
The synthesis begins with the reaction of a 2,5-dihalopyrazine (e.g., 2,5-dichloropyrazine) with formamide in the presence of an oxidizing agent and a catalyst to introduce an amide group, yielding a 6-halo-3-chloro-2-pyrazinecarboxamide.[3] This amide is then dehydrated and chlorinated to form the key intermediate, 3,6-dichloro-2-cyanopyrazine.[3] This intermediate then undergoes aromatic nucleophilic substitution with potassium fluoride to introduce the fluorine atom. Subsequent hydrolysis of the remaining chloro group and the nitrile functionality furnishes Favipiravir.[3] A notable feature of this route is the potential to use a mixture of 2,5-dichloropyrazine and 2-chloro-5-bromopyrazine as the starting material, which can reduce raw material costs.[3]
Caption: Synthetic pathway of Favipiravir from 2,5-Dihalopyrazine.
Experimental Protocol: Key Steps
-
Amidation: 2,5-Dichloropyrazine is reacted with formamide in the presence of an oxidizing agent like potassium persulfate and a catalyst such as ferrous sulfate to yield 3,6-dichloro-2-pyrazinecarboxamide.[3]
-
Dehydration and Chlorination: The resulting amide is treated with a dehydrating and chlorinating agent like phosphorus oxychloride to give 3,6-dichloro-2-cyanopyrazine.[3]
-
Fluorination: The dichloronitrile is subjected to a fluorination reaction using a fluoride source like potassium fluoride in a high-boiling solvent such as dimethyl sulfoxide (DMSO).[3]
-
Hydrolysis: The resulting difluoronitrile is then hydrolyzed, typically using a base like sodium acetate in an aqueous solution, to selectively replace one of the fluorine atoms with a hydroxyl group.[3]
-
Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxamide, which can be achieved under acidic or basic conditions.[3]
Performance Metrics
| Step | Reagents | Yield | Notes |
| Amidation | K₂S₂O₈, FeSO₄ | High | Utilizes readily available reagents. |
| Overall | - | High | Reduces raw material cost by using mixed dihalopyrazines.[3] |
Comparative Analysis
| Feature | Route 1 (from 2-Aminopyrazine) | Route 2 (from 3-Aminopyrazine-2-carboxylic Acid) | Route 3 (from 2,5-Dihalopyrazines) |
| Starting Material Cost | Low | Moderate | Low |
| Number of Steps | ~7 | ~6 | ~5 |
| Overall Yield | Moderate (~12-18%)[3] | Good (~22.3%)[4] | High |
| Key Intermediate | 3,6-dichloropyrazine-2-carbonitrile | 3,6-dichloropyrazine-2-carbonitrile | 3,6-dichloro-2-cyanopyrazine |
| Hazardous Reagents | Avoids POCl₃ | Uses POCl₃[5] | Uses POCl₃ and strong oxidizers[3] |
| Expensive Reagents | Palladium catalyst[3] | Can avoid expensive catalysts in newer versions | Generally avoids expensive catalysts |
| Scalability | Moderate | Good | Good |
| Green Chemistry | Favorable due to avoidance of POCl₃ | Less favorable due to POCl₃ use | Moderate, involves strong oxidants |
Conclusion and Future Perspectives
The synthesis of Favipiravir can be approached from several viable precursors, each with its own set of advantages and disadvantages.
-
The route from 2-aminopyrazine is attractive due to its inexpensive starting material and the avoidance of highly toxic POCl₃ in some variations. However, the use of a costly palladium catalyst can be a drawback for large-scale production.[3]
-
The pathway originating from 3-aminopyrazine-2-carboxylic acid has been significantly optimized to become a practical and relatively high-yielding process.[5] While it often involves the use of POCl₃, the overall efficiency makes it a strong candidate for industrial synthesis.
-
The synthesis starting from 2,5-dihalopyrazines offers a cost-effective and high-yielding alternative, with the flexibility of using mixed dihalogenated starting materials.[3] However, it also employs hazardous reagents that require careful handling on a large scale.
The choice of the optimal synthetic route will ultimately depend on a variety of factors, including the availability and cost of starting materials, the scale of production, and the stringency of environmental and safety regulations. Future research should continue to focus on developing greener, more atom-economical, and catalyst-efficient methodologies. The exploration of continuous flow chemistry and enzymatic transformations holds significant promise for further enhancing the efficiency and sustainability of Favipiravir synthesis.
References
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 4-17. [Link]
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Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051. [Link]
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Liu, F. L., Li, C. Q., Xiang, H. Y., & Feng, S. (2017). A practical and step-economic route to Favipiravir. Chemical Papers, 71(11), 2153–2158. [Link]
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Karatas, H., Hanashalshahaby, E. H. A., Catal, U., Butun, Y. E., Kurt, E., Gursel, S., ... & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 76(3), 1547–1554. [Link]
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Titova, Y. A., & Fedorova, O. V. (2020). Favipiravir–a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659-662. [Link]
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A Comparative Guide to the Quantification of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid: LC-MS vs. HPLC
In the landscape of pharmaceutical development and metabolic studies, the accurate quantification of drug metabolites is paramount. 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a key metabolite of the antiviral agent favipiravir, presents a unique analytical challenge due to its polarity and structural characteristics. This guide provides an in-depth, objective comparison of two predominant analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration into the methodologies, performance, and ideal applications for each technique, supported by detailed experimental protocols and comparative data.
The Analytical Dichotomy: Sensitivity vs. Simplicity
The choice between HPLC-UV and LC-MS for the quantification of this compound hinges on the specific requirements of the analysis, primarily balancing the need for sensitivity and specificity against the desire for simplicity and cost-effectiveness.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely accessible technique. It separates compounds based on their physicochemical interactions with a stationary phase, and quantification is achieved by measuring the analyte's absorption of ultraviolet light at a specific wavelength. For routine analysis and in instances where high concentrations of the analyte are expected, HPLC-UV offers a reliable and economical solution.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) , conversely, combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[3][4] The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio, providing an unparalleled level of certainty and the ability to detect trace amounts of the analyte, even in complex biological matrices.[5][6][7]
At a Glance: HPLC-UV vs. LC-MS for this compound
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL range).[1] | High to very high (ng/mL to pg/mL range).[3][5][6] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass-based detection.[5][7] |
| Linearity | Good over a defined concentration range. | Excellent over a wide dynamic range.[3][5] |
| Cost | Lower instrument and operational costs. | Higher instrument and operational costs. |
| Complexity | Relatively simple to operate and maintain. | More complex, requires specialized expertise. |
| Ideal Application | Routine quality control, high-concentration samples, budget-conscious labs. | Bioanalysis, trace-level impurity detection, metabolite identification, pharmacokinetic studies.[5][6] |
Experimental Protocols
The following protocols are designed for the quantification of this compound and are based on established methods for the structurally similar parent drug, favipiravir.[1][5][6] All procedures should be validated according to ICH Q2(R1) guidelines to ensure suitability for their intended purpose.
HPLC-UV Method
This method is designed for reliable quantification in simpler matrices or when higher concentrations of the analyte are anticipated.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
Sample Preparation (from Spiked Human Plasma):
-
To 500 µL of plasma, add 1.5 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject into the HPLC system.
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Comparative Performance Data
The following data represents a hypothetical, yet realistic, comparison of the two methods based on a validation study adhering to ICH Q2(R1) guidelines.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 1 ng/mL |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 103.5% |
Expert Insights and Recommendations
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is the workhorse for reversed-phase chromatography and is well-suited for retaining moderately polar compounds like this compound from an aqueous/organic mobile phase.
-
Mobile Phase: The use of formic acid as a mobile phase modifier serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. In LC-MS, it also aids in the ionization process.
-
Sample Preparation: For the HPLC-UV method, a liquid-liquid extraction step is included to provide a cleaner sample extract and to concentrate the analyte, which is beneficial given the lower sensitivity of the technique. The LC-MS/MS method, with its inherent specificity, allows for a simpler and faster protein precipitation protocol.
-
MS Detection: Electrospray ionization in negative mode is chosen for the LC-MS/MS method as the carboxylic acid moiety readily deprotonates to form a negative ion, which is ideal for sensitive detection.
Choosing the Right Tool for the Job:
-
For routine quality control of bulk drug substance or formulated products where the concentration of this compound is expected to be in the µg/mL range or higher, the HPLC-UV method is a cost-effective, robust, and reliable choice. Its simplicity makes it amenable to high-throughput environments.
-
For pharmacokinetic studies, bioequivalence studies, or the analysis of trace-level impurities in complex biological matrices such as plasma or urine, the LC-MS/MS method is unequivocally superior. Its high sensitivity and specificity are essential for accurately quantifying the low concentrations of metabolites typically encountered in these studies.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful and valid techniques for the quantification of this compound. The decision of which method to employ should be a strategic one, based on a thorough consideration of the analytical objectives, required sensitivity, sample matrix, and available resources. While HPLC-UV provides a practical solution for less demanding applications, the superior sensitivity and specificity of LC-MS/MS make it the gold standard for bioanalytical and trace-level quantification, ensuring data of the highest quality and integrity in drug development.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Gaudin, M., et al. (2023). Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method. Biomedical Chromatography, 37(9), e5689. [Link]
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Pallavi V. Duse & Kamalkishor G. Baheti. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. Journal of Pharmaceutical Research International, 33(47A), 275–281. [Link]
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Bulduk, İ. (2021). HPLC_UV Method for Quantification of Favipiravir in Pharmaceutical Formulations. Nanotechnology Perceptions, 21(1). [Link]
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Sathya Sowmya, P., & Harikrishnan, N. (2025). View of Bioanalytical LC-MS Method Development and Validation of Favipiravir. SEEJPH. [Link]
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Duse, P. V., & Baheti, K. G. (2021). Bioanalytical Method Development and Validation for the Determination of Favipiravir in Spiked Human Plasma by using RP-HPLC. ResearchGate. [Link]
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Gaudin, M., et al. (2023). Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method. PubMed. [Link]
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Gaudin, M., et al. (2023). Simultaneous quantitation of favipiravir and its hydroxide metabolite in human plasma and hamster matrices using a UPLC-MS/MS method. Request PDF on ResearchGate. [Link]
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El-Koussi, W. M., et al. (2023). Spectrophotometric determination of favipiravir in presence of its acid hydrolysis product. PMC. [Link]
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Bulduk, I. (2021). HPLC-UV method for quantification of favipiravir in pharmaceutical formulations. SciSpace. [Link]
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A Comparative Guide to the Efficacy of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid Analogs in Antiviral Therapy
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth efficacy comparison of antiviral agents derived from the 6-fluoro-3-hydroxypyrazine-2-carboxylic acid scaffold. We will dissect the mechanistic underpinnings of the parent compound, Favipiravir (T-705), and objectively compare its performance against key structural analogs, supported by experimental data from peer-reviewed literature.
Introduction: The Pyrazinecarboxamide Scaffold and the Rise of Favipiravir
For the last two decades, 1,4-pyrazine-3-carboxamide-based compounds have been the subject of intensive research as potential antiviral agents.[1] From this research, 6-fluoro-3-hydroxypyrazine-2-carboxamide, widely known as Favipiravir or T-705, emerged as a potent, broad-spectrum inhibitor of RNA viruses.[2][3] Initially approved for influenza infections in several countries, its utility has been explored against a wide array of RNA viruses, including flaviviruses, alphaviruses, filoviruses, and coronaviruses.[1][4]
The therapeutic promise of Favipiravir has catalyzed the exploration of its structural analogs. The goal of this research is to identify derivatives with enhanced potency, improved pharmacokinetic profiles, or a superior safety margin. This guide will focus on the comparative efficacy of Favipiravir and two of its most significant analogs: the non-fluorinated T-1105 and the highly potent derivative, Cyanorona-20.
Core Mechanism of Action: A Two-Pronged Attack on Viral Replication
Favipiravir is a prodrug, meaning it requires intracellular conversion to its active form to exert its antiviral effect.[5] This metabolic activation is a critical first step in its mechanism of action and is performed entirely by host cell enzymes.[2]
The activation pathway proceeds as follows:
-
Ribosylation: Favipiravir is ribosylated to form favipiravir-ribofuranose (T-705-R).
-
Phosphorylation: This intermediate is then phosphorylated to its active form, favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP).[6]
Once formed, T-705-RTP, a purine nucleoside analog, targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[4][7] The inhibitory action is twofold:
-
Lethal Mutagenesis: The primary mechanism involves T-705-RTP being mistakenly incorporated into nascent viral RNA strands by the RdRp.[4] Its structure allows it to mimic both guanosine and adenosine, leading to a cascade of mutations (primarily G→A and C→U transitions) throughout the viral genome.[3][4] This catastrophic increase in mutation frequency produces non-viable viral progeny.[4]
-
Chain Termination: To a lesser extent, the incorporation of T-705-RTP can also cause premature termination of the elongating RNA strand, halting replication.[4][5]
This dual mechanism, targeting a conserved viral enzyme, is the basis for Favipiravir's broad-spectrum activity.[3]
Caption: Intracellular activation of Favipiravir and its dual inhibition of viral RdRp.
Comparative Efficacy of Key Analogs
The therapeutic efficacy of pyrazinecarboxamide derivatives is not uniform across all compounds or target viruses. Structural modifications can significantly alter potency. Here, we compare Favipiravir (T-705) with its non-fluorinated analog T-1105 and a more recent derivative, Cyanorona-20.
T-1105: The Non-Fluorinated Precursor
T-1105 (3-hydroxypyrazine-2-carboxamide) is the direct precursor to Favipiravir, lacking the fluorine atom at the 6-position.[8] Despite being the parent compound, studies have shown that T-1105 and its derivatives can exhibit superior antiviral activity compared to their T-705 counterparts in certain contexts.[2][9] For instance, against the Chikungunya virus, T-1105's antiviral activity was reported to be 2- to 5-fold higher than that of Favipiravir.[2] Similarly, the triphosphate form of the T-1105 nucleoside analog was found to be a more effective agent of lethal mutagenesis against SARS-CoV-2 than T-705-RTP.[10]
This enhanced activity may be attributed to more efficient intracellular conversion to its active triphosphate form or greater chemical stability of its ribosylated derivatives.[9][10]
Cyanorona-20: A Highly Potent Derivative
A more recent analog, (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide, known as Cyanorona-20, has demonstrated remarkable potency against SARS-CoV-2.[11] It is reported to be a selective inhibitor of the SARS-CoV-2 RdRp.[2] In vitro studies revealed an EC₅₀ (50% effective concentration) of 0.45 µM, making it approximately 209 times more efficient than Favipiravir (EC₅₀ = 94.09 µM) against this specific virus.[2][12] This significant leap in potency highlights the potential for targeted modifications of the core scaffold to yield highly active antiviral agents.
Quantitative Efficacy Data Summary
| Compound | Analog Type | Target Virus | EC₅₀ (µM) | Relative Potency vs. T-705 | Reference |
| Favipiravir (T-705) | Parent Compound | SARS-CoV-2 | 94.09 | 1x (Baseline) | [2] |
| T-1105 | Non-fluorinated | Chikungunya Virus | Not specified, but 2-5x more active | ~2-5x | [2] |
| Cyanorona-20 | Carboxamide derivative | SARS-CoV-2 | 0.45 | ~209x | [2][11] |
Note: EC₅₀ values can vary between cell lines and experimental conditions. This table is for comparative purposes based on cited literature.
Experimental Protocol: In Vitro Antiviral Efficacy Assessment
To ensure the trustworthiness and reproducibility of efficacy data, standardized assays are crucial. The plaque reduction assay is a foundational method for quantifying the ability of a compound to inhibit viral replication and cytopathic effect.[6]
Detailed Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a test compound (e.g., a T-705 analog) required to reduce the number of virus-induced plaques by 50% (EC₅₀).
Materials:
-
Susceptible host cells (e.g., MDCK for influenza, Vero for many other viruses)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., MEM containing 1% agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a serum-free medium. Include a "no-drug" vehicle control.
-
Virus Infection: Aspirate the growth medium from the cell monolayers. Wash once with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.
-
Compound Treatment & Overlay: After adsorption, remove the virus inoculum. Add the prepared dilutions of the test compounds mixed with the overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cell monolayer with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Standardized workflow for the in vitro plaque reduction assay.
Conclusion and Future Directions
The this compound scaffold, exemplified by Favipiravir, represents a validated starting point for the development of broad-spectrum antiviral agents. The primary mechanism of action, lethal mutagenesis via RdRp inhibition, is a robust strategy against rapidly evolving RNA viruses.
Comparative analysis demonstrates that structural modifications can yield significant improvements in potency. The enhanced activity of the non-fluorinated analog T-1105 and the remarkable potency of Cyanorona-20 underscore the vast potential within this chemical class.[2][9] Future research should focus on:
-
Expanding Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at various positions on the pyrazine ring and carboxamide group to optimize for potency and selectivity.[13]
-
Pharmacokinetic and Safety Profiling: Moving beyond in vitro efficacy to evaluate promising analogs in vivo for their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
-
Prodrug Strategies: Developing more advanced prodrugs that enhance the intracellular delivery and conversion of these analogs to their active triphosphate forms, potentially overcoming rate-limiting steps in their activation.[9][10]
By leveraging the foundational knowledge of Favipiravir and its analogs, the scientific community is well-positioned to develop next-generation antiviral therapies to combat both existing and emerging viral threats.
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Konstantinova, I.D., Andronova, V.L., Fateev, I.V., Esipov, R.S., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-38. [1][2][14]
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Konstantinova, I.D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [3]
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Jia, X., et al. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. PubMed Central. [10]
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Jia, X., et al. (2021). Improving properties of the nucleobase analogs T-705/T-1105 as potential antiviral. ResearchGate. [9]
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Kishimoto, M., et al. (2021). Electrochemical and Mechanistic Study of Oxidative Degradation of Favipiravir by Electrogenerated Superoxide through Proton-Coupled Electron Transfer. National Institutes of Health. [7]
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Furuta, Y., et al. (2013). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. PubMed Central. [6]
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MecaChem. (2021). 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc. MecaChem. [8]
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BenchChem. (n.d.). Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid's Mechanism of Action in Antiviral Therapy. BenchChem. [5]
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Rabie, A.M. (2022). Improved Synthesis of the Anti-SARS-CoV-2 Investigational Agent (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20). ResearchGate. [11]
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Konstantinova, I.D., et al. (2022). Green synthesis of structural analogs of favipiravir. PubMed Central. [15]
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Pethe, K., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [13]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Introduction: The Critical Role of Method Equivalence in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Our ability to accurately quantify active pharmaceutical ingredients (APIs) and their related substances underpins the safety and efficacy of therapeutic products. This guide focuses on 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid , a known impurity and related substance of the antiviral agent Favipiravir.[1][2] Ensuring that the analytical methods used to monitor this compound are precise, accurate, and reliable is not merely a procedural formality; it is a foundational requirement for regulatory compliance and patient safety.
While the validation of a single analytical method is a well-established process, the challenge often lies in demonstrating equivalency between two different methods. This process, known as cross-validation , is essential in numerous scenarios: transferring a method from a research and development lab to a quality control (QC) setting, updating to a newer analytical technology, or ensuring consistency across multiple manufacturing sites.[3][4]
The objective of this guide is to provide an in-depth, technical framework for conducting a rigorous cross-validation of two common analytical techniques for this compound: the workhorse Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH).[5]
Chapter 1: A Comparative Overview of Candidate Analytical Methods
The selection of an analytical method is driven by its intended purpose—the "Analytical Target Profile" (ATP), as defined in ICH Q14.[6] For an impurity like this compound, the choice typically narrows down to two powerful, yet distinct, techniques.
Method A: RP-HPLC-UV
Reversed-Phase High-Performance Liquid Chromatography with UV detection is the cornerstone of QC laboratories worldwide. Its ubiquity is a testament to its robustness, cost-effectiveness, and reliability for routine analysis.
-
Principle of Causality: This method is chosen for its ability to reliably separate the analyte from the API and other impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[7][8] UV detection is effective because the pyrazine ring structure of the analyte contains a chromophore that absorbs light, allowing for straightforward quantification.[9]
-
Typical Application: Ideal for routine quality control, release testing, and stability studies where analyte concentrations are within the micromolar range.
Method B: LC-MS/MS
Liquid Chromatography coupled with Tandem Mass Spectrometry represents a significant leap in selectivity and sensitivity. This technique is indispensable when trace-level quantification is required or when dealing with complex sample matrices.
-
Principle of Causality: LC-MS/MS adds a layer of mass-based detection to chromatographic separation. It physically separates ions based on their mass-to-charge ratio (m/z), providing unambiguous identification and quantification. This is particularly crucial for confirming the identity of impurities and for bioanalytical studies where matrix effects can interfere with less selective detectors.[10][11] The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor specific precursor-to-product ion transitions, effectively filtering out background noise and enhancing sensitivity.[12]
-
Typical Application: Best suited for the quantification of low-level genotoxic impurities, analysis of the analyte in biological matrices (e.g., plasma), and for reference method development.
Chapter 2: The Foundation of Trust: Single Method Validation (ICH Q2(R2))
Before any two methods can be compared, each must independently be proven fit for purpose through a comprehensive validation study. This process is not merely a checklist but a systematic scientific evaluation governed by the revised ICH Q2(R2) guideline.[6][13] The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes.[14]
A validation protocol must be established before the study, defining the experiments and the acceptance criteria.[13]
Table 1: Key Validation Parameters and Typical Acceptance Criteria for an Impurity Method
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from excipients, degradation products, or the API.[14] | Peak purity analysis (e.g., via PDA detector) should pass. In chromatography, baseline resolution between the analyte and adjacent peaks is required. |
| Accuracy | To determine the closeness of the test results to the true value.[14] | The mean recovery of the analyte spiked into a matrix should be within 90.0% to 110.0% over the specified range. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | The Relative Standard Deviation (%RSD) should not be more than 10% for impurity quantification. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-noise ratio is typically ≥ 10. Precision at the LOQ should meet the acceptance criteria. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[8] | The correlation coefficient (r²) should be ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14] | For an impurity, the range should typically cover from the LOQ to 120% of the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] | The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by variations (e.g., pH, flow rate). |
Chapter 3: The Core Task: A Protocol for Cross-Validation
Cross-validation serves to demonstrate that two validated analytical procedures can be used for the same intended purpose and produce comparable results.[15] This is a critical step in method lifecycle management. The following protocol outlines a robust approach to compare our established RP-HPLC-UV method (Method A) with a new LC-MS/MS method (Method B).
Experimental Protocol
-
Objective & Acceptance Criteria Definition:
-
Objective: To demonstrate the analytical equivalence of Method B (LC-MS/MS) with the established Method A (RP-HPLC-UV) for the quantification of this compound.
-
Acceptance Criteria: A statistically robust approach like the Two One-Sided T-tests (TOST) is recommended for demonstrating equivalence.[16] The criteria should be pre-defined. For example, the 90% confidence interval for the difference between the mean results of the two methods must be within a pre-specified equivalence margin (e.g., ±10.0% of the mean of Method A). The variance between the two methods should also be comparable, as determined by an F-test.
-
-
Materials & Sample Selection:
-
Use a qualified reference standard of this compound.
-
Prepare a minimum of three independent batches of samples. These should be prepared by spiking the analyte into a placebo matrix (drug product without the API) to mimic the final formulation.
-
Prepare samples at a minimum of three concentration levels covering the analytical range (e.g., LOQ, 100%, and 120% of the specification limit).
-
Prepare three replicates at each concentration level for each batch (n=3).
-
-
Analysis Procedure:
-
Ensure both analytical systems are qualified and system suitability tests are passed before initiating the analysis.
-
Analyze the complete set of prepared samples using Method A (RP-HPLC-UV).
-
Concurrently or subsequently, analyze the exact same set of samples using Method B (LC-MS/MS). The use of the same samples is critical to eliminate variability from sample preparation.[17]
-
-
Data Evaluation:
-
Calculate the mean concentration, standard deviation (SD), and %RSD for the results obtained from each method at each concentration level.
-
Calculate the % recovery (Accuracy) for each method at each level.
-
Perform a statistical comparison of the results.
-
Chapter 4: Data Analysis and Interpretation
The cornerstone of a cross-validation study is the objective, statistical comparison of the data. A simple visual comparison is insufficient; a quantitative assessment is required to declare equivalence.[18][19]
Table 2: Hypothetical Cross-Validation Data Comparison
| Conc. Level | Method | Mean Recovery (%) (n=9) | %RSD (Precision) |
| LOQ Level | Method A (HPLC-UV) | 98.5 | 4.8 |
| Method B (LC-MS/MS) | 101.2 | 3.5 | |
| 100% Level | Method A (HPLC-UV) | 99.8 | 1.5 |
| Method B (LC-MS/MS) | 100.5 | 1.1 | |
| 120% Level | Method A (HPLC-UV) | 100.1 | 1.3 |
| Method B (LC-MS/MS) | 99.5 | 0.9 |
Statistical Interpretation
-
Comparison of Accuracy (Means):
-
Rationale: We need to determine if there is a statistically significant bias between the two methods. A paired t-test can assess if a difference exists, but an equivalence test (like TOST) is superior as it aims to prove the difference is smaller than a predefined practical limit.[16]
-
Execution: For each concentration level, calculate the difference in mean recovery. Using the TOST approach, determine if the 90% confidence interval of this difference falls entirely within the predefined equivalence margin (e.g., -10% to +10%). If it does, the methods are considered equivalent in terms of accuracy.
-
-
Comparison of Precision (Variances):
-
Rationale: We must ensure that the new method is not significantly more variable than the old one. An F-test is used to compare the variances of the two methods.
-
Execution: Calculate the F-statistic (Ratio of variances). Compare the calculated F-value to the critical F-value from statistical tables at a given confidence level (e.g., 95%). If the calculated F-value is less than the critical F-value, there is no statistically significant difference in the precision of the two methods.
-
Conclusion: Ensuring Methodological Consistency Across the Lifecycle
A successful cross-validation provides documented evidence that an alternative analytical method yields results equivalent to an established one.[20] For this compound, this means that whether routine QC is performed by RP-HPLC-UV or a more sensitive analysis is conducted via LC-MS/MS, the data generated is reliable, consistent, and interchangeable.
This guide has outlined a scientifically rigorous and compliant approach, grounded in the principles of ICH Q2(R2). By moving beyond simple validation to embrace comprehensive cross-validation, organizations can ensure the seamless transfer and lifecycle management of analytical procedures, ultimately safeguarding product quality and regulatory standing.[13][21]
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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L-G. Chen, et al. (2007). Analytical method equivalency: An acceptable analytical practice. Pharmaceutical Technology. [Link]
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Impactfactor. (2024). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. IJPQA. [Link]
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Borman, P. J., et al. (2009). Design and Analysis of Method Equivalence Studies. Analytical Chemistry. [Link]
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BioPharm International. (2015). Equivalence Testing for Comparability. BioPharm International. [Link]
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S-A-S. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. S-A-S. [Link]
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Padavala, S. K. C, et al. (2025). Development and Validation of a Rp-Hplc Method for the Quantification of Favipiravir and its Impurities in Pharmaceutical Dosage Forms. Biosciences Biotechnology Research Asia. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]
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A3P. (2019). Comparability, equivalence, similarity… How statistics can help us to demonstrate these. A3P. [Link]
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Acutecaretesting.org. (2011). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
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Current Trends in Biotechnology and Pharmacy. (2021). RP-HPLC Method for Determination of Favipiravir (RdRp of RNA Viruses) in Pharmaceutical Dosage Form. CTBP. [Link]
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Compliance4alllearning.com. (n.d.). Transfer of Analytical Methods and Procedures: FDA Requirements and Strategies and Tools for Implementation. Compliance4alllearning.com. [Link]
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AMSlab. (2024). New update for ICH Q2 (R2) Analytical process validation guidance. AMSlab. [Link]
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GlobalCompliancePanel. (2015). Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. YouTube. [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
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ResearchGate. (2024). Stability Indicating RP-HPLC Method Development and Validation for Quantification of Favipiravir and its Related Substances. ResearchGate. [Link]
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ComplianceOnline. (n.d.). Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
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OPEN PEER REVIEW SUPPORT company. (2022). Analytical Method Development and Validation and Forced Degradation Stability-Indicating Studies of Favipiravir by RP-HPLC and UV in Bulk and Pharmaceutical Dosage Form. OPRS. [Link]
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IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
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Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]
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ResearchGate. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. ResearchGate. [Link]
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Journal of Pharmaceutical Research and Development. (2024). Development and Validation of a Sensitive, Fast and Simple LC-MS/MS Method for the Quantitation of Favipiravir Pure and. JPRD. [Link]
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Cogent Chemistry. (2018). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Taylor & Francis Online. [Link]
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A Comparative Guide to the Inhibitory Effects of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid and its Derivatives as Antiviral Agents
This guide provides an in-depth comparison of the inhibitory effects of 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) and its parent carboxylic acid and ester derivatives. The focus is on understanding their mechanisms of action and the rationale behind structural modifications aimed at enhancing antiviral efficacy.
Introduction: The Prominence of a Pyrazine Scaffold in Antiviral Research
The pyrazine ring is a foundational scaffold in the development of numerous therapeutic agents. One of the most notable compounds to emerge from this class is 6-fluoro-3-hydroxypyrazine-2-carboxamide, widely known as Favipiravir (T-705).[1][2][3] Initially developed for influenza, its broad-spectrum activity against a range of RNA viruses has positioned it as a significant antiviral drug.[1][2] This guide delves into the inhibitory effects of Favipiravir, its parent 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, and its ester derivatives, primarily through the lens of a prodrug strategy.
The Core Mechanism of Action: A Prodrug Approach to Viral Inhibition
Favipiravir and its related compounds function as prodrugs, meaning they are administered in an inactive or less active form and are then metabolized within the body into their active form.[4] The antiviral activity of this class of compounds is not exerted by the administered molecule itself but by its intracellular triphosphate metabolite.
The key steps in the mechanism of action are as follows:
-
Cellular Uptake: The prodrug (e.g., Favipiravir) enters the host cell.
-
Metabolic Activation: Inside the cell, host enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), convert the compound into its ribofuranosyl-5'-monophosphate (RMP) form.[4]
-
Phosphorylation: Cellular kinases further phosphorylate the RMP form to the active triphosphate form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][4]
-
Inhibition of Viral RNA-dependent RNA polymerase (RdRp): Favipiravir-RTP, mimicking a purine nucleotide, is recognized by the viral RNA-dependent RNA polymerase (RdRp). This leads to two primary inhibitory effects:
-
Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the nascent viral RNA strand causes an accumulation of mutations, leading to a non-viable viral population.[5]
-
Chain Termination: To a lesser extent, the incorporation of Favipiravir-RTP can also result in the premature termination of viral RNA synthesis.[5]
-
This mechanism of action, targeting the conserved RdRp enzyme, is the basis for the broad-spectrum antiviral activity of Favipiravir.[1]
Caption: Metabolic activation pathway of Favipiravir.
A Comparative Analysis of Inhibitory Effects
A direct, head-to-head comparative study of the in vitro antiviral activity of this compound and its simple esters against Favipiravir is not extensively available in the published literature. The inhibitory effect of these compounds in cell-based assays is contingent on their cellular uptake and subsequent conversion to the active triphosphate form.
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
Favipiravir is the most studied compound in this class and serves as the benchmark for antiviral activity. It has demonstrated potent inhibitory effects against a wide range of RNA viruses.
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| Orthomyxoviridae | Influenza A, B, and C viruses | MDCK | 0.014 - 0.55 | [1] |
| Coronaviridae | SARS-CoV-2 | Vero | 94.09 µM | [1] |
| Flaviviridae | Zika Virus | Vero | - | [1] |
| Arenaviridae | Lassa Virus | - | - | [1] |
| Bunyaviridae | Rift Valley Fever Virus | - | - | [1] |
| Filoviridae | Ebola Virus | - | - | [1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
This compound
The parent carboxylic acid of Favipiravir is a key intermediate in its synthesis.[6] As a prodrug, its antiviral activity is dependent on its ability to enter cells and be converted to the active triphosphate form. While specific EC₅₀ values for the carboxylic acid are not readily found in comparative studies, it is the core structure that, once intracellular and metabolized, leads to the active inhibitor. Its polarity, due to the carboxylic acid group, may influence its cellular uptake compared to the amide form (Favipiravir).
Ester Derivatives: A Prodrug Strategy for Enhanced Bioavailability
Esterification of a carboxylic acid is a common prodrug strategy to improve the pharmacokinetic properties of a drug, such as its solubility and oral bioavailability.[7] Esterase-activated prodrugs can mask polar groups with a more lipophilic ester, potentially enhancing membrane permeability.[8] The ester is then cleaved by intracellular esterases to release the active carboxylic acid, which can then enter the metabolic activation pathway.
While comprehensive studies comparing the in vitro inhibitory effects of various simple esters of this compound are limited, the rationale for their synthesis is to improve drug delivery. Their efficacy would be a function of both their ability to enter the cell and the rate of their hydrolysis to the parent acid.
Caption: General principle of ester prodrug activation.
Notable Derivatives and Analogs
Research into modifying the 6-Fluoro-3-hydroxypyrazine-2-carboxamide scaffold has led to the development of several analogs, some of which have shown enhanced antiviral activity compared to Favipiravir.
| Compound | Description | EC₅₀ | Comparison to Favipiravir | Reference |
| T-1105 | 3-hydroxypyrazine-2-carboxamide (lacks the fluorine atom) | - | Higher efficacy in some studies | [1] |
| Cyanorona-20 | (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide | 0.45 µM (SARS-CoV-2) | 209-fold more efficient in vitro | [1][3][9] |
These examples demonstrate that modifications to the core structure can significantly impact inhibitory potency, likely by influencing cellular uptake, metabolic activation, or interaction with the viral RdRp.
Experimental Methodologies: Assessing Antiviral Activity
The inhibitory effects of these compounds are typically evaluated using in vitro cell-based assays. A standard method is the plaque reduction assay.
Protocol: Plaque Reduction Assay
Objective: To determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock of known titer
-
Test compounds (e.g., Favipiravir, its carboxylic acid, or esters) at various concentrations
-
Cell culture medium (e.g., MEM)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to the respective wells. A control well with no compound should be included.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-3 days for influenza virus).
-
Plaque Visualization:
-
Fix the cells with a formalin solution.
-
Remove the overlay and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
Confluent Monolayer: Ensures a uniform lawn of cells for clear plaque visualization.
-
Overlay Medium: The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death (plaques).
-
Crystal Violet: Stains the living cells, making the unstained plaques (areas of virus-induced cell death) visible.
Discussion and Future Perspectives
While 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) has well-documented, broad-spectrum antiviral activity, a comprehensive, direct comparison of the inhibitory effects of its parent carboxylic acid and simple ester derivatives is lacking in the current scientific literature. The available evidence strongly suggests that all these compounds function as prodrugs, with their efficacy being dependent on intracellular metabolic activation.
The development of ester derivatives is a rational approach to potentially improve the pharmacokinetic properties of the parent carboxylic acid. Improved cellular uptake and subsequent hydrolysis by intracellular esterases could lead to higher intracellular concentrations of the active compound and, consequently, enhanced antiviral activity. The significantly higher potency of the derivative Cyanorona-20 underscores the potential for further optimization of this scaffold.
Future research should focus on conducting direct comparative studies of the in vitro and in vivo efficacy of this compound and a series of its ester derivatives. Such studies would provide valuable data on structure-activity relationships and help in the rational design of next-generation antiviral agents based on the pyrazine scaffold.
References
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., Esipov, R. S., & Kochetkov, S. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]
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Shi, F., Li, Z., Zhou, C., & Xu, W. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117–120. [Link]
- Konstantinova, I. D., Andronova, V. L., Fateev, I. V., Esipov, R. S., & Kochetkov, S. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
- Konstantinova, I. D., Andronova, V. L., Fateev, I. V., Esipov, R. S., & Kochetkov, S. N. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
-
El-Gazzar, M. G. (2021). RETRACTED ARTICLE: Discovery of (E)-N-(4-cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (cyanorona-20): the first potent and specific anti-COVID-19 drug. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1054–1062. [Link]
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Nettles, K. W., & Li, Z. (2014). Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ACS chemical biology, 9(1), 68–74. [Link]
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-
Hassan, M. M., & Abdel-Wahab, B. F. (2023). T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses with Synergistic Effects When Combined with Oseltamivir. Viruses, 15(6), 1358. [Link]
- Roy, V., & Das, S. K. (2026). Prodrug strategies in developing antiviral nucleoside analogs. MedChemComm, 17(1), 1-20.
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PharmaCompass. (n.d.). 6-FLUORO-3-HYDROXYPYRAZINE-2-CARBOXAMIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6320395, 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione. Retrieved from [Link]
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Gour, H., & Singh, P. (2024). In silico evaluation of favipiravir-associated potential new drugs against polymerase enzyme of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and support our claims with authoritative references.
The Criticality of Purity for this compound
This compound serves as a crucial building block in the synthesis of antiviral agents, most notably Favipiravir.[1][2] The presence of impurities, which can include starting materials, by-products, or degradation products, can have significant consequences.[3][4] They may alter the toxicological profile of the final drug product, reduce its efficacy, or affect its stability. Therefore, a robust and multi-faceted analytical approach to purity determination is paramount and mandated by regulatory bodies worldwide.[5][6]
This guide will compare and contrast the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][8] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the molecule's polarity.
The "Why" Behind the Method
The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. By creating a gradient of increasing organic solvent in the mobile phase, we can controllably elute compounds of varying polarity, allowing for the separation of structurally similar impurities from the main compound. The use of a UV detector is suitable for this molecule due to the presence of a chromophore in the pyrazine ring system.
Experimental Protocol: A Validated Approach
This protocol is designed to be a starting point for method development and validation, adhering to the principles outlined in the ICH Q2(R1) guideline and USP General Chapter <621>.[5][9][10][11][12][13]
1. Instrumentation and Columns:
-
A validated HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point due to its versatility.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Mobile Phase B: Acetonitrile.
-
All solvents should be HPLC grade and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by PDA analysis, typically around 254 nm and 320 nm for similar structures).
-
Injection Volume: 10 µL
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity levels are reported as a percentage of the main peak area.
Diagram of the HPLC Workflow
Caption: A streamlined workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Confirmation and Purity Tool
NMR spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds and can also be employed for purity assessment.[1][14][15] For this compound, both ¹H and ¹³C NMR are valuable.
The "Why" Behind the Method
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for a more precise purity determination by comparing the integral of a known analyte signal to that of a certified internal standard.[16][17][18][19] ¹³C NMR provides information about the carbon skeleton of the molecule and is less likely to have overlapping signals, making it useful for identifying carbon-containing impurities.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it can solubilize both polar and non-polar compounds and its residual proton signal does not typically interfere with the aromatic region.[14][20][21]
-
Add a small amount of a certified internal standard (e.g., maleic acid) of known purity if performing qNMR.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
A typical ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show a doublet for the proton on the pyrazine ring around 8.40 ppm with a J-coupling of approximately 8.0 Hz.[14]
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
3. Data Analysis:
-
Qualitative Purity: Carefully examine the ¹H and ¹³C spectra for any signals that do not correspond to the target molecule or the solvent. The presence of such signals indicates impurities.
-
Quantitative Purity (qNMR): Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Diagram of the NMR Analysis Logic
Caption: Decision logic for NMR-based purity assessment.
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be used to identify potential impurities.[1][15]
The "Why" Behind the Method
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and characterizing impurities.
Experimental Protocol: LC-MS Analysis
1. Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for high resolution).
2. Chromatographic Conditions:
-
Use the same HPLC method as described previously. The mobile phase is compatible with ESI-MS.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Both positive and negative ESI should be evaluated to determine the optimal ionization for the parent compound and potential impurities.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and any potential impurities (e.g., m/z 100-500).
-
Data Acquisition: Acquire full scan data to detect all ions and tandem MS (MS/MS) data on the main peak and any significant impurity peaks to obtain structural information from their fragmentation patterns.
4. Data Analysis:
-
Confirm the molecular weight of this compound (C₅H₃FN₂O₃, MW = 158.09 g/mol ).[9]
-
Analyze the mass spectra of any impurity peaks to propose their potential structures.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It can be used to determine the purity of crystalline solids.
The "Why" Behind the Method
The principle of purity determination by DSC is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[22] A pure crystalline compound has a sharp melting point, while an impure compound melts over a broader temperature range and at a lower temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated.
Experimental Protocol: DSC Purity Analysis
1. Instrumentation:
-
A calibrated Differential Scanning Calorimeter.
2. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
3. DSC Program:
-
Heating Rate: A slow heating rate of 1-2 °C/min is recommended to ensure thermal equilibrium.
-
Temperature Range: Heat the sample from a temperature well below its expected melting point to a temperature above its melting point (e.g., from 100 °C to 250 °C).
-
Atmosphere: Purge with an inert gas like nitrogen at a flow rate of 50 mL/min.
4. Data Analysis:
-
The software associated with the DSC instrument can be used to calculate the purity based on the analysis of the melting peak shape. The analysis involves integrating the area under the melting peak and applying the van't Hoff equation.
Comparison of Purity Assessment Methods
| Technique | Principle | Advantages | Disadvantages | Primary Application |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, high sensitivity, quantitative, well-established for regulatory submissions | Requires a reference standard for quantification of impurities, method development can be time-consuming | Quantitative determination of purity and impurity profiling |
| NMR | Nuclear spin transitions in a magnetic field | Provides structural information, can be quantitative (qNMR) without a specific impurity standard | Lower sensitivity than HPLC, can have overlapping signals | Structural confirmation and quantitative purity assessment |
| MS | Mass-to-charge ratio of ionized molecules | High sensitivity, provides molecular weight information, can identify unknown impurities | Not inherently quantitative without an internal standard, ionization efficiency can vary | Molecular weight confirmation and impurity identification |
| DSC | Measurement of heat flow during thermal transitions | Provides a measure of absolute purity, requires small sample size | Only applicable to crystalline solids, less sensitive to impurities that are solid-soluble | Determination of the purity of the bulk crystalline material |
Conclusion: An Integrated Approach for Unwavering Confidence
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust assessment of the purity of this compound necessitates an integrated approach. HPLC should be employed as the primary technique for quantitative purity determination and impurity profiling. NMR serves as an essential tool for structural confirmation and can provide an orthogonal quantitative purity assessment. Mass spectrometry is invaluable for confirming the molecular weight and identifying unknown impurities, especially when coupled with HPLC. Finally, DSC offers a complementary thermal analysis method to assess the purity of the bulk crystalline material.
By judiciously applying these techniques in concert, researchers and drug development professionals can ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate, thereby upholding the highest standards of scientific integrity.
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Bridging the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from the benchtop to the clinic is fraught with challenges. A critical juncture in this path is the transition from controlled in vitro experiments to complex in vivo models. This guide provides an in-depth comparative analysis of in vitro and in vivo studies of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid derivatives, with a primary focus on the well-documented antiviral agent, Favipiravir (T-705). By objectively examining the performance of this class of molecules in different experimental settings, we aim to provide a clearer understanding of their therapeutic potential and the nuances of their preclinical evaluation.
Introduction to this compound Derivatives
Derivatives of this compound represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity.[1] The most prominent member of this class is Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent broad-spectrum antiviral agent.[2][3] This guide will leverage the extensive data on Favipiravir to illustrate the comparative insights gained from in vitro and in vivo investigations.
Favipiravir is a prodrug that undergoes intracellular conversion to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[4][5] This active metabolite primarily targets the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[5][6] Its mechanism of action is thought to involve selective inhibition of this viral enzyme, leading to the termination of viral RNA synthesis or lethal mutagenesis.[5][7]
In Vitro Evaluation: The Foundation of Antiviral Activity
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to assess the direct activity of a compound against a specific target. For this compound derivatives like Favipiravir, these studies typically involve cell-based assays to determine antiviral potency.
Key In Vitro Assays and Findings
Common in vitro assays for evaluating antiviral efficacy include plaque reduction assays, cytopathic effect (CPE) inhibition assays, and virus yield reduction assays. These assays provide quantitative measures of a drug's potency, such as the 50% inhibitory concentration (IC₅₀) or the 50% effective concentration (EC₅₀).
Favipiravir has demonstrated potent in vitro activity against a wide range of RNA viruses.[8][9] For instance, in Madin-Darby canine kidney (MDCK) cells, Favipiravir exhibited potent inhibitory activity against influenza A, B, and C viruses, with IC₅₀ values ranging from 0.013 to 0.48 μg/ml.[8] Notably, it showed no cytotoxicity at concentrations up to 1,000 μg/ml, indicating a high selectivity index of over 2,000.[8] The selectivity index, which is the ratio of the cytotoxic concentration to the effective concentration, is a critical parameter for assessing the therapeutic window of a drug candidate.[10]
The in vitro effectiveness of Favipiravir against SARS-CoV-2 has been a subject of some debate, with reported EC₅₀ values varying between studies.[11] One study reported an EC₅₀ value of 61.88 μM in Vero E6 cells, while others showed less than 50% inhibition at concentrations up to 100 μM.[11] This highlights the importance of considering experimental conditions, such as the cell line and viral strain used, when interpreting in vitro data.[3]
Experimental Protocol: Plaque Reduction Assay
A plaque reduction assay is a standard method to determine the IC₅₀ of an antiviral compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza virus) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus for 1 hour at 37°C.
-
Compound Treatment: After incubation, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., Favipiravir) and a gelling agent like agar or methylcellulose.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the IC₅₀ value, which is the concentration that reduces the number of plaques by 50% compared to the untreated control.
In Vivo Evaluation: Assessing Efficacy in a Complex Biological System
In vivo studies in animal models are essential to evaluate the pharmacokinetics, safety, and efficacy of a drug candidate in a whole organism. These studies bridge the gap between the controlled in vitro environment and the complexity of a living system.
Key In Vivo Models and Findings
For antiviral agents like Favipiravir, rodent models, such as mice and hamsters, are commonly used.[12][13] These models allow researchers to assess the drug's ability to reduce viral load in target organs, alleviate disease symptoms, and improve survival rates.
In a lethal influenza virus infection model in mice, orally administered Favipiravir demonstrated significant protective activity.[12] Treatment with 100 mg/kg/day for 5 days significantly reduced lung virus yields and mortality.[8] In some animals treated with higher doses, the lung virus yields were below the limit of detection.[12]
Similarly, in a hamster model of SARS-CoV-2 infection, high doses of Favipiravir resulted in a significant dose-dependent reduction in infectious virus titers in the lungs.[13] A high dose of the drug reduced the infectious virus lung titers by 4.0 log₁₀ TCID₅₀ per mg.[13]
Experimental Protocol: Mouse Model of Influenza Infection
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice (e.g., BALB/c) to the laboratory conditions for at least one week.
-
Infection: Anesthetize the mice and intranasally infect them with a lethal dose of influenza virus.
-
Treatment: Begin oral administration of the test compound (e.g., Favipiravir) or a vehicle control at a predetermined time point relative to infection (e.g., 1 hour post-infection). Administer the treatment for a specified duration (e.g., twice daily for 5 days).
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy) and mortality for a period of 14-21 days.
-
Viral Load Determination: At specific time points post-infection, euthanize a subset of mice from each group and collect lung tissue to determine viral titers using methods like plaque assays or quantitative PCR (qPCR).
-
Data Analysis: Compare the survival rates, changes in body weight, and lung viral titers between the treated and control groups to assess the efficacy of the compound.
Comparative Analysis: Bridging the In Vitro to In Vivo Divide
A direct comparison of in vitro and in vivo data is crucial for understanding the translational potential of a drug candidate. While in vitro assays provide a measure of intrinsic potency, in vivo efficacy is influenced by a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), bioavailability, and host immune responses.
Quantitative Data Summary
| Parameter | In Vitro (Favipiravir) | In Vivo (Favipiravir) | References |
| Target | RNA-dependent RNA polymerase | Viral replication in target organs | [5][6] |
| Model | Cell lines (e.g., MDCK, Vero E6) | Animal models (e.g., mice, hamsters) | [8][13] |
| Potency (Influenza) | IC₅₀: 0.013 - 0.48 μg/ml | Significant reduction in lung viral titer and mortality at 100 mg/kg/day | [8][12] |
| Potency (SARS-CoV-2) | EC₅₀: ~61.88 μM (variable) | Significant reduction in lung viral titer at high doses | [11][13] |
Explaining the Discrepancies
Discrepancies between in vitro potency and in vivo efficacy are common in drug development. For Favipiravir, while it shows potent in vitro activity against influenza, higher doses are often required to achieve a robust antiviral effect in vivo.[8][12] This can be attributed to several factors:
-
Pharmacokinetics: The concentration of the active metabolite, Favipiravir-RTP, that reaches the target cells in a living organism may be lower than the concentrations used in in vitro assays due to metabolic processes and tissue distribution.[11]
-
Protein Binding: Binding to plasma proteins can reduce the amount of free drug available to exert its antiviral effect.
-
Host Factors: The host immune response can play a significant role in clearing the virus, and this is not accounted for in simple cell culture models.
The controversial in vitro data for Favipiravir against SARS-CoV-2, contrasted with its efficacy in animal models at high doses, further underscores the importance of in vivo validation.[11][13] It is possible that the intracellular concentrations of the active metabolite required for inhibiting SARS-CoV-2 are higher than those needed for influenza, necessitating higher dosing in animal models.[11]
Conclusion: An Integrated Approach to Preclinical Evaluation
The study of this compound derivatives, exemplified by Favipiravir, provides valuable lessons for drug development professionals. While in vitro studies are indispensable for initial screening and mechanism of action studies, they represent a simplified system. In vivo studies are critical for understanding how a compound behaves in a complex biological environment and for predicting its potential clinical efficacy.
A successful preclinical development program requires an integrated approach, where in vitro data informs the design of in vivo experiments, and the results from animal models are used to refine our understanding of the drug's properties. By carefully considering the strengths and limitations of each experimental system, researchers can make more informed decisions and increase the likelihood of translating promising compounds into effective therapies.
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bioactivity of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid compared to Favipiravir
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, pyrazinecarboxamide derivatives have emerged as a promising class of broad-spectrum agents. This guide provides an in-depth, objective comparison of the bioactivity of the approved anti-influenza drug Favipiravir (T-705) and its closely related analogue, 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, with a focus on its non-fluorinated counterpart, T-1105. By examining their mechanisms of action, antiviral spectra, and the critical nuances of their intracellular activation, this document aims to equip researchers with the foundational knowledge to inform further investigation and development in this chemical space.
Introduction: A Tale of Two Pyrazines
Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a potent antiviral agent approved in Japan for the treatment of influenza.[1][2] Its discovery stemmed from the screening of a chemical library which first identified the lead compound T-1105 (3-hydroxypyrazine-2-carboxamide).[3][4][5] Favipiravir is a derivative of T-1105, distinguished by the addition of a fluorine atom at the 6th position of the pyrazine ring.[3] Both compounds are prodrugs that require intracellular conversion to their active triphosphate forms to exert their antiviral effects.[1][6][7] This guide will dissect the bioactivity of these two molecules, highlighting how a single fluorine substitution can significantly impact their therapeutic potential.
Mechanism of Action: A Shared Path with a Critical Divergence
The antiviral activity of both Favipiravir and T-1105 is contingent upon their intracellular conversion to the active ribonucleoside triphosphate (RTP) metabolite.[2][7] This process is exclusively mediated by host cell enzymes.[2] The active form, Favipiravir-RTP (for T-705) or T-1105-RTP (for T-1105), then targets the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2][6][8]
The primary mechanism of action is the induction of lethal mutagenesis.[9] The RTP form of the drug is incorporated into the nascent viral RNA strand, where it can be misread by the RdRp. This leads to an accumulation of mutations throughout the viral genome, ultimately resulting in the production of non-viable viral progeny.[9] A secondary, less predominant mechanism is chain termination, where the incorporation of the drug's RTP form can prematurely halt viral RNA synthesis.[10][11]
Metabolic Activation Pathway
The conversion of the prodrug to its active triphosphate form is a multi-step process. The initial and often rate-limiting step is the conversion to the ribonucleoside monophosphate. Subsequent phosphorylation events lead to the formation of the active triphosphate.
Caption: Intracellular activation pathway of pyrazinecarboxamide antivirals.
Comparative Bioactivity: The Fluorine Advantage
While sharing a common mechanism, the bioactivity of Favipiravir (T-705) and T-1105 exhibits significant differences, largely attributable to the presence of the fluorine atom in Favipiravir. This substitution influences the efficiency of intracellular activation and, consequently, the antiviral potency.
A key study highlighted the cell line-dependent activation and antiviral activity of these two compounds.[7] In Madin-Darby canine kidney (MDCK) cells, T-1105 demonstrated better anti-RNA virus activity.[7] This was correlated with markedly higher levels of its active triphosphate form (T-1105-RTP) compared to Favipiravir-RTP.[7] Conversely, in A549, Vero, and HEK293T cells, Favipiravir was the more potent of the two.[7] In these cell lines, the activation of T-1105 was found to be hindered at the step of converting the ribonucleoside monophosphate to the diphosphate.[7]
| Compound | Cell Line | Relative Antiviral Activity | Key Finding |
| T-1105 | MDCK | More potent than T-705 | Efficient conversion to active T-1105-RTP.[7] |
| Favipiravir (T-705) | A549, Vero, HEK293T | More potent than T-1105 | Inefficient conversion of T-1105-RMP to T-1105-RDP.[7] |
Antiviral Spectrum: A Broad Reach
Favipiravir has demonstrated a broad spectrum of activity against a wide range of RNA viruses. This is attributed to the conserved nature of the catalytic domain of RdRp across different viral families.[6]
Viruses inhibited by Favipiravir include:
-
Orthomyxoviruses: Influenza A, B, and C viruses, including strains resistant to other antivirals.[2][6]
-
Flaviviruses: West Nile virus, Yellow fever virus, and Zika virus.[1][2]
-
Rhabdoviruses: Rabies virus.[1]
-
Togaviruses: Chikungunya virus.[2]
While T-1105 also exhibits broad-spectrum potential, its variable activation efficiency across different cell types may limit its overall effectiveness compared to Favipiravir.[14]
Experimental Protocols: Assessing Bioactivity
The evaluation of antiviral bioactivity for compounds like Favipiravir and T-1105 relies on robust in vitro and in vivo experimental models.
In Vitro Antiviral Activity Assay (Virus Yield Reduction Assay)
This assay is fundamental for determining the concentration of a compound required to inhibit viral replication.
Methodology:
-
Cell Culture: Plate susceptible host cells (e.g., MDCK for influenza, Vero for a broad range of viruses) in multi-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Favipiravir and T-1105) in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the target virus.
-
Treatment: After a brief adsorption period, remove the viral inoculum and add the culture medium containing the various concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication (typically 24-72 hours).
-
Virus Quantification: Harvest the supernatant and quantify the amount of progeny virus produced using methods such as plaque assays or TCID50 (50% Tissue Culture Infective Dose) assays.
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral yield by 50%.
Experimental Workflow: Virus Yield Reduction Assay
Caption: Workflow for determining the in vitro antiviral efficacy.
Intracellular Metabolite Analysis by HPLC
To understand the efficiency of prodrug activation, it is crucial to quantify the intracellular levels of the active triphosphate metabolite.
Methodology:
-
Cell Treatment: Treat confluent cell monolayers with the test compound at a specific concentration for a defined period.
-
Cell Lysis: Wash the cells to remove any extracellular compound and then lyse the cells to release the intracellular contents.
-
Metabolite Extraction: Extract the intracellular metabolites, often using a perchloric acid precipitation method followed by neutralization.
-
HPLC Analysis: Separate and quantify the different phosphorylated forms of the compound (monophosphate, diphosphate, and triphosphate) using high-performance liquid chromatography (HPLC), typically with a strong anion exchange column and UV detection.[15]
-
Data Analysis: Determine the intracellular concentration of each metabolite.
Conclusion
The comparative analysis of Favipiravir (T-705) and its non-fluorinated analogue T-1105 provides valuable insights into the structure-activity relationship of pyrazinecarboxamide antivirals. The addition of a fluorine atom in Favipiravir appears to confer a significant advantage in terms of consistent intracellular activation across a broader range of cell types, leading to more reliable and potent antiviral activity. While T-1105 shows promise in specific cellular contexts, its variable metabolic activation presents a hurdle for its broader therapeutic application. Understanding these nuances is critical for the rational design and development of next-generation broad-spectrum antiviral agents.
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Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & therapeutics, 209, 107512. [Link]
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Abdelnabi, R., & Neyts, J. (2018). Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. mBio, 9(4), e01325-18. [Link]
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Wazzan, N., & Al-Qurashi, O. S. (2022). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. Molecules, 27(19), 6289. [Link]
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Furuta, Y., Takahashi, K., Kuno-Maekawa, M., Sangawa, H., Uehara, S., Kozaki, K., ... & Shiraki, K. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral research, 82(2), 95-102. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, a key heterocyclic building block, is integral to the synthesis of various pharmaceutical compounds, including serving as a potential intermediate or analogue related to antiviral agents like Favipiravir.[1][2] The structural complexity and reactive potential of such molecules necessitate a meticulous and informed approach to their handling and disposal.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. By grounding our procedures in established safety principles and explaining the causality behind each step, we aim to foster a laboratory environment that is not only productive but also uncompromisingly safe and environmentally responsible. The following procedures are based on best practices for pyrazine carboxylic acid derivatives and general laboratory chemical waste management.[3][4][5]
Hazard Identification and Risk Assessment
Based on these related compounds, this compound should be treated as a substance with the potential for skin and eye irritation.[6] During its decomposition under thermal stress (e.g., in a fire), it may release hazardous substances such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[6][7]
| Potential Hazard | Classification (Inferred) | Rationale & Handling Precaution |
| Skin Corrosion/Irritation | Category 2 | May cause skin irritation upon contact.[6] Always wear nitrile or other chemical-resistant gloves. |
| Serious Eye Damage/Irritation | Category 2 / Category 1 | May cause serious eye irritation or damage.[6][8] Always wear chemical safety goggles or a face shield. |
| Acute Oral Toxicity | Harmful if Swallowed (Inferred) | Similar compounds are classified as harmful if swallowed.[7] Avoid ingestion and wash hands thoroughly after handling. |
| Combustibility | Flammable Solid (Potential) | Some related pyrazine compounds are classified as flammable solids.[6][9] Keep away from heat, sparks, and open flames. |
| Hazardous Decomposition | Toxic Fumes in Fire | Combustion can produce toxic gases like NOx and hydrogen fluoride.[6][7] Fire-fighting requires self-contained breathing apparatus. |
Core Principles of Chemical Waste Management
Adherence to fundamental waste management principles is non-negotiable for ensuring laboratory safety and regulatory compliance.
-
Consult the Safety Data Sheet (SDS): While a specific SDS is unavailable, always consult the vendor-supplied SDS for the exact material you have purchased. This document is the primary source of information.[3]
-
Segregation of Waste: Never mix incompatible waste streams. Pyrazine carboxylic acid waste should be segregated from strong oxidizing agents, strong bases, and other reactive chemicals to prevent dangerous reactions.[10][11]
-
Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the specific solvent if in solution, and the associated hazards (e.g., "Irritant").[3][10]
-
Container Integrity: Use only sturdy, chemically-resistant containers with secure, tight-fitting lids. Keep containers closed except when adding waste.[5][10]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its form (solid, liquid solution, or residual in an empty container).
Experimental Workflow: Waste Stream Segregation
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
The core principle of this guide is proactive risk mitigation. The toxicological properties of many novel research chemicals are not fully characterized.[1] Therefore, we must operate under the assumption of potential hazard and implement controls to minimize exposure to the lowest reasonably achievable level.
Part 1: Hazard Identification and Risk Assessment
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is a fluorinated heterocyclic compound. The presence of the pyrazine ring, a fluorine atom, and a carboxylic acid functional group dictates its potential reactivity and toxicological profile.
-
Structural Analogs: The safety profile of 6-Fluoro-3-hydroxypyrazine-2-carboxamide suggests that the target compound should be handled as a hazardous substance.[1][2] Hazards associated with this class of compounds include skin irritation (H315), serious eye irritation (H319), and potential respiratory system irritation (H335).[1][2]
-
Fluorinated Compounds: Organic compounds containing fluorine can present unique metabolic challenges. While the carbon-fluorine bond is strong, metabolic processes can sometimes liberate fluoride ions or other toxic byproducts like fluoroacetic acid, which carry their own significant toxicities.[3][4] Therefore, systemic absorption must be diligently avoided.
-
Physical Form: As a solid, the primary routes of exposure are inhalation of dust particles and inadvertent ingestion through contaminated hands. Dermal contact is also a significant risk. Operations that can generate dust, such as weighing or transferring solid material, are of the highest concern.
Summary of Assumed Hazards
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Assumed to be a skin irritant based on analog data. | P264, P280, P302+P352 |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation. | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust. | P261, P271, P304+P340 |
| Unknown Long-Term Effects | The toxicological properties have not been fully investigated. Handle as a substance with unknown chronic toxicity. | P270, P301+P312 |
This table is based on hazard data for 6-Fluoro-3-hydroxypyrazine-2-carboxamide and general principles for handling pyrazine derivatives.[1][2]
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following details a tiered approach to PPE based on the operation being performed.
Tier 1: Standard Laboratory Operations (Low Dispersion Potential)
-
Activities: Handling sealed containers, preparing solutions in a fume hood, performing liquid transfers.
-
Rationale: These activities present a lower risk of aerosol or dust generation. The primary goal is to prevent contact with contaminated surfaces and minor splashes.
-
Mandatory PPE:
-
Eye/Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher splash potential, switch to chemical splash goggles that comply with OSHA 1910.133 or European Standard EN166.[1][5]
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. A standard thickness of 4-6 mil is generally sufficient. It is critical to practice proper glove hygiene: always inspect gloves for tears or punctures before use and remove them without touching the outer surface with bare skin. Change gloves immediately if contamination is suspected.[5]
-
Protective Clothing: A standard laboratory coat should be worn and fully buttoned. Ensure the material is appropriate for chemical laboratories.
-
Footwear: Fully enclosed shoes are required at all times in the laboratory.
-
Tier 2: High Dispersion Potential Operations
-
Activities: Weighing solid powder, scraping or transferring solid material, cleaning spills of solid material.
-
Rationale: These tasks have a high probability of generating airborne dust particles, which represent a significant inhalation hazard. Additional respiratory and skin protection is essential to mitigate this risk.
-
Mandatory PPE (In addition to Tier 1):
-
Respiratory Protection: A NIOSH-approved respirator is required. For most applications, a half-mask respirator with P100 (particulate) filters will be sufficient.[1][5] Ensure you are fit-tested for the specific respirator model used, as required by OSHA 1910.134.[5] The respirator must be donned before opening the primary container of the solid and should only be removed after the work area is decontaminated.
-
Enhanced Skin Protection: Consider using disposable coveralls or sleeves to prevent dust from settling on personal clothing.[6] Double-gloving (wearing two pairs of nitrile gloves) provides an extra layer of protection and allows for the safe removal of the outer, contaminated pair without exposing the inner glove.
-
Part 3: Operational and Disposal Plans
A safe workflow involves more than just wearing the correct PPE. It requires a systematic process from material receipt to waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, designate a specific work area, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[5] Assemble all necessary equipment, including PPE, spatulas, weigh paper, and waste containers.
-
Donning PPE: Don PPE in the correct order: lab coat, inner gloves, respirator (if required), eye protection, and then outer gloves.
-
Weighing (High-Risk Step):
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use anti-static weigh paper or a tared container to prevent electrostatic dispersal of the powder.
-
Carefully open the container, keeping the opening directed away from your breathing zone.
-
Use a dedicated, clean spatula to transfer the material. Avoid scooping in a manner that creates dust clouds.
-
Once weighing is complete, securely close the primary container.
-
-
Dissolution & Reaction:
-
Add solvent to the solid in a controlled manner to prevent splashing.
-
If heating is required, ensure the vessel is equipped with a condenser to prevent the release of vapors.
-
-
Decontamination & Doffing PPE:
-
Wipe down all surfaces, the exterior of the primary container, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste stream.
-
Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.
-
Safe Handling Workflow
Caption: Workflow for Handling this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][7] If skin irritation occurs, get medical advice.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[8]
Disposal Plan
All waste materials contaminated with this compound, including excess solid, contaminated gloves, weigh paper, and disposable labware, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Toxic").
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these rigorous safety protocols, you can effectively minimize your risk of exposure and ensure a safe laboratory environment when working with this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
